molecular formula C24H36ClN7O9P2 B12386402 BI 1265162

BI 1265162

货号: B12386402
分子量: 664.0 g/mol
InChI 键: ZCPDXIIUILFHPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BI 1265162 is a useful research compound. Its molecular formula is C24H36ClN7O9P2 and its molecular weight is 664.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H36ClN7O9P2

分子量

664.0 g/mol

IUPAC 名称

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate

InChI

InChI=1S/C24H33ClN7O5P.H3O4P/c1-5-31-17-8-7-16(37-14-20(33)27-9-10-36-15-38(3,4)35)11-18(17)32(6-2)21(31)13-29-24(34)22-23(26)28-12-19(25)30-22;1-5(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H3-,26,27,28,29,33,34);(H3,1,2,3,4)

InChI 键

ZCPDXIIUILFHPB-UHFFFAOYSA-N

规范 SMILES

CCN1C2=C(C=CC(=C2)OCC(=O)NCCOCP(=O)(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.OP(=O)(O)[O-]

产品来源

United States

Foundational & Exploratory

BI 1265162: A Technical Whitepaper on its Mechanism of Action as an Epithelial Sodium Channel (ENaC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 1265162 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), developed as an inhaled therapeutic for cystic fibrosis (CF).[1][2] In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, causing excessive sodium and liquid absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1][3] this compound directly counteracts this pathology by blocking ENaC, thereby hydrating the airway surface and improving mucus transport.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: ENaC Inhibition

The primary mechanism of action of this compound is the direct inhibition of the ENaC protein.[3] ENaC is a crucial regulator of sodium and fluid balance in various tissues, including the airways.[2] In the context of cystic fibrosis, the malfunction of the CFTR chloride channel leads to the overactivity of ENaC.[1] This increased sodium influx drives water out of the airway surface liquid (ASL), leading to thickened mucus, a hallmark of CF lung disease.[1][3]

This compound, as a small-molecule inhibitor, is designed to selectively block the pore of the ENaC, thus preventing the influx of sodium ions into the epithelial cells.[6] This action is independent of the underlying CFTR mutation, making it a "mutation-agnostic" therapeutic approach.[2][6] By inhibiting ENaC, this compound is expected to restore ASL height and facilitate mucociliary clearance.[5]

Signaling Pathway of ENaC-mediated Dehydration and this compound Intervention

cluster_0 Cystic Fibrosis Airway Epithelium cluster_1 Therapeutic Intervention Dysfunctional_CFTR Dysfunctional CFTR Hyperactive_ENaC Hyperactive ENaC Dysfunctional_CFTR->Hyperactive_ENaC Leads to Upregulation Na_Influx Increased Na+ Influx Hyperactive_ENaC->Na_Influx Blocked_ENaC Blocked ENaC Water_Resorption Increased Water Resorption Na_Influx->Water_Resorption Dehydrated_ASL Dehydrated Airway Surface Liquid (ASL) Water_Resorption->Dehydrated_ASL Impaired_MCC Impaired Mucociliary Clearance (MCC) Dehydrated_ASL->Impaired_MCC BI_1265162 This compound BI_1265162->Hyperactive_ENaC Inhibits Normalized_Na_Influx Normalized Na+ Influx Blocked_ENaC->Normalized_Na_Influx ASL_Rehydration ASL Rehydration Normalized_Na_Influx->ASL_Rehydration Restored_MCC Restored MCC ASL_Rehydration->Restored_MCC

Caption: Pathophysiology of CF airway dehydration and the corrective mechanism of this compound.

Quantitative In Vitro Efficacy

The potency of this compound has been demonstrated in various cell-based assays, confirming its inhibitory effect on ENaC-mediated sodium and water transport.[4]

Table 1: In Vitro Inhibition of Sodium Transport
Cell LineAssay TypeParameterThis compoundAmiloride (Comparator)Fold Higher Potency
M1 (mouse renal collecting duct)Ussing ChamberIC503 x 10⁻⁹ M2.10 x 10⁻⁷ M~70-fold
NCI-H441 (human bronchial epithelial)Ussing ChamberIC508 x 10⁻⁹ M2.38 x 10⁻⁷ M~30-fold

Data sourced from Nickolaus et al., 2020.[4]

Table 2: In Vitro Inhibition of Water Resorption
Cell LineThis compound ConcentrationParameterResult
M13 µM% Inhibition of Water Transport72% - 76%

Data sourced from Nickolaus et al., 2020 and Kley et al., 2021.[4][7]

Quantitative In Vivo Efficacy

Preclinical animal models were utilized to assess the in vivo effects of this compound on airway liquid absorption and mucociliary clearance.[2][4]

Table 3: In Vivo Inhibition of Airway Liquid Absorption in Rats
This compound Dose (µg/kg)% Inhibition (after 3 hours)
1032.9%
331.3%
0.326.2%
0.035.9%

Data sourced from Nickolaus et al., 2020.[4]

Table 4: In Vivo Efficacy in Animal Models
Animal ModelParameterThis compound Effect
RatAirway Liquid Absorption ED500.09 µg/kg
SheepMucociliary Clearance (MCC)Increased MCC

Data sourced from Nickolaus et al., 2020.[4]

Synergistic Effects with CFTR Modulators

This compound has demonstrated the potential for synergistic or additive effects when used in combination with CFTR modulators like ivacaftor/lumacaftor (IVA/LUM).[1][5] In studies using human bronchial epithelial cells from CF donors, the combination of this compound and IVA/LUM restored mucociliary clearance to levels observed in healthy cells treated with IVA/LUM alone.[1][5] This suggests that even with partial restoration of CFTR function by modulators, inhibiting the parallel ENaC pathway can provide significant additional benefit.[5][6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound, based on published literature.

In Vitro Inhibition of Sodium Transport (Ussing Chamber Assay)

This protocol is a summary of the likely methodology for assessing ion transport in epithelial cell monolayers.

cluster_workflow Ussing Chamber Experimental Workflow Start Start Cell_Culture Culture M1 or NCI-H441 cells on permeable supports Start->Cell_Culture Monolayer_Formation Allow cells to form a confluent monolayer Cell_Culture->Monolayer_Formation Mount_in_Chamber Mount supports in Ussing chambers Monolayer_Formation->Mount_in_Chamber Equilibration Equilibrate with physiological buffers and measure baseline short-circuit current (Isc) Mount_in_Chamber->Equilibration Add_Compound Add this compound or Amiloride to the apical chamber Equilibration->Add_Compound Measure_Isc Record change in Isc over time Add_Compound->Measure_Isc Calculate_IC50 Calculate IC50 from dose-response curve Measure_Isc->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining IC50 of ENaC inhibitors using Ussing chambers.

  • Cell Culture: M1 or NCI-H441 cells were cultured on permeable filter supports until a confluent monolayer with high electrical resistance was formed.[2]

  • Ussing Chamber Setup: The filter supports were mounted in Ussing chambers, separating the apical and basolateral compartments. Both compartments were filled with appropriate physiological buffer solutions and maintained at 37°C.

  • Measurement: The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, was continuously recorded.

  • Compound Addition: After a stable baseline Isc was established, increasing concentrations of this compound or the comparator, amiloride, were added to the apical side.

  • Data Analysis: The percentage inhibition of the Isc was calculated for each concentration, and the IC50 value was determined by fitting the data to a dose-response curve.

In Vivo Inhibition of Liquid Absorption (Rat Model)

This protocol is a summary of the likely methodology for the in vivo rat model.

  • Animal Preparation: Anesthetized rats were used for the experiment.[4]

  • Instillation: A known volume of a test solution was instilled into the lungs.[4] This solution likely contained a non-absorbable marker to track fluid volume changes.

  • Drug Administration: this compound was administered to the lungs, likely via intratracheal instillation or inhalation, at various doses.[4]

  • Measurement: After a set period (e.g., 3 hours), the remaining liquid in the lungs was recovered and its volume measured. The change in the concentration of the non-absorbable marker was used to calculate the volume of liquid absorbed.[4]

  • Data Analysis: The percentage inhibition of liquid absorption was calculated by comparing the treated groups to a vehicle control group. The dose required to achieve 50% of the maximal effect (ED50) was then calculated.[4]

In Vivo Mucociliary Clearance (MCC) Assay (Sheep Model)

This protocol is a summary of the likely methodology for the conscious sheep model, a standard model for MCC studies.

cluster_workflow Sheep Mucociliary Clearance (MCC) Workflow Start Start Acclimatize Acclimatize conscious sheep to experimental setup Start->Acclimatize Administer_Tracer Administer radiolabeled tracer (e.g., 99mTc-albumin) as an aerosol Acclimatize->Administer_Tracer Baseline_Scan Perform baseline gamma scintigraphy to measure initial tracer deposition Administer_Tracer->Baseline_Scan Administer_Drug Administer inhaled This compound or placebo Baseline_Scan->Administer_Drug Serial_Scans Perform serial scans over several hours to track tracer clearance from the lungs Administer_Drug->Serial_Scans Calculate_MCC Calculate MCC rate from the rate of tracer clearance Serial_Scans->Calculate_MCC End End Calculate_MCC->End

Caption: General workflow for measuring mucociliary clearance in a sheep model.

  • Animal Model: Conscious sheep were used as they have lung anatomy and physiology comparable to humans.[4]

  • Tracer Administration: A radiolabeled tracer (e.g., technetium-99m labeled macroaggregated albumin) was delivered as an aerosol to the lungs.

  • Drug Administration: this compound or a placebo was administered via inhalation.[1]

  • Imaging: The movement of the radiotracer out of the lungs over time was monitored using a gamma camera.

  • Data Analysis: The rate of clearance of the radiotracer was calculated and compared between the this compound-treated and placebo groups to determine the effect on MCC.[4]

Conclusion

This compound is a highly potent ENaC inhibitor that has demonstrated significant efficacy in preclinical models.[1][4] Its mechanism of action directly addresses the downstream consequences of CFTR dysfunction by rehydrating the airway surface liquid and improving mucociliary clearance.[1][2] The quantitative data from both in vitro and in vivo studies support its potential as a mutation-agnostic therapy for cystic fibrosis, both as a standalone treatment and in combination with CFTR modulators.[5][6] While a Phase II study did not show a clear clinical benefit leading to the termination of its development, the preclinical data provides a strong rationale for ENaC inhibition as a therapeutic strategy for cystic fibrosis.[8][9]

References

The Selective Inhibition of the Epithelial Sodium Channel (ENaC) by BI 1265162: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BI 1265162 is a potent, small-molecule inhibitor of the epithelial sodium channel (ENaC), investigated for its potential as an inhaled therapeutic for cystic fibrosis (CF).[1][2] Developed by Boehringer Ingelheim, this compound showed promise in preclinical studies by effectively targeting ENaC in airway epithelia.[1][2] Despite its development being halted in Phase II due to a lack of clinical benefit, the pharmacological profile of this compound provides a valuable case study in selective ion channel inhibition.[3] This technical guide offers an in-depth look at the selectivity, mechanism of action, and methodologies used to characterize this compound.

Executive Summary

This compound is a highly potent ENaC inhibitor, demonstrating 30- to 70-fold greater potency than the benchmark ENaC inhibitor, amiloride.[4][5] Preclinical evidence highlighted its ability to inhibit sodium and water transport in airway epithelial cells, a key mechanism for hydrating airway surfaces in conditions like CF.[1][2][6] A critical aspect of its preclinical development was the assessment of its selectivity. This compound was screened against a panel of 44 off-target receptors and ion channels, showing no significant activity at a concentration of 10 µM, indicating a high degree of selectivity for ENaC.[2] This selectivity is crucial for minimizing potential side effects, such as those related to renal ENaC inhibition.[6][7]

Quantitative Analysis of this compound Inhibition and Selectivity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data.

Table 1: In Vitro Potency of this compound and Amiloride Against ENaC
CompoundCell LineAssay TypeIC50 (nM)
This compound M1 (mouse renal collecting duct)Ussing Chamber3
This compound NCI-H441 (human bronchial epithelial)Ussing Chamber8
AmilorideM1 (mouse renal collecting duct)Ussing Chamber210
AmilorideNCI-H441 (human bronchial epithelial)Ussing Chamber238

Data sourced from preclinical evaluation studies.[1]

Table 2: Selectivity Profile of this compound from a Safety Screen Panel

This compound was tested at a concentration of 10 µM against a panel of 44 targets and showed no significant off-target effects.[2]

Target ClassRepresentative Targets ScreenedResult at 10 µM
Ion Channels CFTR, Cav3.1, Cav3.2, BK, hERG, Nav1.5 (site 2), L-type Ca2+ channel (dihydropyridine site), Kv channel, GABAA (BZD, central)<50% inhibition
GPCRs Adenosine A2A, Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Cholecystokinin CCK1, Dopamine (D1, D2S), Endothelin ETA, Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ2, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B), Vasopressin V1a<50% inhibition/binding
Transporters Dopamine transporter, Norepinephrine transporter, Serotonin transporter<50% inhibition
Enzymes Acetylcholinesterase, COX-1, COX-2, MAO-A, PDE3A, PDE4D2<50% inhibition
Kinases Lck<50% inhibition
Nuclear Receptors Androgen, Glucocorticoid<50% binding

The list of targets is based on the standard Eurofins SafetyScreen44 panel.[8][9]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and how its selectivity was determined, the following diagrams illustrate the ENaC signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

ENaC_Signaling_Pathway cluster_epithelial_cell Airway Epithelial Cell cluster_outcome Therapeutic Goal ENaC ENaC Na_in Na+ Influx ENaC->Na_in Apical Membrane Water_in Water Follows Na_in->Water_in ASL Airway Surface Liquid (ASL) Volume Reduction Water_in->ASL MCC Impaired Mucociliary Clearance ASL->MCC Restored_ASL Restored ASL Volume BI1265162 This compound BI1265162->ENaC Inhibition Improved_MCC Improved Mucociliary Clearance Restored_ASL->Improved_MCC

Caption: ENaC signaling pathway in airway epithelia and the inhibitory action of this compound.

Experimental_Workflow cluster_primary_assay Primary Assay: ENaC Potency cluster_secondary_assay Secondary Assay: Off-Target Selectivity Cell_Culture Culture epithelial cells (e.g., NCI-H441) on permeable supports Ussing_Chamber Mount cell monolayer in Ussing Chamber Cell_Culture->Ussing_Chamber Measure_Isc Measure baseline short-circuit current (Isc) Ussing_Chamber->Measure_Isc Add_BI1265162 Add increasing concentrations of this compound to apical side Measure_Isc->Add_BI1265162 Measure_inhibition Measure inhibition of Isc Add_BI1265162->Measure_inhibition Calculate_IC50 Calculate IC50 value Measure_inhibition->Calculate_IC50 Determine_selectivity Determine selectivity profile Calculate_IC50->Determine_selectivity Compare Potency Prepare_targets Prepare cell lines expressing off-target ion channels/receptors Patch_Clamp Perform automated patch-clamp or radioligand binding assays Prepare_targets->Patch_Clamp Add_BI1265162_high_conc Apply this compound (e.g., 10 µM) Patch_Clamp->Add_BI1265162_high_conc Assess_activity Assess % inhibition or binding relative to control Add_BI1265162_high_conc->Assess_activity Assess_activity->Determine_selectivity

References

BI 1265162: A Technical Overview of its Discovery and Development as an Inhaled ENaC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Biberach, Germany - BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor, was developed by Boehringer Ingelheim as a potential mutation-agnostic treatment for cystic fibrosis (CF).[1] The therapeutic rationale was based on the understanding that inhibiting ENaC, which is hyperactivated in the airways of CF patients, could restore airway surface liquid hydration and improve mucociliary clearance.[2][3] This document provides a detailed technical guide on the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Preclinical Development

The discovery of this compound stemmed from a structure-activity relationship (SAR)-guided optimization of a series of benzimidazolium-type ENaC inhibitors.[4] The primary goal was to identify a compound with high aqueous solubility and favorable pharmacodynamics suitable for inhaled delivery via the Respimat® Soft Mist™ Inhaler.[1][5] this compound was the first ENaC inhibitor devoid of the amiloride (B1667095) structural motif to enter clinical trials.[1]

In Vitro Potency and Efficacy

This compound demonstrated potent inhibition of ENaC-mediated sodium transport in various cell-based assays.[4][6]

Cell LineAssayParameterValueReference
Human Bronchial Epithelial Cells (NCI-H441)Ussing ChamberIC508 x 10⁻⁹ M[6]
Mouse Renal Collecting Duct Cells (M1)Ussing ChamberIC503 x 10⁻⁹ M[6]
Human Airway Epithelium CellsUssing ChamberIC503 nM[4]
M1 Cell MonolayersWater Resorption Assay% Inhibition (at 3 µM)72%[4]

These results indicated a significantly higher potency for this compound compared to the prototypical ENaC inhibitor, amiloride, with a 30- to 70-fold lower median inhibitory concentration.[7][8]

In Vivo Efficacy and Safety

Preclinical studies in animal models confirmed the in vitro findings and provided evidence of target engagement in the lungs without significant systemic side effects.[9][10]

Animal ModelExperimentDosingKey FindingsReference
Wistar RatAirway Fluid Absorption0.3 µg/kg and 3 µg/kg30% and 31% inhibition, respectively[4]
Wistar RatAirway Fluid AbsorptionED500.08 µg/kg[4]
SheepMucociliary Clearance (MCC)0.1, 1.0, and 10 µg/kgAccelerated MCC[9]

Importantly, these preclinical studies showed no clinically relevant ENaC inhibition in the kidneys, as evidenced by the lack of significant increases in plasma aldosterone (B195564) and potassium levels.[4] Furthermore, this compound demonstrated a synergistic effect with the CFTR modulator lumacaftor/ivacaftor in preclinical models.[7][11]

Clinical Development

The clinical development program for this compound included three Phase I trials in healthy volunteers (NCT03349723, NCT03576144, NCT03907280) and a Phase II trial in patients with CF (BALANCE-CF 1, NCT04059094).[12][13]

Phase I Clinical Trials

The Phase I studies were designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple rising doses of inhaled this compound.[3][7]

Trial IdentifierPopulationDosingKey FindingsReference
NCT03349723Healthy Male SubjectsSingle Rising Doses (3 µg to 1200 µg)Well tolerated up to 1200 µg.[7][14]
NCT03576144Healthy Male SubjectsMultiple Rising DosesWell tolerated up to 600 µg.[12]
NCT03907280Healthy Male SubjectsAbsolute BioavailabilityOral bioavailability: 0.50%; Inhaled bioavailability: ~40%[2][12]

Across the Phase I trials, this compound was generally well-tolerated.[7][14] Adverse events were mostly mild to moderate and balanced across treatment groups. One subject discontinued (B1498344) due to asymptomatic hyperkalemia, though it was not definitively considered drug-related.[12] The pharmacokinetic profile showed dose-proportional and time-independent characteristics, with a maximum accumulation of 1.6-fold and an effective elimination half-life of 3.6–8.7 hours.[2][12] Renal excretion was not a major route of elimination.[2][12]

Phase II Clinical Trial (BALANCE-CF™ 1)

The BALANCE-CF™ 1 study was a randomized, double-blind, placebo-controlled, dose-ranging trial to assess the efficacy and safety of this compound as an add-on therapy in CF patients aged 12 years and older.[13][15] The study evaluated twice-daily doses of 20 µg, 50 µg, 100 µg, and 200 µg.[15]

An interim futility analysis of the 200 µg twice-daily dose group showed a numerical change of -0.8% in percent predicted forced expiratory volume in 1 second (ppFEV1) compared to placebo, which met the predefined stopping criteria.[16] The final results, including data from patients enrolled across all dose levels, were not supportive of a relevant clinical effect, with a +1.5% change in ppFEV1 for the 200 µg dose versus placebo.[16][17] Although a 9.4-point improvement was observed in the Cystic Fibrosis Questionnaire-Revised Respiratory Domain for the 200 µg dose group, the overall lack of efficacy led to the termination of the clinical development of this compound.[16][17]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the epithelial sodium channel (ENaC) in the apical membrane of airway epithelial cells.

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell ENaC Epithelial Sodium Channel (ENaC) ASL Airway Surface Liquid (ASL) ENaC->ASL Reduces CFTR CFTR Na_ion Na+ Na_ion->ENaC Influx Water Water Water->ASL Follows Na+ Mucus Dehydrated Mucus ASL->Mucus Leads to BI1265162 This compound BI1265162->ENaC Inhibits

Caption: Mechanism of action of this compound in inhibiting ENaC.

Experimental Protocols

In Vitro Sodium Transport Inhibition (Ussing Chamber Assay)

Mouse renal collecting duct cells (M1) and human bronchial epithelial cells (NCI-H441) were cultured on permeable supports.[6] The supports were then mounted in Ussing chambers, and the short-circuit current (ISC), a measure of net ion transport, was recorded.[6] Stepwise increasing doses of this compound (10⁻¹⁰ to 10⁻⁶ M) were added to the apical side, and the decrease in amiloride-sensitive ISC was measured to determine the dose-dependent inhibition of Na⁺ transport.[6]

Ussing_Chamber_Workflow Cell_Culture Culture M1 or NCI-H441 cells on permeable supports Mounting Mount supports in Ussing chambers Cell_Culture->Mounting ISC_Measurement Measure baseline short-circuit current (ISC) Mounting->ISC_Measurement Drug_Addition Add increasing doses of This compound to apical side ISC_Measurement->Drug_Addition ISC_Recording Record change in amiloride-sensitive ISC Drug_Addition->ISC_Recording Data_Analysis Calculate IC50 ISC_Recording->Data_Analysis

Caption: Workflow for the in vitro Ussing chamber assay.

In Vivo Airway Fluid Absorption (Rat Model)

In this model, the efficacy of this compound in reducing airway fluid absorption was assessed in Wistar rats.[4][6] Following administration of this compound, the change in lung weight was measured to determine the extent of fluid resorption.[6] This allowed for the calculation of the dose-dependent inhibition of liquid absorption.[6]

Rat_Fluid_Absorption_Workflow Animal_Prep Wistar Rats Dosing Administer this compound (various doses) Animal_Prep->Dosing Incubation Incubation Period Dosing->Incubation Measurement Measure change in lung weight Incubation->Measurement Analysis Calculate % inhibition of fluid absorption Measurement->Analysis

Caption: Workflow for the in vivo rat fluid absorption model.

Conclusion

This compound was a potent, inhaled ENaC inhibitor that showed promise in preclinical studies as a mutation-agnostic therapy for cystic fibrosis. However, despite a favorable safety and pharmacokinetic profile in Phase I trials, it failed to demonstrate a significant clinical benefit in the Phase II BALANCE-CF™ 1 study, leading to the discontinuation of its development. The journey of this compound provides valuable insights into the challenges of translating preclinical efficacy into clinical benefit for ENaC inhibitors in the treatment of cystic fibrosis.

References

BI 1265162: A Technical Overview of an Investigational Epithelial Sodium Channel (ENaC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 1265162 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), developed by Boehringer Ingelheim for the potential treatment of cystic fibrosis (CF). As a benzimidazolium derivative containing a phosphine (B1218219) oxide moiety, it represents a novel chemical class of ENaC inhibitors. Administered via inhalation, this compound was designed to act locally in the lungs to restore airway surface liquid height and improve mucociliary clearance, a primary defect in CF. Despite promising preclinical data, the clinical development of this compound was terminated following a Phase II trial (BALANCE-CF 1) that did not demonstrate a clear clinical benefit. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a cationic molecule with a complex structure centered around a benzimidazolium core.

Chemical Structure:

  • Molecular Formula: C₂₄H₃₄ClN₇O₅P⁺

  • Molecular Weight: 567.0 g/mol

  • SMILES: CC[n+]1c2ccc(cc2n(CC)c1CNC(=O)c3c(N)ncc(Cl)n3)OCC(=O)NCCOCP(=O)(C)C

  • InChI: InChI=1S/C24H33ClN7O5P/c1-5-31-17-8-7-16(37-14-20(33)27-9-10-36-15-38(3,4)35)11-18(17)32(6-2)21(31)13-29-24(34)22-23(26)28-12-19(25)30-22/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H3-,26,27,28,29,33,34)/p+1

  • InChIKey: DXVNYGRCASBPNU-UHFFFAOYSA-O

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Crystalline solid (as monophosphate salt)[1]
Aqueous Solubility > 20 mg/mL (at pH 5)[1]
Hygroscopicity Non-hygroscopic (as monophosphate salt)[1]
Melting Point 240 °C (as monophosphate salt)[1]

Mechanism of Action and Signaling Pathway

This compound is a direct inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis, a dysfunctional CFTR protein leads to hyperactivation of ENaC, resulting in excessive sodium and water absorption from the airway surface. This depletes the airway surface liquid (ASL), leading to dehydrated and thick mucus that is difficult to clear, contributing to airway obstruction and recurrent infections. By blocking ENaC, this compound aims to reduce sodium absorption, thereby restoring ASL volume and improving mucociliary clearance.[1][2]

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_ions Ion Movement ENaC ENaC Na_ion Na+ ENaC->Na_ion Absorption ASL Airway Surface Liquid Mucus Dehydrated Mucus ASL->Mucus Dehydration H2O H₂O Na_ion->H2O Follows Na+ H2O->ASL Depletion BI1265162 This compound BI1265162->ENaC Inhibition Lungs Inhaled Administration Lungs->BI1265162

Mechanism of Action of this compound in Cystic Fibrosis.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized in both in vitro and in vivo models.

ParameterValueModel SystemReference
ENaC Inhibition (IC₅₀) 3 nMHuman airway epithelium cells (Ussing chamber)[1]
Water Resorption Inhibition 72% inhibition at 3 µMM1 cell monolayers[1]
Airway Fluid Absorption (ED₅₀) 0.08 µg/kg (at 3h post-dosing)Wistar rat model[1]
Mucociliary Clearance AcceleratedSheep model[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in preclinical models and in human clinical trials.

ParameterValueSpecies/Study PopulationReference
Elimination Half-life 3.6–8.7 hoursHealthy volunteers (Phase I)[1]
Absolute Bioavailability (Inhaled) ~40%Healthy volunteers (Phase I)[1]
Absolute Bioavailability (Oral) 0.50%Healthy volunteers (Phase I)[1]
Metabolism HepaticIn vitro (human hepatocytes)[1]
Renal Excretion Not a major route of eliminationHealthy volunteers (Phase I)[1]
Accumulation (Multiple Doses) 1.6-fold (maximum)Healthy volunteers (Phase I)[1]

Experimental Protocols

ENaC Inhibition Assay (Ussing Chamber)

The potency of this compound in inhibiting ENaC was assessed using Ussing chamber technology with cultured human airway epithelial cells.

Ussing_Chamber_Workflow A Culture human airway epithelial cells on permeable supports B Mount permeable supports in Ussing chambers A->B C Equilibrate with physiological buffer (37°C, gassed with 95% O₂/5% CO₂) B->C D Measure baseline short-circuit current (Isc) C->D E Add this compound to the apical chamber D->E F Record the change in Isc E->F G Add amiloride (B1667095) as a positive control to determine maximal ENaC inhibition F->G H Calculate IC₅₀ for this compound G->H

Workflow for Ussing Chamber Assay.
Mucociliary Clearance (MCC) in a Sheep Model

The effect of this compound on MCC was evaluated in a sheep model, a large animal model with respiratory physiology relevant to humans.

MCC_Sheep_Model_Workflow A Anesthetize and intubate sheep B Deposit radiolabeled tracer particles into the lungs A->B C Administer inhaled this compound or placebo B->C D Perform serial gamma camera imaging over several hours C->D E Quantify the rate of tracer clearance from the lungs D->E F Compare clearance rates between this compound and placebo groups E->F

Workflow for Measuring Mucociliary Clearance in Sheep.

Synthesis

This compound is a benzimidazolium derivative. The synthesis of such compounds typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives to form the benzimidazole (B57391) core, followed by quaternization of the nitrogen atoms to yield the benzimidazolium salt.[3] A convergent and scalable synthesis route for this compound as a dihydrogen phosphate (B84403) salt has been developed to support clinical trials.[4]

Clinical Trials and Development Status

This compound underwent Phase I and Phase II clinical trials.

  • Phase I Trials (e.g., NCT03349723): These studies in healthy volunteers demonstrated that single and multiple inhaled doses of this compound were generally well-tolerated.[1] Pharmacokinetic parameters such as dose-proportional exposure and elimination half-life were established.[1]

  • Phase II Trial (BALANCE-CF 1): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of different doses of this compound in people with cystic fibrosis. The trial was terminated early as an interim analysis did not show a clear clinical benefit in the primary endpoint, percentage predicted forced expiratory volume in 1 second (ppFEV₁).[5][6]

Development of this compound has been discontinued. [5][6]

Conclusion

This compound is a scientifically interesting molecule that represents a novel approach to ENaC inhibition for the potential treatment of cystic fibrosis. Its development highlighted the challenges of translating promising preclinical findings into clinical efficacy for this therapeutic target. The data gathered from the this compound program, from its chemical synthesis to its clinical evaluation, provide valuable insights for the ongoing research and development of new therapies for cystic fibrosis and other respiratory diseases characterized by impaired mucociliary clearance.

References

BI 1265162: A Preclinical Data Compendium for an Investigational ENaC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data package for BI 1265162, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This compound has been investigated as a potential mutation-agnostic therapeutic approach for cystic fibrosis (CF) by targeting the hyperactivated ENaC in airway epithelia, a key contributor to the dehydration of airway surfaces in CF patients.[1][2][3] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

In cystic fibrosis, defective or absent CFTR protein leads to hyperactivation of the epithelial sodium channel (ENaC), causing increased sodium and water absorption from the airway surface liquid (ASL).[4] This depletes the ASL, leading to dehydrated and thickened mucus that impairs mucociliary clearance, contributing to the cycle of obstruction, infection, and inflammation characteristic of CF lung disease.[4] this compound is a small molecule designed to directly inhibit ENaC, thereby blocking this excessive sodium and water transport.[1][4] This mechanism is independent of the underlying CFTR mutation, making it a potentially universal treatment approach for all individuals with CF.[1][5]

cluster_0 Normal Airway Epithelium cluster_1 CF Airway Epithelium cluster_2 CF Airway Epithelium with this compound CFTR CFTR (Active) ENaC_normal ENaC (Regulated) CFTR->ENaC_normal Inhibits ASL_normal Hydrated ASL (Normal Mucociliary Clearance) ENaC_normal->ASL_normal Balanced Na+ Absorption CFTR_mut CFTR (Defective/Absent) ENaC_hyper ENaC (Hyperactive) CFTR_mut->ENaC_hyper Loss of Inhibition ASL_dehydrated Dehydrated ASL (Impaired Mucociliary Clearance) ENaC_hyper->ASL_dehydrated Excessive Na+ Absorption BI1265162 This compound ENaC_inhibited ENaC (Inhibited) BI1265162->ENaC_inhibited Inhibits ASL_rehydrated Rehydrated ASL (Improved Mucociliary Clearance) ENaC_inhibited->ASL_rehydrated Reduced Na+ Absorption

Figure 1: Mechanism of Action of this compound in CF Airways.

In Vitro Efficacy

The potency of this compound was evaluated in various cell-based assays to determine its ability to inhibit ENaC-mediated sodium transport and subsequent water absorption.

Inhibition of Sodium Transport

This compound demonstrated potent, dose-dependent inhibition of Na+ transport in both mouse renal collecting duct cells (M1) and human bronchial epithelial cells (NCI-H441).[2][6] The compound exhibited a significantly higher potency compared to amiloride, a well-known ENaC inhibitor.[4][6][7]

Cell LineThis compound IC₅₀ (M)Amiloride IC₅₀ (M)Potency Fold-Increase
M1 (mouse)3 x 10⁻⁹2.10 x 10⁻⁷~70-fold
NCI-H441 (human)8 x 10⁻⁹2.38 x 10⁻⁷~30-fold
Table 1: In Vitro Inhibition of ENaC-Mediated Sodium Transport.[6]
Inhibition of Water Resorption

Consistent with its potent inhibition of sodium transport, this compound effectively reduced water resorption across M1 cell monolayers.[1][6]

TreatmentInhibition of Water Transport
This compound76% reduction compared to saline control
Table 2: In Vitro Inhibition of Water Resorption in M1 Cells.[6]

In Vivo Preclinical Models

The efficacy of this compound was further assessed in animal models to evaluate its effects on airway fluid absorption and mucociliary clearance (MCC).

Rat Model of Airway Liquid Absorption

In a rat model, intratracheal administration of this compound led to a dose-dependent reduction in airway fluid absorption.[1][6]

This compound Dose (µg/kg)Inhibition of Liquid Absorption (at 3 hours)
0.035.9%
0.326.2%
331.3%
1032.9%
Table 3: Dose-Dependent Inhibition of Airway Liquid Absorption in Rats.[1][6]

The estimated doses required to achieve 50%, 70%, and 90% of the maximal compound effect (ED₅₀, ED₇₀, and ED₉₀) were 0.09, 0.18, and 0.54 µg/kg, respectively.[1][6] Importantly, no dose-dependent effect on serum aldosterone (B195564) levels was observed, suggesting a lack of systemic, amiloride-like effects on renal function at the tested doses.[1]

Sheep Model of Mucociliary Clearance

This compound was shown to accelerate mucociliary clearance in a sheep model, a key indicator of improved airway hydration.[1][2][5]

Synergy with CFTR Modulators

A significant finding from the preclinical evaluation is the potential for this compound to act synergistically with CFTR modulators.[1] In studies using human bronchial epithelial cells from CF patients, the combination of this compound with ivacaftor/lumacaftor (IVA/LUM) restored mucociliary clearance to levels observed in healthy cells.[1][7] This suggests that even with partial restoration of CFTR function by modulators, inhibiting the residual ENaC hyperactivity can lead to a more complete restoration of airway surface liquid homeostasis.[1][8]

cluster_0 CF Epithelium cluster_1 Treatment Interventions cluster_2 Observed Outcomes start Impaired MCC iva_lum Ivacaftor/ Lumacaftor start->iva_lum Treatment combination IVA/LUM + This compound start->combination Treatment partial_restoration Partial MCC Restoration iva_lum->partial_restoration Leads to bi1265162 This compound full_restoration Full MCC Restoration (Normal Levels) combination->full_restoration Leads to

Figure 2: Synergistic Effect of this compound with CFTR Modulators.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Sodium and Water Transport Assays
  • Cell Culture: M1 (mouse renal collecting duct) and NCI-H441 (human bronchial epithelial) cells were cultured to form confluent monolayers on permeable supports (Transwell® inserts).[1]

  • Sodium Transport Measurement (Ussing Chamber): The effect of this compound on ENaC-mediated sodium current was measured using Ussing chamber assays. The IC₅₀ was determined by measuring the inhibition of the amiloride-sensitive short-circuit current.[9]

  • Water Resorption Assay: M1 cell layers were incubated with a defined apical volume of saline solution containing either vehicle control or this compound. Tritiated water was added as a tracer. The volume of water resorbed from the apical side was quantified by measuring the change in radioactivity using a radiometric dilution assay and scintigraphy.[1]

cluster_0 Cell Preparation cluster_1 Water Resorption Assay culture Culture M1 or H441 cells on Transwell® inserts monolayer Formation of confluent monolayer culture->monolayer add_solution Add saline ± this compound to apical side monolayer->add_solution add_tracer Add tritiated water (³H₂O) add_solution->add_tracer incubate Incubate add_tracer->incubate measure Measure ³H₂O concentration (Scintigraphy) incubate->measure calculate Calculate water volume resorbed measure->calculate

Figure 3: Workflow for the In Vitro Water Resorption Assay.
In Vivo Rat Airway Liquid Absorption Model

  • Animal Model: Male Wistar rats were used for this study.[9]

  • Procedure: A defined volume of a test solution was instilled into the lungs of anesthetized rats. This compound or vehicle was administered intratracheally. After a set period (e.g., 3 hours), the remaining fluid in the lungs was recovered and measured. The difference between the instilled and recovered volume was used to calculate the amount of liquid absorbed.[1][9] The inhibition of absorption was calculated relative to the vehicle control group.[1]

In Vivo Sheep Mucociliary Clearance Model
  • Animal Model: Sheep were used due to their lung anatomy and physiology being comparable to humans.

  • Procedure: The effect of aerosolized this compound on the rate of tracheal mucus velocity was measured. This typically involves the deposition of radiolabeled markers onto the airway surface and tracking their movement over time using external imaging techniques.[1][7]

ADMET Profile

This compound exhibited a favorable in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which included:

  • Metabolism: Primarily hepatic metabolism.[9]

  • Permeability: Low permeability across airway epithelial cell monolayers (Calu-3).[9]

  • Cytotoxicity: No significant cytotoxicity was observed in human bronchial epithelial cells, rat hepatocytes, or U937 leukemic cells.[9]

  • Off-Target Effects: No significant off-target effects were identified in a panel of 44 targets at a concentration of 10 µM.[9]

  • Safety: In vivo safety studies in guinea pigs showed no increase in acetylcholine-induced bronchoconstriction.[9]

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective ENaC inhibitor. It effectively reduces sodium and water transport in vitro and in vivo, leading to improved mucociliary clearance in animal models.[1][5] The data also support a synergistic effect when combined with CFTR modulators, suggesting its potential as both a monotherapy and an add-on therapy for individuals with cystic fibrosis, irrespective of their CFTR mutation.[1][8] These promising preclinical findings supported the progression of this compound into clinical development.[5]

References

BI 1265162 in vitro efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Efficacy of BI 1265162

Introduction

This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), developed as an inhaled, mutation-agnostic treatment for cystic fibrosis (CF).[1][2][3] In cystic fibrosis, dysfunctional CFTR protein leads to hyperactivation of ENaC, causing excessive sodium and water absorption from the airway surface.[4][5] This depletes the airway surface liquid (ASL), leading to dehydrated and thick mucus, impaired mucociliary clearance, and chronic lung infections.[3][6] this compound directly inhibits ENaC, aiming to restore ASL hydration and improve mucus clearance, independent of the patient's specific CFTR mutation.[3][4][7]

Quantitative In Vitro Efficacy Data

The in vitro potency of this compound has been evaluated in various cell-based assays, demonstrating significant inhibition of ENaC function at nanomolar concentrations. The data highlights its substantially greater potency compared to the prototypical ENaC inhibitor, amiloride.

Table 1: Inhibition of ENaC-Mediated Sodium Transport
Cell LineDescriptionThis compound IC₅₀Amiloride IC₅₀Potency Fold-Increase
Human Airway Epithelium CellsPrimary human cells3 nMNot ReportedNot Applicable
M1Mouse renal collecting duct3 nM[2][8]210 nM[2][8]~70-fold
NCI-H441Human bronchial epithelium8 nM[2][8]238 nM[2][8]~30-fold
Table 2: Inhibition of Water Resorption
Cell LineDescriptionThis compound Concentration% Inhibition of Water Resorption
M1Mouse renal collecting duct3 µM72%[1] - 76%[2][8]
Table 3: In Vitro Cytotoxicity and Specificity
Assay TypeCell Line / SystemThis compound IC₅₀ / Effect
CytotoxicityHuman bronchial epithelial cells> 800 µM[1]
CytotoxicityRat hepatocytes> 800 µM[1]
CytotoxicityU937 leukemic cells> 800 µM[1]
Off-Target ScreeningCEREP 44-target panelNo significant off-target effects (>50% inhibition) at 10 µM[1]
CYP Enzyme InhibitionHuman CYP enzymesIC₅₀ > 50 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy studies. The following protocols are based on descriptions of the key experiments performed with this compound.

ENaC-Mediated Sodium (Na⁺) Transport Inhibition Assay

This assay quantifies the ability of this compound to inhibit the flow of sodium ions across an epithelial cell monolayer.

  • Cell Culture: Mouse renal collecting duct cells (M1) or human bronchial epithelial cells (NCI-H441) are seeded at a high density onto permeable filter supports (e.g., Transwell®).

  • Monolayer Formation: The cells are cultured for several days to allow for the formation of a confluent, electrically tight monolayer, which is essential for accurate ion transport measurements.

  • Ussing Chamber Measurement: The filter support with the cell monolayer is mounted in an Ussing chamber. This apparatus separates the apical (lumen-facing) and basolateral (blood-facing) sides of the epithelium. The transepithelial voltage and resistance are measured.

  • Treatment: this compound, at varying concentrations, is added to the apical chamber.

  • Data Acquisition: The short-circuit current (Isc), which represents the net ion transport across the epithelium, is measured. The decrease in Isc following the addition of the inhibitor reflects the inhibition of ENaC-mediated sodium transport.

  • Analysis: An IC₅₀ value is calculated by plotting the percentage inhibition of the Isc against the log concentration of this compound.

Water Resorption Inhibition Assay

This assay measures the functional consequence of ENaC inhibition—the reduction of water movement across the cell layer.

  • Cell Culture and Monolayer Formation: M1 cells are cultured on permeable polyester (B1180765) Transwell® filters until a confluent, electrically tight monolayer is formed, as described above.[8]

  • Treatment: The apical liquid is replaced with either a saline control solution or a saline solution containing a known concentration of this compound (e.g., 3 µM).[8]

  • Tracer Addition: Tritiated water (³H₂O) is added to the apical compartment and mixed.[8]

  • Measurement: Over a defined period, the amount of tritiated water that moves from the apical to the basolateral compartment is measured via scintillation counting.[8]

  • Analysis: The percentage inhibition of water resorption is calculated by comparing the amount of tracer that moved across the this compound-treated monolayer to the amount that moved across the control monolayer.

Visualizations: Pathways and Workflows

Mechanism of Action: ENaC Inhibition in Airway Epithelium

ENaC_Inhibition cluster_lumen Airway Lumen cluster_interstitium Interstitium ASL Airway Surface Liquid (ASL) ENaC ENaC ASL->ENaC Na⁺ ASL->ENaC H₂O (follows Na⁺) ENaC->placeholder Na⁺ & H₂O Absorption (Hyperactive in CF) CFTR CFTR (Defective in CF) CFTR->ASL Cl⁻ (impaired secretion) BI1265162 This compound BI1265162->ENaC Inhibits experimental_workflow cluster_assays Endpoint Measurement cluster_results Data Analysis start Cell Seeding (e.g., M1, NCI-H441 on Transwell® filters) culture Cultivate to Form Confluent Monolayer start->culture treatment Apical Treatment (this compound vs. Control) culture->treatment na_transport Na⁺ Transport Assay (Ussing Chamber) treatment->na_transport water_transport Water Resorption Assay (³H₂O Tracer & Scintigraphy) treatment->water_transport ic50 Calculate IC₅₀ na_transport->ic50 inhibition Calculate % Inhibition water_transport->inhibition

References

Technical Guide: In Vivo Animal Models of BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo animal models used to evaluate the efficacy of BI 1265162, a potent and selective inhibitor of the epithelial sodium channel (ENaC). The data and protocols summarized herein are critical for understanding the pharmacological profile of this compound in the context of cystic fibrosis (CF) research and development.

Core Mechanism of Action: ENaC Inhibition

This compound is a novel ENaC inhibitor designed for inhaled administration. In cystic fibrosis, hyperactivation of ENaC in the airway epithelium leads to increased sodium and water absorption, resulting in dehydration of the airway surface liquid (ASL), impaired mucociliary clearance (MCC), and the accumulation of thick, sticky mucus. By blocking ENaC, this compound aims to restore ASL hydration and improve MCC, offering a therapeutic approach that is independent of the underlying CFTR mutation.[1][2][3]

Signaling Pathway

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_outcome Therapeutic Effect ENaC ENaC ASL Airway Surface Liquid (ASL) ENaC->ASL Na+ Absorption Increased_ASL Increased ASL Hydration Na_ion Na+ Na_ion->ENaC Influx Water H2O Water->ASL Follows Na+ BI_1265162 This compound BI_1265162->ENaC Inhibits Improved_MCC Improved Mucociliary Clearance Increased_ASL->Improved_MCC

Caption: Signaling pathway of this compound in airway epithelium.

In Vivo Efficacy Models

Preclinical evaluation of this compound utilized two key in vivo animal models to assess its pharmacological effects on the airway.

Rat Model of Lung Liquid Absorption

This model was employed to determine the extent to which this compound could inhibit the absorption of liquid from the airway epithelium, a direct consequence of ENaC inhibition.[1][2][3][4]

Dose (µg/kg)Inhibition of Liquid Absorption (%)ED₅₀ (µg/kg)ED₇₀ (µg/kg)ED₉₀ (µg/kg)
0.035.90.090.180.54
0.326.2
331.3
1032.9

Data sourced from Nickolaus et al., 2020.[1]

Notably, no dose-dependent effects on serum aldosterone (B195564) levels were observed, suggesting a lack of systemic, amiloride-like effects on renal function at the tested doses.[1][3]

Rat_Model_Workflow cluster_prep Preparation cluster_admin Administration cluster_incubation Incubation cluster_endpoint Endpoint Measurement Animal Male Wistar Rats Anesthesia Anesthetize with Isoflurane Animal->Anesthesia Dosing Intratracheal Instillation of: - Vehicle (Ringer Lactate pH 5) - this compound (0.03, 0.3, 3, 10 µg/kg) Anesthesia->Dosing Time 3 Hours Post-Instillation Dosing->Time Sacrifice Sacrifice Animals Time->Sacrifice Measure_Lung_Weight Determine Lung Weight Sacrifice->Measure_Lung_Weight Calculate_Inhibition Calculate Inhibition of Liquid Absorption Measure_Lung_Weight->Calculate_Inhibition

Caption: Experimental workflow for the rat lung liquid absorption model.

Detailed Methodology:

  • Animals: Male Wistar rats were used for the study.

  • Anesthesia: Prior to the procedure, rats were anesthetized with isoflurane.[1]

  • Drug Administration: A Ringer Lactate Solution (pH 5) containing either vehicle or increasing concentrations of this compound (0.03, 0.3, 3, and 10 µg/kg) was instilled directly into the lungs via intratracheal administration.[1]

  • Incubation Period: The animals were maintained for a period of 3 hours following instillation.[1]

  • Endpoint: After 3 hours, the rats were euthanized, and their lungs were excised and weighed to determine the amount of fluid resorption.[5] The inhibition of liquid absorption was calculated relative to the vehicle-treated control group.

  • Safety Assessment: Serum aldosterone levels were measured by ELISA to assess potential renal effects.[1]

Sheep Model of Mucociliary Clearance

This large animal model is well-established for evaluating mucociliary clearance (MCC) and is considered highly translatable to human physiology. It was used to assess whether the expected increase in ASL hydration from this compound treatment would translate into an improvement in mucus transport.[1][2][3][4]

Dose (µg/kg)Mean Difference in Tracer Retention from Vehicle (%)ED₅₀ (µg/kg)
1-12.6~1
10-19.3

Data indicates a reduction in radioactive tracer retention over 2 hours, signifying accelerated MCC. The differences for 1 and 10 µg/kg doses were statistically significant (p<0.05). Sourced from Nickolaus et al., 2020.[6]

Sheep_Model_Workflow cluster_prep Preparation cluster_admin Administration cluster_mcc_measure MCC Measurement Animal Adult Ewes (n=2 per dose) Anesthesia Local Anesthesia (Lidocaine) Animal->Anesthesia Intubation Nasal Intubation via Bronchoscope Anesthesia->Intubation Dosing Administer via Nebulizer: - Vehicle (Deionised Water) - this compound (0.1, 1, 10 µg/kg) Intubation->Dosing Tracer Administer Aerosolized Technetium-labelled Sulphur Colloid (99mTc-SC) Dosing->Tracer Imaging Gamma Scintigraphy over 2 Hours Tracer->Imaging Analysis Measure Retention of Radioactive Tracer Imaging->Analysis

Caption: Experimental workflow for the sheep mucociliary clearance model.

Detailed Methodology:

  • Animals: Adult ewes (n=2 per dose group) were utilized for this study.

  • Anesthesia and Intubation: The animals were anesthetized locally with lidocaine. A bronchoscope was used for nasal intubation to ensure targeted delivery to the lungs.

  • Drug Administration: this compound at doses of 0.1, 1.0, and 10 µg/kg or vehicle (deionised water) was administered using an AirLife™ nebuliser.

  • MCC Assessment: Following drug administration, an aerosolized radioactive tracer, technetium-labelled sulphur colloid (99mTc-SC), was delivered to the lungs.

  • Endpoint: Gamma scintigraphy was used to measure the retention of the 99mTc-SC tracer over a 2-hour period. A reduction in tracer retention compared to vehicle indicates an acceleration of mucociliary clearance.[6]

Summary and Conclusion

The in vivo animal models for this compound provide robust preclinical evidence supporting its mechanism of action and therapeutic potential for cystic fibrosis. The rat model demonstrated a potent, dose-dependent inhibition of airway liquid absorption, while the sheep model confirmed that this translates into a significant improvement in mucociliary clearance.[1][2][3][4] These studies were crucial in establishing the efficacy of this compound and supporting its progression into clinical development.[2][3] The lack of systemic effects on renal function in these models further highlights the targeted nature of this inhaled therapeutic.[1][3]

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor. The information is compiled from preclinical and Phase I clinical trial data, offering valuable insights for researchers and professionals in the field of drug development.

Core Pharmacokinetic and Bioavailability Data

The pharmacokinetic profile of this compound has been characterized in three key Phase I clinical trials involving healthy male subjects: a single-rising-dose (SRD) trial (NCT03349723), a multiple-rising-dose (MRD) trial (NCT03576144), and an absolute bioavailability trial (NCT03907280).[1][2][3][4][5]

Pharmacokinetic Parameters Following Inhaled Administration

Pharmacokinetic analysis from the SRD and MRD trials demonstrated that this compound exhibits dose-proportional and time-independent pharmacokinetics.[1][2][3][4] Following inhaled administration, the drug is rapidly absorbed into the systemic circulation. The maximum accumulation observed was 1.6-fold.[1][2][3] The calculated effective elimination half-life ranged from 3.6 to 8.7 hours across the tested dose ranges.[1][2][3] Renal excretion was identified as a minor route of elimination for the parent compound.[1][2][3]

Table 1: Summary of Pharmacokinetic Parameters for Inhaled this compound (Single and Multiple Doses)

TrialDoseCmax (pmol/L)tmax (h)AUC (pmol·h/L)t½ (h)
SRD (NCT03349723) 3 µg28.10.171024.5
10 µg80.40.173414.8
30 µg2810.1711405.4
100 µg8180.1737006.0
300 µg25000.17120007.0
600 µg46800.17253008.7
1200 µg85600.08496008.2
MRD (NCT03576144) 10 µg (Day 8)90.70.174515.8
30 µg (Day 8)2690.1713406.2
100 µg (Day 8)8850.1745506.8
300 µg (Day 8)26100.17143007.6
600 µg (Day 8)52500.17306008.5

Data extracted from a summary table in a peer-reviewed publication. Cmax, maximum plasma concentration; tmax, time to reach maximum plasma concentration; AUC, area under the plasma concentration-time curve; t½, elimination half-life.

Absolute Bioavailability

The absolute bioavailability of this compound was determined in a dedicated trial (NCT03907280) comparing oral and inhaled administration to an intravenous infusion.[1][2][3][4][5]

Table 2: Absolute Bioavailability of this compound

Route of AdministrationDoseAbsolute Bioavailability (%)
Oral1.25 mg0.50
Inhaled200 µg~40

The results indicate very low oral bioavailability, suggesting that systemic exposure following inhalation is primarily due to absorption through the lungs rather than the gastrointestinal tract.[1][2][3][4]

Experimental Protocols

The following sections outline the methodologies employed in the key clinical trials cited.

Clinical Trial Designs
  • Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially randomized, single-blind, placebo-controlled trial in healthy male subjects. The primary objective was to evaluate the safety and tolerability of single inhaled doses of this compound (ranging from 3 µg to 1200 µg). A secondary objective was the characterization of the pharmacokinetic profile. Plasma samples for PK analysis were collected for up to 72 hours post-dose.[1][2][5]

  • Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized, double-blind, placebo-controlled trial in healthy male subjects. The study assessed the safety, tolerability, and pharmacokinetics of multiple inhaled doses of this compound (ranging from 10 µg to 600 µg). Dosing occurred once daily on days 1 and 8, and twice daily from day 2 to day 7. Dose proportionality and time dependency of the pharmacokinetics were evaluated.[1][2]

  • Absolute Bioavailability Trial (NCT03907280): This was a four-arm, open-label, randomized, single-dose, three-way crossover trial in healthy male subjects. The study was designed to determine the absolute bioavailability of this compound following oral (1.25 mg) and inhaled (200 µg) administration, with a 1-hour intravenous infusion (50 µg) as the reference. To distinguish between pulmonary and gastrointestinal absorption from the inhaled dose, one arm included the administration of oral activated charcoal before and after inhalation.[1][2][5]

Bioanalytical Methodology

While specific, detailed protocols for the bioanalytical quantification of this compound in plasma are proprietary, the scientific literature indicates that validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are standard for the quantification of small molecule drugs in biological matrices in such clinical trials. These methods are chosen for their high sensitivity, specificity, and accuracy.

A typical LC-MS/MS method for pharmacokinetic analysis would involve:

  • Sample Preparation: Extraction of the analyte from plasma, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to provide sensitive and selective detection and quantification of the analyte and an internal standard.

The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. For the MRD trial, dose proportionality was assessed using a power model.

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway of ENaC Inhibition in Cystic Fibrosis

This compound is a direct inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF), a dysfunctional CFTR protein leads to reduced chloride and bicarbonate secretion and, consequently, hyperabsorption of sodium ions through ENaC. This ion imbalance results in dehydration of the airway surface liquid, leading to thickened mucus and impaired mucociliary clearance. By blocking ENaC, this compound aims to reduce sodium and water absorption, thereby rehydrating the airway surface and restoring mucociliary function. This mechanism of action is independent of the specific CFTR mutation.[1][2][6]

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_outcome Therapeutic Effect ENaC ENaC ASL Airway Surface Liquid (Dehydrated) ENaC->ASL Reduces Volume Rehydrated_ASL Rehydrated Airway Surface Liquid ENaC->Rehydrated_ASL Restores Volume CFTR CFTR (Dysfunctional in CF) CFTR->ASL Reduced Secretion Na_ion Na+ Na_ion->ENaC Hyperabsorption H2O H2O Cl_ion Cl- BI1265162 This compound BI1265162->ENaC Inhibition MCC Improved Mucociliary Clearance Rehydrated_ASL->MCC

Caption: Mechanism of action of this compound in cystic fibrosis airways.

Experimental Workflow for the Absolute Bioavailability Study (NCT03907280)

The following diagram illustrates the crossover design of the absolute bioavailability trial, a crucial study for understanding the absorption characteristics of this compound.

Bioavailability_Workflow cluster_subjects Healthy Male Subjects cluster_randomization Randomized Crossover Design cluster_treatments Treatment Periods (with Washout) cluster_analysis Analysis Subject_Pool Recruitment & Screening Randomization Randomization to Treatment Sequences Subject_Pool->Randomization T1 Period 1 Randomization->T1 T2 Period 2 T1->T2 Washout IV 50 µg IV Infusion (Reference) Oral 1.25 mg Oral Inhaled_AC 200 µg Inhaled + Activated Charcoal Inhaled_NoAC 200 µg Inhaled (No Charcoal) T3 Period 3 T2->T3 Washout T4 Period 4 T3->T4 Washout PK_Sampling Serial Plasma Sampling IV->PK_Sampling Oral->PK_Sampling Inhaled_AC->PK_Sampling Inhaled_NoAC->PK_Sampling Bioanalysis LC-MS/MS Bioanalysis PK_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Bioavailability_Calc Absolute Bioavailability Calculation (vs. IV) PK_Analysis->Bioavailability_Calc

Caption: Workflow of the absolute bioavailability study for this compound.

References

BI 1265162: A Technical Overview of its Safety and Tolerability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1265162 is an investigational, inhaled small-molecule inhibitor of the epithelial sodium channel (ENaC).[1][2][3] The rationale for its development is based on the understanding that in cystic fibrosis (CF), hyperactive ENaC leads to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By inhibiting ENaC, this compound aims to restore airway surface liquid and improve mucociliary clearance, offering a potential mutation-agnostic therapeutic approach for all CF patients.[1][2][4] Preclinical studies demonstrated its high potency, surpassing the prototypical ENaC inhibitor amiloride (B1667095) by 30- to 70-fold, and its synergistic effects with CFTR modulators.[1][3][5] This document provides a comprehensive technical overview of the safety and tolerability profile of this compound, drawing from data from its Phase I and Phase II clinical trials.

Mechanism of Action: ENaC Inhibition

In the airway epithelium, a delicate balance between sodium absorption, primarily mediated by ENaC, and chloride secretion, regulated by the cystic fibrosis transmembrane conductance regulator (CFTR), maintains the hydration of the airway surface liquid (ASL). In individuals with cystic fibrosis, dysfunctional CFTR leads to reduced chloride secretion, which in turn causes hyperactivation of ENaC. This results in excessive sodium and water reabsorption, leading to dehydrated and viscous mucus that is difficult to clear, contributing to the cycle of obstruction, inflammation, and infection characteristic of CF lung disease.

This compound directly inhibits ENaC, thereby reducing sodium influx from the ASL into the epithelial cells. This inhibition is intended to rehydrate the airway surface, decrease mucus viscosity, and improve mucociliary clearance.

cluster_epithelium Airway Epithelial Cell cluster_asl Airway Surface Liquid (ASL) ENaC ENaC Na_ion Na+ ENaC->Na_ion Na+ Absorption (Excessive in CF) CFTR CFTR (Dysfunctional in CF) H2O H2O Na_ion->H2O Water Follows Mucus Dehydrated Mucus H2O->Mucus Leads to BI1265162 This compound BI1265162->ENaC Inhibits Rehydration ASL Rehydration & Improved Mucociliary Clearance BI1265162->Rehydration Promotes

Caption: Mechanism of Action of this compound in Cystic Fibrosis.

Clinical Development and Safety Profile

The clinical development of this compound has included Phase I trials in healthy volunteers and a Phase II trial in patients with cystic fibrosis. While the development of this compound was ultimately terminated due to a lack of demonstrated clinical benefit, the studies provide valuable data on its safety and tolerability.[4][6]

Phase I Clinical Trials in Healthy Volunteers

Three Phase I trials were conducted in healthy male subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[1][2][7][8]

  • NCT03349723: A single-rising-dose (SRD) trial.

  • NCT03576144: A multiple-rising-dose (MRD) trial.

  • NCT03907280: An absolute bioavailability trial.

In these trials, single inhaled doses up to 1200 µg and multiple doses up to 600 µg twice daily for up to 6.5 days were found to be safe and well-tolerated.[1][7]

This study was a single-center, randomized, double-blind, placebo-controlled trial.[1][7] Healthy male subjects received inhaled this compound at doses of 10 µg, 30 µg, 100 µg, 300 µg, or 600 µg.[1][7] Dosing was administered once daily in the morning on days 1 and 8, and twice daily from days 2 to 7.[1][7] The primary objectives were to assess the safety and tolerability of multiple rising doses of inhaled this compound. Secondary objectives included the evaluation of pharmacokinetics, including dose proportionality and time dependency.

cluster_screening Screening & Randomization cluster_dosing Dosing Schedule cluster_assessments Assessments Screening Healthy Male Volunteers Screened Randomization Randomized to This compound or Placebo Screening->Randomization Day1 Day 1: Once Daily (AM) Randomization->Day1 Day2_7 Days 2-7: Twice Daily Day1->Day2_7 Day8 Day 8: Once Daily (AM) Day2_7->Day8 Safety Safety & Tolerability (Primary Endpoint) Day8->Safety PK Pharmacokinetics (Secondary Endpoint) Day8->PK

Caption: Workflow of the Phase I Multiple-Rising-Dose Trial.

Adverse events (AEs) reported in the Phase I trials were generally balanced across treatment groups and were of mild to moderate intensity, resolving by the end of the trials.[1][7]

Adverse Event ProfileThis compoundPlacebo
Treatment-Emergent AEs (TEAEs) in SRD Trial 14.3% (6 out of 42 subjects)[1][7]14.3% (2 out of 14 subjects)[1][7]
Investigator-Defined Drug-Related AEs in SRD Trial 4.8% (2 out of 42 subjects)[1][7]0%[1][7]
TEAEs in MRD Trial 35% (14 out of 40 subjects)[1][7]10% (1 out of 10 subjects)[1][7]
Investigator-Defined Drug-Related AEs in MRD Trial 27.5% (11 out of 40 subjects)[1][7]0%[1][7]
Serious Adverse Events (SAEs) One subject experienced neuropathia vestibularis leading to hospitalization; this was not considered drug-related.[1][7]None reported.
Discontinuations due to AEs One subject in the 300 µg dose group of the MRD trial discontinued (B1498344) due to asymptomatic hyperkalemia, which was not considered drug-related and resolved.[1][7] Another subject discontinued due to the SAE of neuropathia vestibularis, which was also not deemed drug-related.[1]None reported.
Notable Adverse Events A single case of mild cough was reported 5 minutes post-drug administration in the 100 µg dose group of the SRD trial.[1][7] Asymptomatic hyperkalemia was observed in one subject in the MRD trial.[1][7]No specific notable adverse events were highlighted in the placebo group.
Phase II Clinical Trial in Patients with Cystic Fibrosis (BALANCE-CF 1)

The BALANCE-CF 1 trial was a Phase II, placebo-controlled, randomized, double-blind study designed to evaluate the efficacy and safety of four dose levels of this compound over a 4-week period in adults and adolescents with CF, on top of their standard of care.[4]

Patients were randomized to receive one of four dose levels of this compound or a placebo. The study included an interim futility analysis. The primary efficacy endpoint was the change in percentage predicted forced expiratory volume in 1 second (ppFEV1). Safety and tolerability were also key endpoints.

cluster_enrollment Patient Enrollment cluster_randomization Randomization & Dosing cluster_analysis Analysis Patients Adolescent & Adult CF Patients Randomize Randomized Patients->Randomize Dose_Levels This compound (4 Dose Levels) or Placebo Randomize->Dose_Levels Duration 4 Weeks Treatment Dose_Levels->Duration Interim Interim Futility Analysis Duration->Interim Final Final Efficacy & Safety Analysis Interim->Final

Caption: Overview of the BALANCE-CF 1 Phase II Trial Design.

This compound up to a dose of 200 µg twice daily was found to be safe and well-tolerated in patients with CF.[4][6] The study was terminated early based on a pre-defined stopping rule at an interim futility analysis, as it did not show a potential for clinical benefit.[4] The final results, which included patients recruited during the interim analysis, were not supportive of a relevant clinical effect.[4][6]

Pharmacokinetics

Pharmacokinetic data from the Phase I trials revealed that this compound displayed dose-proportional and time-independent pharmacokinetics.[1][2][8] The maximum accumulation was 1.6-fold, and the calculated effective elimination half-life ranged from 3.6 to 8.7 hours.[1][2][8] A key finding was that renal excretion is not a major route of elimination for the drug.[1][2][8] The absolute bioavailability was approximately 0.50% after oral administration and around 40% after inhalation, indicating that systemic exposure is primarily due to drug absorption through the lungs.[1][2][8] Pharmacokinetic parameters in CF patients were similar to those observed in healthy volunteers.[4]

Conclusion

Based on the available data from Phase I and II clinical trials, this compound demonstrated a favorable safety and tolerability profile in both healthy volunteers and individuals with cystic fibrosis when administered as an inhaled therapy. Adverse events were generally mild to moderate and balanced between treatment and placebo groups. No significant safety concerns leading to the termination of the clinical program were identified; the decision to halt development was based on a lack of efficacy.[4][6] The pharmacokinetic profile supports twice-daily inhaled administration with minimal systemic accumulation. This comprehensive safety and tolerability data, despite the lack of demonstrated efficacy, provides valuable insights for the continued development of ENaC inhibitors as a therapeutic class for cystic fibrosis and other respiratory diseases.

References

BI 1265162: A Technical Whitepaper for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 1265162 is an investigational, inhaled epithelial sodium channel (ENaC) inhibitor that was developed as a potential mutation-agnostic therapy for cystic fibrosis (CF). In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, increased sodium and water absorption from the airway surface, dehydrated mucus, and impaired mucociliary clearance.[1][2][3] By blocking ENaC, this compound was designed to rehydrate the airway surface liquid and improve mucus clearance, independent of the patient's CFTR mutation.[4][5]

Preclinical studies demonstrated the high potency of this compound and its ability to inhibit sodium and water transport in various models, as well as increase mucociliary clearance.[1][4] It also showed potential for synergistic effects when combined with CFTR modulators.[4][6] Phase I clinical trials in healthy volunteers indicated that this compound was well-tolerated.[7][8] However, a Phase II clinical trial (BALANCE-CF™ 1) in patients with CF was terminated due to a lack of demonstrated clinical benefit.[2][9][10] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on this compound.

Mechanism of Action

In the airways of individuals with cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to a hyperactivation of the epithelial sodium channel (ENaC).[1][3] This results in excessive absorption of sodium ions from the airway surface liquid, which in turn leads to dehydration of the mucus layer and impaired mucociliary clearance.[2] this compound is a potent inhibitor of ENaC.[4] By blocking this channel, it was hypothesized that this compound would reduce sodium and water reabsorption, thereby increasing the airway surface liquid volume and improving mucociliary clearance.[1][4][5] This mechanism is independent of the underlying CFTR mutation, making it a potential therapeutic approach for all individuals with CF.[1][2] Preclinical evidence also suggested a potential synergistic effect with CFTR modulators.[6][11][12]

cluster_0 Cystic Fibrosis Airway Epithelium cluster_1 Therapeutic Intervention CFTR Dysfunctional CFTR ENaC Hyperactive ENaC CFTR->ENaC Reduced Inhibition Na_absorption Increased Na+ Absorption ENaC->Na_absorption ENaC_inhibition ENaC Inhibition ASL_depletion ASL Depletion Na_absorption->ASL_depletion Water Follows MCC_impairment Impaired MCC ASL_depletion->MCC_impairment BI1265162 This compound BI1265162->ENaC_inhibition Na_absorption_reduced Reduced Na+ Absorption ENaC_inhibition->Na_absorption_reduced ASL_rehydration ASL Rehydration Na_absorption_reduced->ASL_rehydration Water Retention MCC_improvement Improved MCC ASL_rehydration->MCC_improvement

Mechanism of Action of this compound in Cystic Fibrosis.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound
Cell LineAssayIC50 (M)Comparator (Amiloride) IC50 (M)Fold Higher Potency
M1 (mouse renal collecting duct)Na+ transport inhibition3 x 10-92.10 x 10-7~70-fold
NCI-H441 (human bronchial epithelial)Na+ transport inhibition8 x 10-92.38 x 10-7~30-fold
Human airway epithelium cellsENaC-mediated sodium currents3 x 10-9--

Data sourced from references:[3][4][6][13][14][15][16]

Table 2: Preclinical In Vivo Efficacy of this compound
Animal ModelEndpointDoses (µg/kg)Effect
RatInhibition of airway liquid absorption0.03, 0.3, 3, 10Dose-dependent inhibition (5.9%, 26.2%, 31.3%, 32.9% respectively)[4]
RatInhibition of airway fluid absorption0.3, 330% and 31% inhibition respectively[13]
SheepMucociliary Clearance (MCC)0.1, 1.0, 10Increased MCC[1]

Data sourced from references:[1][4][13]

Table 3: Clinical Trial Data for this compound (BALANCE-CF™ 1)
Treatment Group (twice daily)Change in ppFEV1 vs. Placebo (95% CI)Change in LCI vs. Placebo (95% CI)Change in CFQ-R Respiratory Domain vs. Placebo
200 µg this compound (interim analysis)-0.8% (-6.6 to 4.9%)+2.1 units (-2.4 to 6.5)Not Reported
200 µg this compound (final analysis)+1.5%Not supportive+9.4 points

Data sourced from references:[2][9][10][17]

Experimental Protocols

In Vitro Sodium and Water Transport Assays
  • Cell Lines:

    • M1 (mouse renal collecting duct cells)

    • NCI-H441 (human bronchial epithelial cells)[3][5]

  • Methodology for Sodium Transport Inhibition:

    • Cells were cultured on permeable supports to form polarized monolayers.

    • The Ussing chamber technique was employed to measure short-circuit current (Isc), an indicator of net ion transport.

    • After establishing a stable baseline Isc, this compound was added to the apical side of the monolayers at varying concentrations.

    • The change in Isc was measured to determine the inhibition of sodium transport.

    • IC50 values were calculated from the dose-response curves.[18]

  • Methodology for Water Transport Inhibition:

    • M1 cells were cultured on permeable supports.

    • A known volume of medium was added to the apical surface.

    • This compound or vehicle control was added to the apical medium.

    • The change in the weight of the apical medium over time was measured to determine the rate of water absorption.

    • The percentage inhibition of water transport by this compound was calculated relative to the vehicle control.[1][5]

In Vivo Animal Studies
  • Rat Model for Airway Liquid Absorption:

    • Wistar rats were anesthetized.

    • A solution of Ringer Lactate (pH 5) containing varying concentrations of this compound (0.03, 0.3, 3, and 10 µg/kg) or vehicle was instilled into the lungs.

    • After 3 hours, the animals were euthanized, and the lungs were excised and weighed.

    • The inhibition of liquid absorption was calculated by comparing the lung weights of the treated groups to a negative control group.[3][13]

  • Sheep Model for Mucociliary Clearance (MCC):

    • Adult ewes were anesthetized, and a bronchoscope was used for nasal intubation.

    • A radioactive tracer was delivered to the lungs.

    • This compound at doses of 0.1, 1.0, and 10 µg/kg or vehicle was administered.

    • The retention of the radioactive tracer in the lungs was measured over time using a gamma camera to determine the rate of mucociliary clearance.[1]

Human Epithelial Model (MucilAir™)
  • Model:

    • Fully differentiated, pseudostratified 3D model of human bronchial epithelium from both healthy and CF donors.[4]

  • Methodology for Water Transport and MCC:

    • The epithelial cultures were treated with this compound, with or without the CFTR modulators ivacaftor (B1684365) and lumacaftor.

    • Water transport was measured by weighing the membrane inserts containing the cells on days 2 and 5 of the study.

    • MCC was assessed on day 7 by video-tracking the movement of polystyrene microbeads added to the apical surface of the cultures.[4]

cluster_0 In Vitro Assays cluster_1 In Vivo Animal Models cluster_2 Human Epithelial Model (MucilAir™) cell_culture Cell Culture (M1 or NCI-H441) monolayer Polarized Monolayer on Permeable Support cell_culture->monolayer ussing Ussing Chamber (Isc Measurement) monolayer->ussing water_transport Water Transport (Weight Change) monolayer->water_transport ic50 IC50 Calculation ussing->ic50 rat_model Rat Model (Airway Liquid Absorption) instillation Intratracheal Instillation of this compound rat_model->instillation sheep_model Sheep Model (Mucociliary Clearance) tracer Radioactive Tracer Delivery sheep_model->tracer lung_weight Lung Weight Measurement instillation->lung_weight gamma_camera Gamma Camera Imaging tracer->gamma_camera mucilair 3D Human Bronchial Epithelium Culture treatment Treatment with This compound +/- CFTR Modulators mucilair->treatment water_transport_mucilair Water Transport (Insert Weight) treatment->water_transport_mucilair mcc_mucilair MCC Measurement (Bead Tracking) treatment->mcc_mucilair

Experimental Workflows for this compound Research.

Clinical Development and Outcomes

Phase I Trials

Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy male volunteers.[7][8] These studies evaluated single and multiple rising doses of inhaled this compound. The key findings were:

  • Safety and Tolerability: this compound was well-tolerated at single doses up to 1200 µg and multiple doses of 600 µg.[7][8] Adverse events were generally mild to moderate and balanced across treatment groups.[7]

  • Pharmacokinetics: The drug displayed dose-proportional and time-independent pharmacokinetics.[7][8] The effective elimination half-life was between 3.6 and 8.7 hours.[7] The absolute bioavailability after inhalation was approximately 40%, indicating that systemic exposure was primarily from lung absorption.[7][8]

Phase II Trial (BALANCE-CF™ 1)

The BALANCE-CF™ 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled, dose-ranging study in adolescents and adults with CF.[2][6][14] The trial was designed to assess the efficacy and safety of four different doses of this compound administered twice daily for four weeks on top of standard CF care.[6]

An interim futility analysis of the 200 µg twice-daily dose group showed no improvement in the primary endpoint, percent predicted forced expiratory volume in 1 second (ppFEV1), or in the lung clearance index (LCI).[2][9][10] Based on these results, the study was terminated.[2][9] The final analysis, which included patients enrolled during the interim analysis, also did not show a clinically relevant effect on ppFEV1 or LCI.[2][10] A small improvement was observed in the Cystic Fibrosis Questionnaire – Revised (CFQ-R) respiratory domain score in the 200 µg twice-daily group.[2][10]

Conclusion

This compound is a potent ENaC inhibitor that showed promise in preclinical studies as a mutation-agnostic therapy for cystic fibrosis. It effectively inhibited sodium and water transport and improved mucociliary clearance in various models. While Phase I studies in healthy volunteers demonstrated a favorable safety and pharmacokinetic profile, the subsequent Phase II trial in individuals with CF did not show a clinical benefit in lung function. Consequently, the development of this compound for the treatment of cystic fibrosis has been discontinued.[2][9][10][19] The research and clinical data gathered for this compound, however, provide valuable insights for the continued development of ENaC inhibitors and other mutation-agnostic therapies for cystic fibrosis.

References

BI 1265162: A Mutation-Agnostic Approach to Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. While CFTR modulators have revolutionized treatment for many patients, a significant portion of the CF population has mutations that are not amenable to this approach. This has driven the search for mutation-agnostic therapies. One such strategy is the inhibition of the epithelial sodium channel (ENaC), which is hyperactive in CF airways and contributes to the dehydration of airway surface liquid and subsequent mucociliary dysfunction.[1][2] BI 1265162 is an inhaled ENaC inhibitor that was developed as a potential mutation-agnostic treatment for CF.[1] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, including its mechanism of action, key experimental data, and the ultimate outcome of its clinical evaluation.

The Pathophysiology of Cystic Fibrosis and the Rationale for ENaC Inhibition

Cystic Fibrosis is characterized by defective ion transport across epithelial surfaces. In healthy airways, a delicate balance between chloride secretion, primarily through the CFTR channel, and sodium absorption, via the ENaC, maintains the volume and composition of the airway surface liquid (ASL).[2] This hydration is crucial for proper mucociliary clearance, the lung's innate defense mechanism for removing inhaled pathogens and debris.

In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent chloride channel. The resulting decrease in chloride secretion is accompanied by a hyperactivation of ENaC, leading to excessive sodium and water absorption from the airway surface.[1][2] This depletes the ASL, causing the mucus to become thick and dehydrated.[1] The dehydrated mucus impairs ciliary function, leading to mucociliary stasis, chronic bacterial infections, inflammation, and progressive lung damage.

ENaC inhibition presents a therapeutic strategy that is independent of the underlying CFTR mutation.[1] By blocking the hyperactive sodium absorption, ENaC inhibitors aim to rehydrate the airway surface, restore mucus clearance, and thereby interrupt the vicious cycle of obstruction, infection, and inflammation that characterizes CF lung disease.

This compound: Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the epithelial sodium channel (ENaC).[1] Administered via inhalation, it is designed to act directly on the airway epithelium to block the excessive sodium absorption characteristic of cystic fibrosis.[1] By inhibiting ENaC, this compound is intended to increase the height of the airway surface liquid, leading to improved mucus hydration and facilitating mucociliary clearance.[1] This mechanism of action is independent of the specific CFTR mutation, positioning this compound as a potential mutation-agnostic therapy for all individuals with CF.[1]

cluster_0 Healthy Airway Epithelium cluster_1 Cystic Fibrosis Airway Epithelium cluster_2 CF Airway with this compound CFTR CFTR Channel (Active) ASL_H Hydrated Airway Surface Liquid CFTR->ASL_H Cl- Secretion ENaC ENaC (Regulated Activity) ENaC->ASL_H Na+ Absorption MCC_H Normal Mucociliary Clearance ASL_H->MCC_H CFTR_mut Mutated CFTR (Inactive) ASL_D Dehydrated Airway Surface Liquid CFTR_mut->ASL_D No Cl- Secretion ENaC_hyper ENaC (Hyperactive) ENaC_hyper->ASL_D Excessive Na+ Absorption MCC_I Impaired Mucociliary Clearance ASL_D->MCC_I BI1265162 This compound ENaC_inhibited ENaC (Inhibited) BI1265162->ENaC_inhibited Inhibits ASL_R Rehydrated Airway Surface Liquid ENaC_inhibited->ASL_R Reduced Na+ Absorption MCC_R Restored Mucociliary Clearance ASL_R->MCC_R

Figure 1: Mechanism of Action of this compound in Cystic Fibrosis.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potency as an ENaC inhibitor in a variety of in vitro and in vivo models.

In Vitro Studies

This compound was shown to be a potent inhibitor of ENaC-mediated sodium transport in cellular assays.

Assay TypeCell LineParameterValueReference
Ion Transport AssayM1 (mouse renal collecting duct)IC503 x 10-9 M[1]
Ion Transport AssayNCI-H441 (human bronchial epithelial)IC508 x 10-9 M[1]
Water Resorption AssayM1 cellsInhibition at 3 µM76%[1]
In Vivo Studies

In animal models, this compound demonstrated efficacy in reducing airway liquid absorption and improving mucociliary clearance.

Animal ModelAssayParameterDosesResultReference
RatAirway Fluid AbsorptionED50-0.09 µg/kg[1]
RatAirway Fluid AbsorptionInhibition0.03, 0.3, 3, 10 µg/kg5.9%, 26.2%, 31.3%, 32.9% inhibition[1]
SheepMucociliary ClearanceED50-1 µg/kg[3]
SheepMucociliary Clearance-1 and 10 µg/kg-12.6% and -19.3% mean difference from vehicle[3]

Importantly, preclinical studies indicated that this compound did not have amiloride-like effects on renal function, suggesting a favorable safety profile.[1] Furthermore, this compound showed potential for synergistic or additive effects when combined with CFTR modulators.[1]

Clinical Development

This compound progressed to clinical trials in healthy volunteers and individuals with cystic fibrosis.

Phase I Clinical Trials

Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple rising doses of inhaled this compound.

Trial IdentifierPopulationDosingKey FindingsReference
NCT03349723Healthy VolunteersSingle rising doses (3 µg to 1200 µg)Well-tolerated.[2]
NCT03576144Healthy VolunteersMultiple rising doses (up to 600 µg)Well-tolerated.[2]
NCT03907280Healthy VolunteersAbsolute bioavailabilityOral bioavailability: 0.50%; Inhaled bioavailability: ~40%.[4]

Overall, single and multiple doses of this compound were well-tolerated in healthy volunteers.[2][4] Adverse events were generally mild to moderate and balanced across treatment groups.[4] The pharmacokinetic profile supported twice-daily dosing for future development.[4]

Phase II Clinical Trial (BALANCE-CF 1)

The BALANCE-CF 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled, dose-ranging study to assess the efficacy and safety of this compound in adults and adolescents with CF.

Trial IdentifierPopulationTreatment ArmsPrimary EndpointOutcomeReference
NCT04059094Adults and adolescents with CF (≥12 years)20 µg, 50 µg, 100 µg, 200 µg twice daily, or placeboChange in percent predicted forced expiratory volume in 1 second (ppFEV1)The study was terminated for futility. No clinically relevant effect on ppFEV1 or lung clearance index (LCI) was observed.[5][6]

Despite a favorable safety and tolerability profile, the BALANCE-CF 1 trial was terminated due to a lack of clinical benefit.[5][7] An interim futility analysis revealed no significant improvement in ppFEV1 or LCI in the treatment groups compared to placebo.[5] Based on these results, the clinical development of this compound for cystic fibrosis was discontinued.[5][7]

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Ion Transport Assay (Ussing Chamber)

This assay measures the transport of ions across an epithelial cell monolayer.

  • Cell Culture: Mouse renal collecting duct cells (M1) or human bronchial epithelial cells (NCI-H441) are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological Ringer's solution and maintained at 37°C.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • ENaC Inhibition: After establishing a stable baseline Isc, this compound is added to the apical chamber at various concentrations. The amiloride-sensitive current, representing ENaC activity, is determined by the subsequent addition of a high concentration of amiloride (B1667095). The IC50 is calculated from the concentration-response curve.

cluster_0 Experimental Workflow: Ussing Chamber Assay A Culture epithelial cells on permeable support B Mount monolayer in Ussing chamber A->B C Measure baseline short-circuit current (Isc) B->C D Add this compound to apical chamber C->D E Record change in Isc D->E F Add amiloride to determine ENaC-specific current E->F G Calculate IC50 F->G

Figure 2: Ussing Chamber Assay Workflow.
In Vivo Airway Fluid Absorption (Rat Model)

This model assesses the effect of this compound on fluid clearance from the lungs.

  • Animal Preparation: Anesthetized rats are placed in a supine position, and the trachea is cannulated.

  • Instillation: A solution containing an impermeable tracer is instilled into the lungs.

  • Treatment: this compound or vehicle is administered, typically via intratracheal instillation.

  • Measurement: After a set period, the lungs are lavaged, and the concentration of the tracer in the lavage fluid is measured. An increase in tracer concentration indicates fluid absorption.

  • Analysis: The percentage inhibition of fluid absorption by this compound is calculated relative to the vehicle-treated control group. The ED50 is determined from the dose-response relationship.

In Vivo Mucociliary Clearance (Sheep Model)

This large animal model provides a clinically relevant measure of mucus transport.

  • Animal Preparation: Conscious sheep are gently restrained, and a tracheal tube is inserted.

  • Tracer Administration: A radioactive tracer is delivered to the airways as an aerosol.

  • Treatment: this compound or placebo is administered via inhalation.

  • Measurement: The clearance of the radioactive tracer from the lungs is monitored over time using a gamma camera.

  • Analysis: The rate of mucociliary clearance is calculated from the retention of the tracer over time. The effect of this compound is determined by comparing the clearance rates in the treated and placebo groups.

Conclusion

This compound was a promising, potent ENaC inhibitor developed as a mutation-agnostic therapy for cystic fibrosis. It demonstrated a strong scientific rationale and encouraging preclinical efficacy in restoring airway surface liquid hydration and improving mucociliary clearance. The Phase I clinical trials in healthy volunteers established a good safety and tolerability profile. However, the subsequent Phase II BALANCE-CF 1 trial in individuals with CF did not demonstrate a clinical benefit in terms of lung function.[5][7] This outcome led to the discontinuation of its clinical development.

The story of this compound highlights the challenges of translating preclinical findings into clinical efficacy, particularly in a complex disease like cystic fibrosis. While the therapeutic hypothesis of ENaC inhibition remains valid, the experience with this compound underscores the need for further research to understand the nuances of airway surface liquid regulation and to develop more effective strategies to overcome the persistent mucus obstruction in CF.

References

Methodological & Application

Application Notes and Protocols for BI 1265162 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to characterize the epithelial sodium channel (ENaC) inhibitor, BI 1265162. The protocols detailed below are essential for assessing the potency, selectivity, and potential off-target effects of this compound.

Summary of In Vitro Activity

This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of airway surface liquid volume.[1][2][3] In preclinical studies, it has demonstrated efficacy in models relevant to cystic fibrosis by inhibiting sodium and water transport.[1][2][3] The following tables summarize the key quantitative data from in vitro characterization of this compound.

Table 1: Potency of this compound in ENaC Inhibition Assays
Assay TypeCell LineParameterValue
ENaC-mediated Sodium Current InhibitionHuman Airway Epithelium CellsIC₅₀3 nM[4]
ENaC-mediated Sodium Transport InhibitionMouse Renal Collecting Duct (M1) CellsIC₅₀3 x 10⁻⁹ M[1]
ENaC-mediated Sodium Transport InhibitionHuman Bronchial Epithelial (NCI-H441) CellsIC₅₀8 x 10⁻⁹ M[1]
ENaC-mediated Water ResorptionMouse Renal Collecting Duct (M1) Cells% Inhibition @ 3 µM72%[4]
Table 2: Selectivity and Off-Target Profile of this compound
Assay TypeTarget/PanelParameterValue
Off-Target BindingCEREP Panel (44 targets)% Inhibition @ 10 µM>50% inhibition for 0/44 targets[4]
CYP Enzyme Inhibition-IC₅₀> 50 µM[4]
CytotoxicityHuman Bronchial Epithelial Cells, Rat Hepatocytes, U937 Leukemic CellsIC₅₀> 800 µM[4]
MutagenicityAmes Test-Negative[4]
Airway Epithelia PermeabilityCalu-3 Cell MonolayersP (B/A)0.36 x 10⁻⁶ cm/s[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.

cluster_0 Airway Epithelial Cell cluster_1 Outcome ENaC ENaC ASL Airway Surface Liquid ENaC->ASL Reduces Volume Increased_ASL Increased ASL Volume Na_ion Na⁺ Na_ion->ENaC Influx H2O H₂O H2O->ASL Follows Na⁺ BI1265162 This compound BI1265162->ENaC Inhibits start Start cell_culture Cell Culture (e.g., M1, NCI-H441) start->cell_culture assay_prep Assay Preparation (e.g., Ussing Chamber, Transwell) cell_culture->assay_prep compound_add Addition of this compound (Dose-Response) assay_prep->compound_add measurement Measurement (e.g., Isc, Water Transport) compound_add->measurement data_analysis Data Analysis (IC₅₀ Calculation) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Ussing Chamber Assay with BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1265162 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid transport across epithelial surfaces.[1][2] In conditions such as cystic fibrosis (CF), hyperactivation of ENaC in the airways leads to dehydration of the airway surface liquid and impaired mucociliary clearance.[1][2][3] this compound represents a therapeutic strategy to restore airway surface liquid hydration by blocking ENaC activity.[1] The Ussing chamber is a crucial in vitro tool for studying the transport properties of epithelial tissues and is the gold standard for characterizing the effects of ion channel modulators like this compound.[4][5][6][7]

These application notes provide a detailed protocol for utilizing the Ussing chamber assay to evaluate the inhibitory effect of this compound on ENaC-mediated sodium transport in epithelial cell monolayers.

Signaling Pathway of ENaC Inhibition by this compound in Airway Epithelium

Caption: Signaling pathway of ENaC inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from preclinical studies of this compound using Ussing chamber assays.

Table 1: In Vitro ENaC Inhibitory Activity of this compound

Cell LineDescriptionThis compound IC₅₀ (M)Amiloride (B1667095) IC₅₀ (M)
M1Mouse renal collecting duct3 x 10⁻⁹2.10 x 10⁻⁷
NCI-H441Human bronchial epithelial8 x 10⁻⁹2.38 x 10⁻⁷

Data sourced from preclinical evaluations of this compound.[8]

Experimental Protocols

Cell Culture

a. NCI-H441 Cell Culture

The NCI-H441 cell line, derived from a human papillary adenocarcinoma of the lung, is a suitable model for studying airway epithelium.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh growth medium and seed them onto new culture flasks or permeable supports for Ussing chamber experiments. An inoculum of 5 x 10³ to 7 x 10³ viable cells/cm² is recommended.

b. M1 Cell Culture

The M1 cell line, derived from mouse renal collecting duct, is another commonly used model for studying ENaC activity.

  • Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 5% FBS, 5 µg/mL insulin, 50 nM dexamethasone, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Follow standard subculturing procedures as described for NCI-H441 cells.

c. Seeding on Permeable Supports

For Ussing chamber experiments, cells must be grown on permeable supports (e.g., Transwell® inserts) to form a confluent monolayer with well-developed tight junctions.

  • Coat the permeable supports with an appropriate extracellular matrix protein (e.g., collagen) to enhance cell attachment and differentiation.

  • Seed the cells at a high density (e.g., 1 x 10⁵ cells/cm²) onto the apical side of the inserts.

  • Culture the cells for 7-14 days, changing the medium in both the apical and basolateral compartments every 2-3 days.

  • Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers are typically ready for Ussing chamber experiments when the TEER value is stable and high (typically >500 Ω·cm²).

Ussing Chamber Assay Protocol

This protocol details the steps for measuring the effect of this compound on ENaC-mediated short-circuit current (Isc) in epithelial cell monolayers.

a. Materials and Reagents

  • Ussing Chamber System

  • Voltage-clamp amplifier

  • Data acquisition system

  • Ag/AgCl electrodes with 3M KCl agar (B569324) bridges

  • Ringer's solution (see composition below)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Amiloride (positive control)

  • Forskolin and IBMX (for studying CFTR-mediated currents, optional)

  • Bumetanide (NKCC inhibitor, optional)

  • Gas mixture (95% O₂ / 5% CO₂)

b. Ringer's Solution for Airway Epithelial Cells

ComponentConcentration (mM)
NaCl120
NaHCO₃25
KH₂PO₄3.3
K₂HPO₄0.8
MgCl₂1.2
CaCl₂1.2
Glucose10

Aerate the solution with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[2]

c. Experimental Procedure

A Prepare Ringer's Solution (37°C, 95% O2/5% CO2) B Mount Cell Monolayer in Ussing Chamber A->B C Equilibrate System (15-20 min) B->C D Record Baseline Isc C->D E Add this compound (Apical) (Cumulative Doses) D->E F Record Isc after each dose E->F Allow stabilization F->E Next Dose G Add Amiloride (Apical) (Maximal Inhibition) F->G After final dose H Record Final Isc G->H I Data Analysis H->I

Caption: Experimental workflow for the Ussing chamber assay.

  • Preparation: Pre-warm the Ringer's solution to 37°C and continuously bubble with 95% O₂ / 5% CO₂. Prepare serial dilutions of this compound in pre-warmed Ringer's solution.

  • Mounting: Carefully excise the permeable support membrane with the cell monolayer and mount it in the Ussing chamber slider.

  • Assembly: Assemble the Ussing chamber, ensuring no air bubbles are trapped, and fill both the apical and basolateral chambers with an equal volume of Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 15-20 minutes at 37°C while continuously perfusing with the gassed Ringer's solution. During this time, monitor the open-circuit potential difference (PD) and transepithelial resistance (TEER).

  • Short-Circuit Current Measurement: Switch the amplifier to voltage-clamp mode and clamp the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Baseline Recording: Record a stable baseline Isc for 5-10 minutes.

  • This compound Addition: Add this compound to the apical chamber in a cumulative, stepwise manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁶ M.[8] Allow the Isc to stabilize for 2-5 minutes after each addition before adding the next concentration.

  • Maximal Inhibition: After the highest concentration of this compound, add a supramaximal concentration of amiloride (e.g., 10-100 µM) to the apical chamber to achieve maximal inhibition of ENaC and determine the amiloride-sensitive Isc.

  • Data Recording: Continuously record the Isc throughout the experiment.

Data Analysis
  • Calculate Amiloride-Sensitive Current: The amiloride-sensitive Isc is calculated as the difference between the baseline Isc and the Isc after the addition of amiloride.

  • Determine Inhibition: For each concentration of this compound, calculate the percentage inhibition of the amiloride-sensitive Isc.

    • % Inhibition = [(Isc_baseline - Isc_BI1265162) / (Isc_baseline - Isc_amiloride)] x 100

  • Generate Dose-Response Curve: Plot the percentage inhibition as a function of the this compound concentration.

  • Calculate IC₅₀: Fit the dose-response curve to a sigmoidal dose-response equation to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Conclusion

The Ussing chamber assay is an indispensable tool for characterizing the pharmacological properties of ENaC inhibitors like this compound. This detailed protocol provides a robust framework for researchers to accurately assess the potency and efficacy of this compound and other novel compounds targeting epithelial ion transport. The quantitative data and methodologies presented herein will support further research and development in the field of cystic fibrosis and other diseases involving aberrant epithelial transport.

References

Measuring ENaC Inhibition with BI 1265162: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including in the lungs, kidneys, and colon.[1][2] Dysregulation of ENaC activity is implicated in several diseases, notably cystic fibrosis (CF), where its hyperactivation leads to airway surface liquid depletion and impaired mucociliary clearance.[3][4] Inhibition of ENaC is a promising therapeutic strategy for CF and other conditions.[5] BI 1265162 is a potent, inhaled ENaC inhibitor that has been evaluated in preclinical and clinical studies for the treatment of CF.[6][7][8] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound on ENaC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayParameterValueReference
M1 (mouse renal collecting duct)Ussing ChamberIC503 x 10⁻⁹ M[7]
NCI-H441 (human bronchial epithelial)Ussing ChamberIC508 x 10⁻⁹ M[7]
Human Airway EpitheliumUssing ChamberIC503 nM[9]
M1 CellsWater Resorption AssayInhibition at 3 µM72%[9]

Table 2: In Vivo Efficacy of this compound

Animal ModelAssayDose (µg/kg)Inhibition/EffectReference
Wistar RatAirway Fluid Absorption0.035.9%[7]
0.326.2%[7]
331.3%[7]
1032.9%[7]
ED500.09 µg/kg[7][9]
SheepMucociliary Clearance (MCC)-Increased MCC[7]

Table 3: Phase I Clinical Trial Data for Inhaled this compound in Healthy Volunteers

Trial IdentifierDoseKey FindingsReference
NCT03349723 (Single Rising Dose)≤1200 µgWell tolerated.[6][10][11]
NCT03576144 (Multiple Rising Dose)600 µgWell tolerated over 6.5 days.[6][10][11]
NCT03907280 (Absolute Bioavailability)-Inhaled bioavailability ~40%.[6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENaC signaling pathway and a general workflow for evaluating ENaC inhibitors.

ENaC_Signaling_Pathway cluster_membrane Apical Membrane cluster_regulation Regulatory Pathways cluster_inhibitors Inhibition ENaC ENaC (α, β, γ subunits) Nedd4_2 Nedd4-2 (Ubiquitin Ligase) ENaC->Nedd4_2 Internalization & Degradation Intracellular_Na Intracellular Na+ Aldosterone Aldosterone Aldosterone->ENaC Upregulates (increases channel number) Vasopressin Vasopressin Vasopressin->ENaC Stimulates Proteases Proteases (e.g., Furin) Proteases->ENaC Activates (cleavage of α & γ subunits) BI_1265162 This compound BI_1265162->ENaC Direct Blockade Amiloride (B1667095) Amiloride Amiloride->ENaC Direct Blockade Extracellular_Na Extracellular Na+ Extracellular_Na->ENaC Influx Water_Movement Water Movement Intracellular_Na->Water_Movement Osmotic Gradient

Caption: ENaC signaling pathway and points of regulation and inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Ussing_Chamber Ussing Chamber Assay (e.g., H441 cells) IC50_Calc IC50/EC50 Calculation Ussing_Chamber->IC50_Calc Water_Transport Water Transport Assay (e.g., M1 cells) Water_Transport->IC50_Calc Patch_Clamp Patch-Clamp Electrophysiology Patch_Clamp->IC50_Calc Rat_Model Rat Lung Fluid Absorption Model Efficacy_Eval Efficacy Evaluation Rat_Model->Efficacy_Eval Sheep_Model Sheep Mucociliary Clearance Model Sheep_Model->Efficacy_Eval IC50_Calc->Rat_Model IC50_Calc->Sheep_Model start Compound (this compound) start->Ussing_Chamber start->Water_Transport start->Patch_Clamp

Caption: Experimental workflow for evaluating ENaC inhibitors like this compound.

Experimental Protocols

In Vitro Measurement of ENaC Inhibition using Ussing Chamber Assay

This protocol is designed to measure the effect of this compound on ion transport across a polarized epithelial cell monolayer.

Materials:

  • Human bronchial epithelial cells (e.g., NCI-H441) or other suitable epithelial cell line

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Ussing chamber system

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • This compound stock solution

  • Amiloride (positive control)

  • Vehicle control (e.g., DMSO)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Cell Culture: Culture NCI-H441 cells on Transwell permeable supports until a confluent and polarized monolayer is formed. This typically takes 7-14 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Ussing Chamber Setup: Mount the Transwell supports containing the cell monolayers in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes, maintaining the temperature at 37°C and continuously bubbling with the gas mixture.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Compound Addition: Add increasing concentrations of this compound to the apical chamber. Allow the current to stabilize after each addition (typically 5-10 minutes). Record the change in Isc.

  • Positive Control: After the highest concentration of this compound, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to block all ENaC-mediated current. The remaining current is considered the non-ENaC background.

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value.

In Vivo Measurement of Airway Fluid Absorption in a Rat Model

This protocol assesses the in vivo efficacy of this compound in reducing airway fluid absorption.

Materials:

  • Wistar rats (or other suitable strain)

  • Anesthetic (e.g., isoflurane)

  • This compound formulation for intratracheal administration

  • Vehicle control

  • Saline solution containing a non-absorbable marker (e.g., Evans blue dye-labeled albumin)

  • Surgical instruments for tracheotomy

  • Ventilator

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheotomy.

  • Compound Administration: Instill a defined volume of the this compound formulation or vehicle control directly into the lungs via the trachea.

  • Marker Instillation: After a set pre-treatment time (e.g., 30 minutes), instill a known volume and concentration of the saline solution with the non-absorbable marker into the lungs.

  • Incubation: Ventilate the animal for a defined period (e.g., 3 hours) to allow for fluid absorption.

  • Lung Lavage: At the end of the incubation period, euthanize the animal and perform a bronchoalveolar lavage (BAL) to recover the remaining fluid and marker from the lungs.

  • Sample Analysis: Measure the concentration of the marker in the recovered BAL fluid.

  • Data Analysis: Calculate the volume of fluid absorbed from the lungs by comparing the initial and final concentrations of the non-absorbable marker. Determine the percentage inhibition of fluid absorption by this compound compared to the vehicle control.

Conclusion

This compound has demonstrated potent inhibition of ENaC in both in vitro and in vivo models.[7][9] The protocols outlined in this document provide a framework for researchers to further investigate the effects of this compound and other ENaC inhibitors. These methods are essential for the preclinical evaluation and development of new therapies targeting ENaC-related diseases.

References

Application Notes and Protocols for BI 1265162 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of BI 1265162, an epithelial sodium channel (ENaC) inhibitor, in rat and sheep animal models. The protocols detailed below are based on findings from various preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in animal models.

Table 1: Efficacy of this compound in a Rat Model of Airway Fluid Absorption

Dose (µg/kg)Inhibition of Fluid Absorption (%)
0.035.9
0.330.0
3.031.0
10.032.9

In this model, this compound demonstrated a potent and dose-dependent inhibition of airway fluid absorption in Wistar rats, with an ED50 of 0.08 µg/kg at 3 hours post-dosing.[1]

Table 2: Efficacy of this compound on Mucociliary Clearance (MCC) in a Sheep Model

Animal ModelOutcome
SheepAccelerated mucociliary clearance in lung tissues.

Studies in a sheep model showed that this compound effectively accelerates mucociliary clearance.[1]

Table 3: In Vivo Pharmacokinetic Parameters of this compound

Animal ModelDosing RouteKey Findings
RatIntratracheal (i.t.)High exposure in lung tissues (40-55% at 0.05 µg/kg at 3 hours post-dosing).[1] Long duration of action, with efficacy observed at 20 hours post-dosing.[1]
Rat & MouseIntravenous (i.v.)High mean residence time (0.3 and 0.6 hours in rats and mice, respectively).[1] High total clearance, low renal exposure, and minimal oral bioavailability.[1]

Experimental Protocols

Protocol for Intratracheal Instillation of this compound in a Rat Model of Airway Fluid Absorption

This protocol describes the intratracheal (i.t.) administration of this compound to Wistar rats to evaluate its effect on airway fluid absorption.

Materials:

  • This compound

  • Ringer's Lactate Solution (vehicle)

  • Anesthetic (e.g., isoflurane)

  • Animal restraining board

  • Fiber optic light source

  • Catheter or gavage needle suitable for rats

  • Syringes and needles

Procedure:

  • Formulation Preparation: Dissolve this compound in Ringer's Lactate Solution to achieve the desired final concentrations for dosing.

  • Animal Preparation: Anesthetize the Wistar rat according to standard laboratory procedures. Once anesthetized, place the animal on a restraining board at an angle to ensure clear visualization of the trachea.

  • Intratracheal Instillation:

    • Gently open the rat's mouth and pull the tongue to one side.

    • Use a fiber optic light source to illuminate the pharynx and visualize the vocal cords.

    • Carefully insert a catheter or gavage needle between the vocal cords and into the trachea.

    • Administer the prepared this compound formulation or vehicle control directly into the lungs.

  • Post-Administration Monitoring: Monitor the animal until it recovers from anesthesia.

  • Endpoint Measurement: At a predetermined time point (e.g., 3 hours post-dosing), euthanize the animal and collect the lungs. Measure the lung weight to determine the extent of fluid absorption inhibition compared to vehicle-treated controls.

Protocol for Inhalation Administration and Mucociliary Clearance Measurement of this compound in a Sheep Model

This protocol outlines the administration of this compound via inhalation and the subsequent measurement of mucociliary clearance (MCC) in a sheep model using gamma scintigraphy.

Materials:

  • This compound

  • Deionized water (vehicle)

  • Nebulizer

  • Technetium-99m (99mTc)-labeled sulfur colloid or macroaggregated albumin (MAA)

  • Gamma camera

  • Anesthetic (for initial sedation if required)

Procedure:

  • Formulation Preparation: Dissolve this compound in deionized water to the desired concentration for nebulization.

  • Animal Preparation: Acclimatize the sheep to the experimental setup. For administration, the animal may be conscious or lightly sedated as required.

  • Inhalation Administration: Administer the this compound formulation or vehicle control using a nebulizer connected to a facemask or endotracheal tube.

  • Radiotracer Administration: Following drug administration, deliver an aerosol of 99mTc-labeled sulfur colloid or MAA to the lungs.

  • Gamma Scintigraphy Imaging:

    • Position the sheep under a gamma camera.

    • Acquire dynamic images of the lungs over a set period to track the movement of the radiotracer.

  • Data Analysis: Analyze the scintigraphic images to calculate the rate of mucociliary clearance. This is typically done by measuring the movement of the radioactive tracer from the peripheral to the central airways over time. Compare the clearance rates in this compound-treated animals to those in the vehicle control group.

Visualizations

Signaling Pathway of ENaC Inhibition by this compound

ENaC_Inhibition cluster_epithelium Airway Epithelial Cell cluster_cell ENaC Epithelial Sodium Channel (ENaC) Na_ion_in Intracellular Na+ ENaC->Na_ion_in Dehydration ASL Dehydration & Mucus Hyperconcentration ENaC->Dehydration Hyperactivation leads to Na_ion Na+ Na_ion->ENaC Influx H2O Water H2O->Dehydration ASL Airway Surface Liquid (ASL) Na_ion_in->Dehydration Drives Water Reabsorption BI1265162 This compound BI1265162->ENaC Inhibits Hydration ASL Hydration & Improved Mucociliary Clearance BI1265162->Hydration Promotes

Caption: Mechanism of action of this compound on the epithelial sodium channel (ENaC).

Experimental Workflow for Rat Intratracheal Instillation Study

Rat_Workflow start Start prep Prepare this compound in Ringer's Lactate Solution start->prep anesthetize Anesthetize Wistar Rat prep->anesthetize instill Intratracheal Instillation of This compound or Vehicle anesthetize->instill recover Monitor Recovery from Anesthesia instill->recover endpoint Euthanize and Collect Lungs (3 hours post-dose) recover->endpoint analyze Measure Lung Weight to Determine Fluid Absorption endpoint->analyze end End analyze->end

Caption: Workflow for evaluating this compound in a rat model of airway fluid absorption.

Experimental Workflow for Sheep Inhalation and MCC Study

Sheep_Workflow start Start prep Prepare this compound in Deionized Water start->prep acclimate Acclimatize Sheep prep->acclimate nebulize Administer this compound or Vehicle via Nebulizer acclimate->nebulize radiotracer Administer 99mTc-labeled Aerosol nebulize->radiotracer image Perform Gamma Scintigraphy radiotracer->image analyze Analyze Images to Calculate Mucociliary Clearance Rate image->analyze end End analyze->end

Caption: Workflow for assessing the effect of this compound on mucociliary clearance in sheep.

References

Application Notes and Protocols: Inhaled Delivery of BI 1265162 for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1265162 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), investigated for its potential as a mutation-agnostic therapy for cystic fibrosis (CF).[1][2] In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, causing dehydration of the airway surface liquid and impaired mucociliary clearance.[1][3] this compound was developed for inhaled delivery via the Respimat® Soft Mist™ inhaler to directly target the airways.[1][4]

Preclinical studies demonstrated that this compound effectively inhibits sodium and water transport in human airway epithelial cells and animal models, leading to increased airway hydration and mucociliary clearance.[1][2][5] Phase I trials in healthy volunteers showed the compound to be well-tolerated with favorable pharmacokinetics.[6][7][8] However, a Phase II study (BALANCE-CF™ 1) in patients with CF was terminated as it did not demonstrate a potential for clinical benefit, meeting a pre-defined stopping rule for futility.[9]

These application notes provide a summary of the key preclinical data and detailed protocols for research involving this compound, offering valuable information for scientists working on ENaC inhibitors and airway surface liquid rehydration.

Mechanism of Action: ENaC Inhibition in Cystic Fibrosis

In the airways of individuals with cystic fibrosis, the primary defect in the CFTR protein leads to reduced chloride secretion. This imbalance results in the hyperactivation of the epithelial sodium channel (ENaC), which drives excessive sodium and water absorption from the airway lumen. The consequence is a dehydrated and thickened mucus layer, leading to impaired mucociliary clearance, chronic infection, and inflammation. This compound directly inhibits ENaC, blocking the reabsorption of sodium and, consequently, water. This action is intended to rehydrate the airway surface liquid, restore mucus transport, and improve lung function in a manner that is independent of the underlying CFTR mutation.

cluster_0 Cystic Fibrosis Airway Epithelium cluster_1 Therapeutic Intervention CFTR Dysfunctional CFTR ENaC Hyperactive ENaC CFTR->ENaC Loss of Inhibition ASL Dehydrated Airway Surface Liquid ENaC->ASL ↑ Na+ & Water Absorption BI1265162 This compound (Inhaled) MCC Impaired Mucociliary Clearance ASL->MCC ENaC_inhibited Inhibited ENaC BI1265162->ENaC_inhibited Blocks Channel ASL_rehydrated Rehydrated Airway Surface Liquid ENaC_inhibited->ASL_rehydrated ↓ Na+ & Water Absorption MCC_restored Restored Mucociliary Clearance ASL_rehydrated->MCC_restored

Caption: Mechanism of this compound in cystic fibrosis airways.

Data Presentation

In Vitro Efficacy

This compound demonstrated potent inhibition of ENaC in various cell-based assays.

Cell LineAssay TypeParameterValueReference
Mouse Renal Collecting Duct (M1)Na⁺ Transport InhibitionIC₅₀3x10⁻⁹ M[5]
Human Bronchial Epithelial (NCI-H441)Na⁺ Transport InhibitionIC₅₀8x10⁻⁹ M[5]
Human Airway EpitheliumNa⁺ Current InhibitionIC₅₀3 nM[10]
Mouse Renal Collecting Duct (M1)Water Transport Inhibition% Inhibition (at 3 µM)76%[5][10]

For comparison, the IC₅₀ of amiloride (B1667095) was reported to be 2.10x10⁻⁷ M in M1 cells and 2.38x10⁻⁷ M in NCI-H441 cells, indicating this compound is 30–70-fold more potent.[5]

In Vivo Preclinical Efficacy

Studies in animal models confirmed the potential of this compound to modulate airway liquid and mucus transport.

Animal ModelExperimentDoses (µg/kg)Key FindingsReference
RatAirway Liquid Absorption0.03, 0.3, 3, 10Dose-dependent inhibition of liquid absorption (5.9% to 32.9%)[1][5]
RatAirway Liquid AbsorptionN/AED₅₀: 0.09 µg/kg; ED₇₀: 0.18 µg/kg; ED₉₀: 0.54 µg/kg[1][5]
SheepMucociliary Clearance (MCC)N/AIncreased MCC by 19% compared with vehicle[1]
Human Pharmacokinetics (Phase I)

Trials in healthy male volunteers established the pharmacokinetic profile of inhaled this compound.

ParameterValueConditionsReference
Absolute Bioavailability (Inhaled)~40%Single dose[6][7][8]
Absolute Bioavailability (Oral)0.50%Single dose[6][7][8]
Effective Elimination Half-Life3.6–8.7 hoursAcross tested dose ranges[6][7][8]
Maximum Accumulation1.6-foldMultiple rising doses[6][7][8]
Renal ExcretionNot a major elimination routeN/A[6][7][8]

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical assessment of an inhaled ENaC inhibitor like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety models before advancing to clinical trials.

cluster_0 In Vitro Analysis cluster_1 In Vivo Models cluster_2 Clinical Development Potency Potency & Selectivity (e.g., Ussing Chamber Assay) Function Functional Assays (e.g., Water Transport) Potency->Function Efficacy_Rat Efficacy Model (Rat) Airway Liquid Absorption Function->Efficacy_Rat Efficacy_Sheep Efficacy Model (Sheep) Mucociliary Clearance Efficacy_Rat->Efficacy_Sheep Safety Safety/Tolerability (Electrolyte Monitoring) Efficacy_Sheep->Safety Phase1 Phase I (Healthy Volunteers) Safety & PK Safety->Phase1 Phase2 Phase II (CF Patients) Dose-Ranging & Efficacy Phase1->Phase2

Caption: General workflow for preclinical evaluation of this compound.

Protocol 1: In Vitro Na⁺ Transport Inhibition in Human Bronchial Epithelial Cells

Objective: To measure the potency of this compound in inhibiting ENaC-mediated sodium transport across a polarized epithelial cell monolayer.

Materials:

  • Human bronchial epithelial cells (e.g., NCI-H441)

  • Permeable cell culture inserts (e.g., Transwell®)

  • Cell culture medium and supplements

  • Ussing Chamber system

  • Krebs-Ringer bicarbonate buffer

  • This compound stock solution

  • Amiloride (positive control)

  • Vehicle (e.g., 0.1% DMSO in buffer)

Methodology:

  • Cell Culture: Culture human bronchial epithelial cells on permeable inserts until a confluent, polarized monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).

  • Ussing Chamber Setup: Mount the cell culture insert into an Ussing Chamber, separating the apical and basolateral compartments. Add Krebs-Ringer buffer to both sides and maintain at 37°C with continuous gassing (95% O₂ / 5% CO₂).

  • Short-Circuit Current (Isc) Measurement: Clamp the voltage across the monolayer to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

  • Baseline Recording: Allow the Isc to stabilize and record a stable baseline reading.

  • Compound Addition: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the apical chamber. Record the change in Isc.

  • Control and Maximum Inhibition: Use a vehicle control to establish the baseline drift. Add a saturating concentration of amiloride (e.g., 100 µM) at the end of each experiment to determine the maximum ENaC-dependent Isc.

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vivo Airway Liquid Absorption in Rats

Objective: To assess the in vivo efficacy of inhaled this compound in reducing liquid absorption from the lungs.[1][5]

Materials:

  • Wistar rats (or similar strain)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal administration device (e.g., microsprayer)

  • This compound formulated for inhalation

  • Vehicle control solution

  • Labeled tracer (e.g., 99mTc-DTPA) or gravimetric analysis equipment

  • Gamma counter or precision scale

Methodology:

  • Animal Preparation: Anesthetize the rat and place it in a supine position.

  • Compound Administration: Intratracheally administer a defined volume of liquid containing the vehicle or a specific dose of this compound (e.g., 0.03 to 10 µg/kg). The liquid should also contain a non-absorbable tracer if using the tracer method.

  • Incubation Period: Allow the animal to recover and maintain it for a set period (e.g., 3 hours).[5]

  • Measurement of Liquid Absorption:

    • Tracer Method: At the end of the period, euthanize the animal, excise the lungs, and measure the remaining radioactivity using a gamma counter. The amount of absorption is calculated relative to the initial dose administered.

    • Gravimetric Method: Euthanize the animal and measure the lung weight. The reduction in expected fluid volume is determined by comparing the weights of lungs from treated versus control animals.

  • Data Analysis: Calculate the percentage inhibition of liquid absorption for each dose group compared to the vehicle control. Determine the dose-response relationship and calculate ED₅₀/ED₇₀ values.

Protocol 3: In Vivo Mucociliary Clearance (MCC) in Sheep

Objective: To evaluate the effect of inhaled this compound on the rate of mucociliary clearance in a large animal model.[1]

Materials:

  • Adult sheep

  • Conscious restraint system

  • Nebulizer compatible with the Respimat® device or similar for aerosol delivery

  • This compound formulated for nebulization

  • Vehicle control (e.g., isotonic saline)

  • Radio-labeled tracer particles (e.g., 99mTc-sulfur colloid)

  • Gamma camera and imaging software

Methodology:

  • Animal Acclimatization: Acclimate conscious sheep to a restraint system to minimize stress during the procedure.

  • Tracer Delivery: Deliver an aerosol of radio-labeled tracer particles into the sheep's lungs via an endotracheal tube or face mask.

  • Baseline Imaging: Immediately after tracer delivery, acquire an initial gamma camera image of the lungs to determine the baseline distribution of radioactivity (T=0).

  • Compound Administration: Administer the aerosolized this compound or vehicle to the animal using the nebulizer.

  • Serial Imaging: Acquire serial images of the lungs at regular intervals for several hours (e.g., every 30 minutes for 4-6 hours).

  • Data Analysis:

    • Define regions of interest (ROI) over the entire lung fields in the gamma camera images.

    • Measure the total radioactivity remaining in the lungs at each time point.

    • Correct the data for radioactive decay.

    • Calculate the percentage of initial radioactivity remaining in the lungs over time for both the this compound and vehicle groups. An increase in the clearance rate (i.e., less radioactivity remaining over time) indicates improved MCC.

    • Compare the clearance curves between the treated and control groups to determine the effect of this compound.

Conclusion

This compound is a potent ENaC inhibitor that showed significant promise in comprehensive preclinical studies, effectively rehydrating airway surfaces and improving mucociliary clearance in relevant models.[1][2][5] While it was well-tolerated in Phase I clinical trials, the subsequent Phase II trial in individuals with CF was halted due to a lack of demonstrated clinical efficacy.[9] The data and protocols presented here summarize the key scientific findings and methodologies from the development program of this compound. This information remains valuable for the scientific community, providing a robust framework for the evaluation of future ENaC inhibitors and other therapeutic agents targeting airway surface liquid hydration.

References

Application Notes and Protocols: Determination of BI 1265162 Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1265162 is a potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3] ENaC plays a crucial role in regulating sodium and fluid balance across epithelial surfaces, particularly in the airways.[4][5][6] In conditions such as cystic fibrosis, ENaC is hyperactivated, leading to airway surface liquid (ASL) depletion and impaired mucociliary clearance.[6][7][8] this compound was developed as a potential mutation-agnostic inhaled therapy for cystic fibrosis to restore airway hydration.[1][4][9] Although its clinical development has been discontinued, the methodologies used to characterize its dose-response relationship remain highly relevant for the evaluation of other ENaC inhibitors.[10]

These application notes provide detailed protocols for determining the dose-response curve of this compound and other ENaC inhibitors using key preclinical assays.

Mechanism of Action and Signaling Pathway

This compound directly blocks the ENaC, a channel composed of α, β, and γ subunits, on the apical membrane of epithelial cells.[2][11] This inhibition reduces the influx of sodium ions from the airway lumen into the cells. The decreased intracellular sodium concentration lessens the osmotic drive for water absorption, thereby increasing the height of the ASL and promoting mucociliary clearance. The regulation of ENaC is complex, involving proteolytic cleavage for activation and ubiquitination for degradation.[11][12][13]

Caption: ENaC inhibition by this compound blocks Na+ influx, restoring airway surface liquid and promoting mucociliary clearance.

Quantitative Data Summary

The following tables summarize the dose-response data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Cell LineAssayParameterValueReference
M1 (mouse renal collecting duct)Na+ transport inhibitionIC503 x 10⁻⁹ M[1]
NCI-H441 (human bronchial epithelial)Na+ transport inhibitionIC508 x 10⁻⁹ M[1]
Human airway epitheliumENaC-mediated sodium currentIC503 nM[2]
M1 cell monolayersWater resorption inhibition% Inhibition @ 3 µM72%[2]

Table 2: In Vivo Efficacy of this compound in Rats (Airway Fluid Absorption)

Dose (µg/kg)Inhibition (%)ParameterValue (µg/kg)Reference
0.035.9ED500.09[1]
0.326.2ED700.18[1]
331.3ED900.54[1]
1032.9[1]

Experimental Protocols

In Vitro ENaC Inhibition using Ussing Chamber Electrophysiology

This protocol details the measurement of ENaC-mediated ion transport inhibition in polarized epithelial cell monolayers.

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow A Culture polarized epithelial cells (e.g., HBE cells) on permeable supports B Mount permeable support in Ussing chamber A->B C Equilibrate with Ringer's solution (37°C, 95% O2/5% CO2) B->C D Measure baseline Short-Circuit Current (Isc) C->D E Add this compound (apical side) in increasing concentrations D->E F Record Isc at each concentration E->F G Add Amiloride (B1667095) (ENaC blocker) as a positive control F->G H Analyze data to generate dose-response curve and IC50 G->H

Caption: Workflow for assessing ENaC inhibition using an Ussing chamber.

Materials:

  • Polarized human bronchial epithelial (HBE) cells cultured on permeable supports

  • Ussing chamber system with voltage/current clamp amplifier

  • Ringer's solution (120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose)

  • This compound stock solution

  • Amiloride (positive control)

  • Gas mixture (95% O₂/5% CO₂)

Procedure:

  • Culture HBE cells on permeable supports until a confluent, polarized monolayer is formed.

  • Assemble the Ussing chamber and pre-fill the apical and basolateral chambers with Ringer's solution. Maintain temperature at 37°C and continuously gas with 95% O₂/5% CO₂ to maintain pH at 7.4.[3]

  • Mount the permeable support with the cell monolayer between the two half-chambers.

  • Allow the system to equilibrate and record a stable baseline short-circuit current (Isc).

  • Add increasing concentrations of this compound to the apical chamber.

  • After each addition, allow the Isc to stabilize and record the new value.

  • At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to determine the total ENaC-mediated current.

  • Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.

  • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Airway Surface Liquid (ASL) Height Measurement

This protocol describes the use of confocal microscopy to measure the effect of this compound on ASL height.

ASL_Height_Workflow ASL Height Measurement Workflow A Culture HBE cells on permeable supports at an air-liquid interface B Label ASL with a fluorescent marker (e.g., rhodamine-dextran) A->B C Acquire baseline XZ scan images using a confocal microscope B->C D Treat cells with this compound C->D E Acquire XZ scan images at specified time points post-treatment D->E F Analyze images to measure the distance from the cell surface to the top of the fluorescent layer E->F G Plot ASL height over time for different concentrations of this compound F->G

Caption: Workflow for measuring airway surface liquid height using confocal microscopy.

Materials:

  • HBE cells cultured at an air-liquid interface

  • Confocal microscope

  • Rhodamine-dextran (10 kDa)

  • This compound solution

  • Image analysis software

Procedure:

  • Culture HBE cells on permeable supports at an air-liquid interface until fully differentiated.

  • To visualize the ASL, add a small volume of medium containing a fluorescent, non-absorbable marker like rhodamine-dextran to the apical surface.[14]

  • Place the culture in a chamber on the stage of an inverted confocal microscope.

  • Acquire baseline XZ confocal images to determine the initial ASL height.

  • Add this compound at various concentrations to the apical surface.

  • Acquire XZ images at regular intervals to monitor changes in ASL height over time.

  • Use image analysis software to measure the vertical distance from the apical cell membrane to the top of the fluorescently labeled liquid layer.

  • Plot the change in ASL height against time for each concentration to determine the dose-dependent effect of this compound on ASL volume.

In Vivo Mucociliary Clearance (MCC) Assay in Sheep

This protocol outlines the methodology for assessing the effect of this compound on MCC in a large animal model.

MCC_Assay_Workflow In Vivo Mucociliary Clearance Assay Workflow A Anesthetize and intubate sheep B Administer aerosolized this compound or vehicle control A->B C Deposit radiolabeled tracer (e.g., 99mTc-sulfur colloid) into the lungs B->C D Perform serial gamma camera imaging of the lungs over several hours C->D E Quantify the rate of tracer clearance from the lungs D->E F Compare clearance rates between This compound and vehicle-treated groups E->F G Generate dose-response curve for MCC enhancement F->G

Caption: Workflow for measuring mucociliary clearance in sheep.

Materials:

  • Adult ewes

  • Aerosol delivery system

  • This compound for inhalation

  • Radiolabeled tracer (e.g., 99mTc-sulfur colloid)

  • Gamma camera

  • Animal monitoring equipment

Procedure:

  • Conscious sheep are restrained in a cart.

  • Administer aerosolized this compound or a vehicle control via a nebulizer connected to a facemask or endotracheal tube.

  • After drug administration, introduce a radiolabeled tracer into the lungs via aerosolization or bronchoscopic instillation.

  • Position the sheep under a gamma camera and acquire serial images of the lungs for a period of 2-4 hours.

  • Analyze the images to quantify the amount of radioactivity remaining in the lungs over time.

  • Calculate the clearance rate of the radiotracer, which is indicative of MCC.

  • Compare the MCC rates between the different dose groups of this compound and the vehicle control to determine the dose-response relationship.

Conclusion

The protocols described provide a robust framework for the preclinical evaluation of ENaC inhibitors like this compound. By employing a combination of in vitro and in vivo assays, researchers can thoroughly characterize the dose-response relationship, potency, and efficacy of novel compounds targeting the epithelial sodium channel. This comprehensive approach is essential for the identification and development of new therapies for conditions characterized by impaired mucociliary clearance.

References

Application Notes and Protocols: Assessing Mucociliary Clearance with BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1265162 is an inhaled inhibitor of the epithelial sodium channel (ENaC) developed as a potential mutation-agnostic therapy for cystic fibrosis (CF).[1][2] In the airways of individuals with CF, hyperactivation of ENaC leads to increased sodium and water absorption from the airway surface, resulting in dehydration of the airway surface liquid (ASL), impaired mucociliary clearance (MCC), and the accumulation of thick, sticky mucus.[2][3] By inhibiting ENaC, this compound is designed to block this excessive sodium absorption, thereby rehydrating the ASL and restoring MCC.[1][2]

These application notes provide a summary of the preclinical data for this compound and detailed protocols for key experiments to assess its impact on mucociliary clearance.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayParameterValueReference
M1 (mouse renal collecting duct)Ion TransportIC₅₀ for Na⁺ Transport Inhibition3 x 10⁻⁹ M[4]
NCI-H441 (human bronchial epithelial)Ion TransportIC₅₀ for Na⁺ Transport Inhibition8 x 10⁻⁹ M[4]
M1 (mouse renal collecting duct)Water TransportInhibition of Water Resorption76%[4]
Human Airway Epithelium CellsIon TransportIC₅₀ for ENaC-mediated sodium currents3 nM[5]
In Vivo Efficacy of this compound
Animal ModelAssayDose (µg/kg)EffectReference
RatAirway Fluid Absorption0.035.9% inhibition[4]
0.326.2% inhibition[4]
331.3% inhibition[4]
1032.9% inhibition[4]
SheepMucociliary Clearance1-12.6% change from vehicle in tracer retention[4]
10-19.3% change from vehicle in tracer retention[4]

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Action in Cystic Fibrosis Airway Epithelium ENaC Epithelial Sodium Channel (ENaC) Na_ion Na⁺ ASL Airway Surface Liquid (ASL) ENaC->ASL Dehydration Na_ion->ENaC Hyperabsorption in CF Water Water Water->ASL MCC Mucociliary Clearance (MCC) ASL->MCC Impaired BI1265162 This compound BI1265162->ENaC Inhibition CFTR CFTR (defective in CF)

Caption: Mechanism of this compound action on the airway epithelium.

cluster_1 In Vitro Experimental Workflow start Primary Human Bronchial Epithelial Cells (HBEC) or NCI-H441 cells culture Culture on permeable supports at Air-Liquid Interface (ALI) start->culture treatment Apical treatment with This compound or vehicle culture->treatment ussing Measure Na⁺ transport (Ussing Chamber) treatment->ussing asl Measure ASL Height (Confocal Microscopy) treatment->asl end_ussing IC₅₀ determination ussing->end_ussing end_asl Quantify ASL rehydration asl->end_asl

Caption: Workflow for in vitro assessment of this compound.

cluster_2 In Vivo (Sheep Model) Experimental Workflow start_sheep Anesthetized Sheep drug_admin Administer this compound or vehicle via nebulizer start_sheep->drug_admin radio_admin Administer aerosolized ⁹⁹ᵐTc-sulfur colloid drug_admin->radio_admin imaging Sequential gamma scintigraphy imaging radio_admin->imaging analysis Quantify tracer retention in lungs over time imaging->analysis end_sheep Determine MCC rate analysis->end_sheep

Caption: Workflow for in vivo mucociliary clearance assessment.

Experimental Protocols

In Vitro Measurement of Na⁺ Transport using Ussing Chambers

This protocol details the measurement of ENaC-mediated sodium transport across polarized airway epithelial cell monolayers.

Materials:

  • Human bronchial epithelial cells (e.g., NCI-H441 or primary cells)

  • Permeable cell culture inserts (e.g., Transwell®)

  • Cell culture medium

  • Ussing chamber system

  • Ag/AgCl electrodes with 3M KCl agar (B569324) bridges

  • Voltage/current clamp amplifier

  • Ringer's solution (buffer)

  • This compound

  • Amiloride (B1667095) (positive control ENaC inhibitor)

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Culture:

    • Seed epithelial cells onto permeable inserts and culture at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation and polarization.

    • Verify monolayer confluence and integrity by measuring transepithelial electrical resistance (TEER).

  • Ussing Chamber Setup:

    • Prepare and warm (37°C) Ringer's solution, aerating with 95% O₂ / 5% CO₂.

    • Mount the cell culture insert into the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with an equal volume of warmed, aerated Ringer's solution.

    • Place the Ag/AgCl electrodes and agar bridges into the appropriate ports of the chamber.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved. The Isc at this stage represents the total net ion transport.

  • Application of this compound:

    • Add this compound to the apical chamber to achieve the desired final concentration. Add an equivalent volume of vehicle to control chambers.

    • Record the change in Isc. A decrease in Isc indicates inhibition of sodium absorption.

    • Test a range of this compound concentrations to generate a dose-response curve.

  • Positive Control:

    • At the end of the experiment, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical chamber to determine the total ENaC-mediated Isc.

  • Data Analysis:

    • Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.

In Vitro Measurement of Airway Surface Liquid (ASL) Height

This protocol describes a method to directly visualize and quantify the height of the ASL on polarized airway epithelial cells.

Materials:

  • Differentiated airway epithelial cell cultures on permeable inserts

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

  • Low-phototoxicity, non-absorbable fluorescent dextran (B179266) (e.g., 10 kDa Texas Red-dextran)

  • Perfluorocarbon (PFC) liquid (e.g., FC-70)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Preparation:

    • Gently wash the apical surface of the differentiated cell cultures to remove accumulated mucus.

    • Add a small volume (e.g., 20 µL) of medium containing a low concentration (e.g., 0.5 mg/mL) of fluorescent dextran to the apical surface.

  • Incubation with this compound:

    • Add this compound or vehicle to the apical fluid.

    • Incubate the cells for a predetermined time to allow for fluid absorption and to assess the effect of the compound.

  • Imaging Preparation:

    • Carefully add a layer of PFC liquid over the apical surface. PFC is immiscible with the aqueous ASL and has a higher density, creating a clear interface for imaging without compressing the ASL.

  • Confocal Microscopy:

    • Place the culture insert into the environmental chamber on the microscope stage.

    • Acquire XZ confocal scans (vertical cross-sections) of the cell monolayer. The fluorescent dextran will illuminate the ASL.

    • Capture images from multiple random locations on each insert.

  • Data Analysis:

    • Use image analysis software to measure the vertical distance from the apical cell surface to the top of the fluorescent layer. This distance is the ASL height.

    • Average the measurements from multiple locations for each insert.

    • Compare the ASL height in this compound-treated cultures to vehicle-treated controls. An increase in ASL height indicates inhibition of fluid absorption.

In Vivo Measurement of Mucociliary Clearance in Sheep by Gamma Scintigraphy

This protocol outlines the in vivo assessment of MCC in a large animal model, which is highly relevant to human lung physiology.

Materials:

  • Adult ewes

  • Anesthesia (e.g., local lidocaine (B1675312) for nasal intubation)

  • Bronchoscope

  • Nebulizer (e.g., AirLife™)

  • This compound solution or vehicle (deionized water)

  • Technetium-99m (⁹⁹ᵐTc)-labeled sulfur colloid

  • Gamma camera

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the sheep and perform nasal intubation using a bronchoscope to guide the endotracheal tube.

  • Drug Administration:

    • Administer the desired dose of this compound or vehicle as an aerosol using a nebulizer connected to the endotracheal tube.

  • Radiotracer Administration:

    • Following drug administration, deliver an aerosol of ⁹⁹ᵐTc-labeled sulfur colloid to the lungs using the same nebulization system. This deposits the radiotracer throughout the airways.

  • Gamma Scintigraphy Imaging:

    • Immediately after radiotracer administration, position the sheep under the gamma camera.

    • Acquire a series of planar images of the lungs at regular intervals (e.g., every 15 minutes) for a total of 2-4 hours.

  • Data Analysis:

    • Define regions of interest (ROIs) encompassing the entire lung fields on the initial image.

    • Correct the radioactive counts in each subsequent image for the physical decay of ⁹⁹ᵐTc.

    • Calculate the percentage of the initial radioactivity remaining in the lungs at each time point.

    • Plot the percentage of tracer retention over time. A faster decline in tracer retention in the this compound-treated group compared to the vehicle group indicates an acceleration of mucociliary clearance.

    • The data can be used to calculate clearance rates or the percentage of tracer cleared at a specific time point (e.g., 2 hours).

References

Troubleshooting & Optimization

BI 1265162 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BI 1265162, a potent inhibitor of the epithelial sodium channel (ENaC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What is the aqueous solubility of this compound?

A2: The monophosphate salt of this compound has a high aqueous solubility of greater than 50 mg/mL.[1]

Q3: What is the stability of this compound in solution?

A3: this compound, as a monophosphate salt, is hydrolytically stable in a pH range of 3 to 7.[1] It is recommended to prepare fresh solutions for experiments. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: While specific data on photosensitivity is not available, it is good laboratory practice to protect solutions of organic compounds from light by using amber vials or by wrapping containers in aluminum foil.

Q5: Is this compound hygroscopic?

A5: The monophosphate salt form of this compound is not hygroscopic, with a reported water uptake of only 3% at 90% relative humidity.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation in aqueous buffer The pH of the buffer is outside the optimal stability range (pH 3-7).Ensure the pH of your experimental buffer is within the 3-7 range. If the experimental conditions require a pH outside this range, prepare the solution immediately before use and observe for any precipitation.
The concentration of the compound exceeds its solubility in the final experimental medium.Although the aqueous solubility is high, the presence of other components in your buffer could reduce solubility. Try preparing a more dilute working solution.
Inconsistent experimental results Degradation of the compound due to improper storage.Prepare fresh solutions for each experiment. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles. Aliquot stock solutions upon preparation.
The compound has degraded due to prolonged storage in a suboptimal buffer.Always use freshly prepared dilutions in your experimental buffer. Avoid storing the compound in buffer for extended periods.
Difficulty dissolving the compound The compound may have lower solubility in the chosen initial solvent.Test solubility in small quantities of different solvents (e.g., DMSO, ethanol, water) to find the most suitable one for your stock solution. Gentle warming and vortexing may aid dissolution.

Data Presentation

Table 1: Physicochemical Properties of this compound Monophosphate Salt

PropertyValueReference
Aqueous Solubility> 50 mg/mL[1]
Hydrolytic StabilityStable at pH 3-7[1]
Hygroscopicity3% water uptake at 90% RH[1]
Melting Point240 °C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh out the required amount of this compound monophosphate salt.

  • Add a sufficient volume of sterile, nuclease-free water to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary.

  • Filter the solution through a 0.22 µm sterile filter.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: General Guideline for Assessing Solubility in Organic Solvents

  • Place a small, accurately weighed amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Add a measured volume of the organic solvent (e.g., 100 µL of DMSO or ethanol) to the vial.

  • Vortex the mixture at room temperature for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles against a dark background.

  • If the compound has dissolved, you can calculate the solubility as being at least 10 mg/mL. If not, gradually add more solvent until it dissolves, or test a different solvent.

Visualizations

ENaC_Signaling_Pathway cluster_membrane Apical Membrane cluster_extracellular Airway Surface Liquid cluster_intracellular Intracellular ENaC ENaC (α, β, γ subunits) Na_ion_in Na+ ENaC->Na_ion_in Na_ion_out Na+ Na_ion_out->ENaC Influx Water_movement Water Efflux Na_ion_in->Water_movement Drives Dehydration ASL Dehydration Water_movement->Dehydration Proteases Activating Proteases Proteases->ENaC Activates BI1265162 This compound BI1265162->ENaC Inhibits experimental_workflow start Start: this compound Powder solubility_test Solubility Test (e.g., Water, DMSO, Ethanol) start->solubility_test stock_solution Prepare Stock Solution (e.g., 10 mM in Water) solubility_test->stock_solution storage Aliquot and Store (-20°C or -80°C) stock_solution->storage working_solution Prepare Fresh Working Solution in Experimental Buffer (pH 3-7) stock_solution->working_solution storage->working_solution experiment Perform Experiment working_solution->experiment data_analysis Data Analysis experiment->data_analysis

References

Optimizing BI 1265162 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of BI 1265162 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2] In conditions like cystic fibrosis, ENaC is hyperactivated, leading to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By blocking ENaC, this compound aims to restore airway surface liquid hydration.[1]

Q2: What are the recommended starting concentrations for this compound in cellular assays?

A2: Based on preclinical studies, a concentration range of 10⁻¹⁰ M to 10⁻⁶ M is recommended for initial dose-response experiments.[3][4] The half-maximal inhibitory concentration (IC50) has been reported to be approximately 3 nM in M1 mouse renal collecting duct cells and 8 nM in NCI-H441 human bronchial epithelial cells.[3] For experiments aiming for maximal inhibition, concentrations up to 3 µM have been used.[5]

Q3: What cell lines are suitable for in vitro studies with this compound?

A3: Commonly used cell lines for evaluating ENaC inhibitors like this compound include M1 mouse renal collecting duct cells and NCI-H441 human bronchial epithelial cells.[6] Primary human bronchial epithelial cells cultured at an air-liquid interface are also highly relevant models.[7]

Q4: What are the key in vitro assays to assess the activity of this compound?

A4: The primary assays for evaluating this compound activity are the Ussing chamber assay to measure the inhibition of ENaC-mediated sodium transport (measured as amiloride-sensitive short-circuit current) and Transwell® assays to assess the inhibition of water resorption.[3][4]

Q5: What is the solubility and stability of this compound?

A5: this compound has excellent aqueous solubility, reported to be greater than 20 mg/mL at pH 5, and exhibits hydrolytic stability.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in assay results - Inconsistent cell monolayer confluence or integrity.- Pipetting errors, especially at low concentrations.- Variation in incubation times.- Monitor cell monolayer integrity using transepithelial electrical resistance (TEER) measurements.- Prepare serial dilutions carefully and use calibrated pipettes.- Ensure consistent and precise timing for all experimental steps.
Lower than expected potency (high IC50) - Degradation of the compound.- Low expression of ENaC in the cell line.- Presence of interfering substances in the culture medium.- Prepare fresh stock solutions of this compound for each experiment. Although stable, fresh preparations minimize potential degradation.- Confirm ENaC expression in your cell line using qPCR or Western blotting.- Use serum-free medium during the assay to avoid potential binding of the compound to serum proteins.
No dose-response observed - Concentration range is too narrow or not centered around the IC50.- The chosen assay is not sensitive enough to detect ENaC inhibition.- The cell line does not express functional ENaC.- Broaden the concentration range, for example, from 10⁻¹¹ M to 10⁻⁵ M.- Validate the assay with a known ENaC inhibitor like amiloride (B1667095).- Confirm ENaC activity by measuring amiloride-sensitive currents in an Ussing chamber.
Cell toxicity observed - Although reported to have low cytotoxicity (IC50 > 800 µM), very high concentrations or prolonged exposure might affect cell viability.[5]- Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays.- Reduce the highest concentration in your dose-response curve if it approaches cytotoxic levels.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineAssayParameterValueReference(s)
M1 (mouse renal collecting duct)Ussing ChamberIC503 nM[3]
NCI-H441 (human bronchial epithelial)Ussing ChamberIC508 nM[3]
M1 CellsWater Resorption% Inhibition72% at 3 µM[5]

Table 2: Comparison of this compound with Amiloride

Cell LineCompoundIC50Fold Potency (this compound vs. Amiloride)Reference(s)
M1 CellsThis compound3 nM~70-fold higher[3]
Amiloride210 nM[3]
NCI-H441 CellsThis compound8 nM~30-fold higher[3]
Amiloride238 nM[3]

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Measuring Na⁺ Transport Inhibition
  • Cell Culture: Culture M1 or NCI-H441 cells on permeable supports (e.g., Transwell® filters) until they form confluent, electrically tight monolayers.

  • Monolayer Mounting: Mount the permeable supports containing the cell monolayers in an Ussing chamber system.

  • Equilibration: Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions and allow the short-circuit current (Isc) to stabilize.

  • Compound Addition: Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in a stepwise manner to the apical chamber.[4]

  • Data Recording: Record the change in Isc after each addition until a stable reading is achieved.

  • Maximal Inhibition: At the end of the experiment, add a supramaximal concentration of amiloride (e.g., 3 µM) to the apical side to determine the maximal amiloride-sensitive Isc.[4]

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound and determine the IC50 value.

Protocol 2: Water Resorption Assay
  • Cell Seeding: Seed M1 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed.

  • Assay Initiation: Replace the medium in the apical and basolateral compartments. Add a defined volume of saline to the apical compartment, either as a control or containing different concentrations of this compound.

  • Incubation: Incubate the plates and monitor the change in weight of the inserts over time. Water resorption from the apical to the basolateral compartment will lead to a decrease in the weight of the insert.

  • Measurement: Measure the weight of the inserts at defined time points to determine the rate of water transport.

  • Data Analysis: Calculate the percentage inhibition of water resorption for each concentration of this compound compared to the vehicle control.

Visualizations

ENaC_Signaling_Pathway cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen (Apical) ENaC ENaC cluster_interstitium cluster_interstitium ENaC->cluster_interstitium Na⁺ Transport CFTR CFTR Na_ion Na⁺ Na_ion->ENaC Influx Water H₂O Water->cluster_interstitium Water Resorption BI1265162 This compound BI1265162->ENaC Inhibition

Caption: Mechanism of action of this compound on the epithelial sodium channel (ENaC).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Cell Culture (e.g., M1, NCI-H441) monolayer Form Confluent Monolayer on Permeable Support culture->monolayer mount Mount in Ussing Chamber monolayer->mount equilibrate Equilibrate & Stabilize Isc mount->equilibrate add_compound Add this compound (Dose-Response) equilibrate->add_compound record Record Isc Change add_compound->record add_amiloride Add Amiloride (Maximal Inhibition) record->add_amiloride calculate Calculate % Inhibition add_amiloride->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental workflow for the Ussing chamber assay.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Experiment Start issue Unexpected Result? start->issue high_var High Variability issue->high_var Yes low_potency Low Potency issue->low_potency no_response No Dose-Response issue->no_response check_cells Check Cell Health & Monolayer Integrity (TEER) high_var->check_cells fresh_compound Use Fresh Compound & Calibrated Pipettes high_var->fresh_compound low_potency->fresh_compound check_expression Confirm ENaC Expression (qPCR/Western) low_potency->check_expression validate_assay Validate Assay with Positive Control (Amiloride) no_response->validate_assay no_response->check_expression end Optimized Experiment check_cells->end fresh_compound->end validate_assay->end check_expression->end

Caption: A logical troubleshooting guide for in vitro this compound experiments.

References

BI 1265162 Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the common adverse events observed during the clinical trials of BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor. The development of this compound has been discontinued (B1498344) due to a lack of clinical benefit, not primarily due to safety concerns.[1][2]

Frequently Asked Questions (FAQs)

Q1: What was the overall safety profile of this compound in clinical trials?

Q2: What were the most common adverse events reported in the clinical trials?

A2: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild. One of the investigator-defined drug-related adverse events was a mild cough reported shortly after drug administration.[4]

Q3: Were there any serious adverse events (SAEs) reported?

A3: Yes, one serious adverse event of neuropathia vestibularis was reported, which led to hospitalization. However, this event was not considered to be related to the study drug.[3][4][5] Another subject discontinued the trial due to asymptomatic hyperkalemia (elevated potassium levels), which was also not deemed to be drug-related.[3][4][5][6]

Q4: Did this compound show any dose-limiting toxicities?

A4: Single doses up to 1200 µg and multiple doses of 600 µg were well tolerated in healthy volunteers.[3][4][5][6] The clinical development was terminated because the drug did not demonstrate a potential for clinical benefit, not because of safety issues.[1]

Troubleshooting Guide for Experimental Research

While clinical development has ceased, this guide may assist researchers working with similar ENaC inhibitors.

Observed Issue Potential Cause Recommended Action
Unexpected changes in electrolyte levels (e.g., hyperkalemia) Although not definitively linked to this compound in trials, ENaC inhibitors can systemically affect electrolyte balance.Monitor serum electrolytes closely, especially potassium. Ensure the experimental model allows for the assessment of renal function.
Cough or airway irritation post-administration This could be a direct effect of the inhaled substance on the airways.Consider the formulation and delivery method. In preclinical models, assess airway inflammation markers.
Lack of efficacy in in-vitro/in-vivo models As seen in the clinical trials, the translation from preclinical to clinical efficacy can be challenging.Re-evaluate the preclinical model's translatability. Investigate potential off-target effects or compensatory mechanisms.

Data on Adverse Events

The following tables summarize the treatment-emergent adverse events (TEAEs) from the Phase I single-rising-dose (SRD) and multiple-rising-dose (MRD) trials in healthy volunteers.

Table 1: Treatment-Emergent Adverse Events in the Single-Rising-Dose (SRD) Trial (NCT03349723) [4]

Adverse EventThis compound (N=42)Placebo (N=14)
Subjects with ≥1 TEAE, n (%) 6 (14.3)2 (14.3)
Investigator-defined drug-related AEs, n (%) 2 (4.8)0 (0)
Cough1 (16.7) in 100 µg group0

Table 2: Treatment-Emergent Adverse Events in the Multiple-Rising-Dose (MRD) Trial (NCT03576144) [4]

Adverse EventThis compound (N=40)Placebo (N=10)
Subjects with ≥1 TEAE, n (%) 14 (35)1 (10)
Investigator-defined drug-related AEs, n (%) 11 (27.5)0 (0)
Discontinuation due to AE (Hyperkalemia)1 (in 300 µg group)0

Experimental Protocols

The safety and tolerability of this compound were evaluated in three main Phase I clinical trials with healthy male subjects.[3][4][5][6][7]

  • Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially randomized, single-blind, placebo-controlled trial. It investigated the safety and tolerability of single inhaled doses of this compound ranging from 3 µg to 1200 µg.[6]

  • Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized, double-blind, placebo-controlled trial. It assessed the safety and tolerability of multiple inhaled doses of this compound (10 µg, 30 µg, 100 µg, 300 µg, 600 µg) administered once daily on days 1 and 8, and twice daily from days 2 to 7.[6]

  • Absolute Bioavailability Trial (NCT03907280): This trial also contributed to the overall safety and pharmacokinetic data.[3][4][5]

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF), the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to hyperactivation of ENaC. This results in increased sodium and water absorption from the airway surface, leading to dehydrated mucus and impaired mucociliary clearance.[1][4] By inhibiting ENaC, this compound was intended to restore airway surface liquid hydration.[4][5]

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen ENaC ENaC (Epithelial Sodium Channel) Mucus Dehydrated Mucus ENaC->Mucus Leads to CFTR Dysfunctional CFTR (in Cystic Fibrosis) Na_ion Na+ Na_ion->ENaC Influx H2O H2O H2O->ENaC Follows Na+ BI1265162 This compound BI1265162->ENaC Inhibits Airway_Lumen Airway Surface Liquid Airway_Lumen->Na_ion Airway_Lumen->H2O

Caption: Mechanism of action of this compound as an ENaC inhibitor in the airway epithelium.

Experimental_Workflow cluster_phase1 Phase I Clinical Trials cluster_assessment Assessment cluster_outcome Outcome SRD Single-Rising-Dose (SRD) (NCT03349723) Safety Safety & Tolerability (Adverse Events) SRD->Safety PK Pharmacokinetics (PK) SRD->PK MRD Multiple-Rising-Dose (MRD) (NCT03576144) MRD->Safety MRD->PK Bioavailability Absolute Bioavailability (NCT03907280) Bioavailability->Safety Bioavailability->PK WellTolerated Generally Well-Tolerated Safety->WellTolerated NoBenefit Lack of Clinical Benefit (in Phase II) WellTolerated->NoBenefit Termination Development Terminated NoBenefit->Termination

Caption: Logical workflow of this compound clinical trial progression and outcome.

References

Navigating Negative Results: A Technical Support Guide for BI 1265162 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and interpreting the negative clinical trial results for BI 1265162, an investigational inhaled epithelial sodium channel (ENaC) inhibitor for the treatment of cystic fibrosis (CF). Despite promising preclinical data, the Phase II BALANCE-CF™ 1 trial was terminated for futility. This guide offers troubleshooting insights, detailed experimental protocols, and a transparent look at the data to assist researchers in navigating these findings and informing future research in CF and ENaC inhibition.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound Phase II trial?

A1: The Phase II BALANCE-CF™ 1 trial was terminated due to a pre-defined stopping rule for futility being met during an interim analysis. The study's independent data monitoring committee recommended halting the trial as the data did not show a potential for clinical benefit in patients with cystic fibrosis.[1][2][3]

Q2: What were the key clinical endpoints that did not show efficacy?

A2: The primary endpoint was the change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1). A key secondary endpoint was the change in Lung Clearance Index (LCI). In the interim analysis of the 200 µg twice-daily dose group, there was no meaningful improvement in either ppFEV1 or LCI compared to placebo.[1][2][3]

Q3: Were there any safety concerns with this compound in the clinical trials?

A3: this compound was generally found to be safe and well-tolerated in both Phase I and the terminated Phase II studies.[3] The decision to stop the trial was based on lack of efficacy, not safety issues.

Q4: How can the promising preclinical results be reconciled with the negative clinical outcome?

A4: This is a critical question in drug development. Several factors could contribute to this discrepancy:

  • Model Limitations: Preclinical models (cell cultures, animal models) may not fully recapitulate the complex pathophysiology of human CF lung disease.

  • Dose Selection: While based on preclinical data, the doses selected for the clinical trial may not have been optimal to elicit a therapeutic effect in humans.

  • Patient Heterogeneity: The clinical trial population, even within the defined inclusion criteria, may have had underlying biological differences that influenced the response to treatment.

  • Endpoint Sensitivity: The chosen clinical endpoints (FEV1 and LCI) may not have been sensitive enough to detect subtle, yet potentially meaningful, changes in airway hydration or mucociliary clearance over the 4-week treatment period.

Q5: What was the mechanism of action of this compound?

A5: this compound is an inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis, the dysfunction of the CFTR protein leads to hyperactivation of ENaC, causing excessive sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance. By inhibiting ENaC, this compound was designed to rehydrate the airway surface liquid and improve mucus clearance.

Troubleshooting Experimental Discrepancies

For researchers working with ENaC inhibitors, unexpected or negative results can arise. This section provides troubleshooting guidance for common preclinical assays.

Issue: Inconsistent results in Ussing chamber experiments.

  • Possible Cause 1: Cell monolayer integrity.

    • Troubleshooting: Ensure high transepithelial electrical resistance (TEER) values before starting the experiment. Visually inspect monolayers for any signs of damage. Use a consistent cell seeding density and culture period.

  • Possible Cause 2: Reagent stability.

    • Troubleshooting: Prepare fresh solutions of this compound and other reagents for each experiment. Protect stock solutions from light and store at the recommended temperature.

  • Possible Cause 3: Chamber setup and calibration.

    • Troubleshooting: Properly calibrate and zero the Ussing chamber system before each experiment. Ensure there are no air bubbles in the agar (B569324) bridges or chambers.

Issue: High variability in animal models of mucociliary clearance.

  • Possible Cause 1: Anesthesia effects.

    • Troubleshooting: Use a consistent anesthesia protocol, as different anesthetics can have varying effects on ciliary beat frequency and mucus secretion.

  • Possible Cause 2: Inconsistent tracer deposition.

    • Troubleshooting: Utilize a standardized method for delivering the tracer (e.g., aerosolization) to ensure consistent deposition in the airways.

  • Possible Cause 3: Animal health and stress.

    • Troubleshooting: Ensure animals are healthy and acclimatized to the experimental procedures to minimize stress-induced physiological changes.

Data Presentation

Phase II BALANCE-CF™ 1 Trial: Key Efficacy Results (Interim Analysis)
EndpointThis compound (200 µg BID, n=14)Placebo (n=14)Numerical Difference (95% CI)
Change in ppFEV1 from baseline -0.8%-0.8% (-6.6 to 4.9)
Change in LCI from baseline +2.1 units+2.1 (-2.4 to 6.5)

BID: twice daily; CI: confidence interval; FEV1: forced expiratory volume in 1 second; LCI: Lung Clearance Index.[1][2][3]

Note: The final analysis including an additional 24 patients across different dose levels also did not show a relevant clinical effect.[2]

Preclinical Efficacy of this compound
Experimental ModelKey Finding
In vitro (Ussing Chamber) Dose-dependent inhibition of ENaC-mediated sodium transport.
In vivo (Rat Lung Fluid Absorption) Reduction in airway fluid absorption.
In vivo (Sheep Mucociliary Clearance) Increased mucociliary clearance.

Experimental Protocols

Ussing Chamber Assay for ENaC Inhibition

Objective: To measure the effect of this compound on ENaC-mediated ion transport across an epithelial cell monolayer.

Methodology:

  • Culture human bronchial epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Mount the permeable supports in an Ussing chamber system.

  • Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate buffer, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Add this compound to the apical chamber in a cumulative concentration-response manner.

  • Record the change in Isc after the addition of the inhibitor.

  • At the end of the experiment, add a maximal concentration of a known ENaC inhibitor (e.g., amiloride) to determine the total ENaC-mediated current.

  • Calculate the inhibitory concentration (IC50) of this compound.

Rat Lung Fluid Absorption Model

Objective: To assess the in vivo effect of this compound on airway fluid absorption.

Methodology:

  • Anesthetize a rat and intubate the trachea.

  • Instill a known volume of a test solution (e.g., saline) containing a protein marker into the lungs.

  • Administer this compound or vehicle control, typically via intratracheal instillation or inhalation.

  • After a set period, sacrifice the animal and collect the remaining lung fluid.

  • Measure the concentration of the protein marker in the collected fluid to calculate the volume of fluid absorbed.

Sheep Mucociliary Clearance Model

Objective: To evaluate the effect of this compound on the rate of mucociliary clearance in a large animal model.

Methodology:

  • Anesthetize a sheep and perform a bronchoscopy to deposit a radiolabeled tracer (e.g., technetium-99m sulfur colloid) onto the airway surface.

  • Administer this compound or vehicle control via nebulization.

  • Use a gamma camera to track the movement of the radiotracer over time.

  • Calculate the rate of mucociliary clearance by measuring the displacement of the tracer over a specific period.[4]

Visualizations

Signaling Pathway of ENaC in Cystic Fibrosis

ENaC_Pathway cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen CFTR CFTR (defective) ENaC ENaC (hyperactive) CFTR->ENaC Fails to Inhibit Dehydrated_Mucus Dehydrated Mucus ENaC->Dehydrated_Mucus Leads to BI1265162 This compound BI1265162->ENaC Inhibits Na_ion Na+ Na_ion->ENaC Excessive Influx H2O H2O H2O->ENaC Follows Na+ Experimental_Workflow cluster_preclinical Preclinical Assays Preclinical Preclinical Studies PhaseI Phase I Trials (Safety in Healthy Volunteers) Preclinical->PhaseI Promising Results PhaseII Phase II Trial (BALANCE-CF 1) PhaseI->PhaseII Good Safety Profile Termination Trial Termination (Futility) PhaseII->Termination Lack of Efficacy Ussing Ussing Chamber (In vitro) Ussing->Preclinical Rat_Model Rat Lung Fluid Absorption (In vivo) Rat_Model->Preclinical Sheep_Model Sheep Mucociliary Clearance (In vivo) Sheep_Model->Preclinical

References

BI 1265162 Clinical Trial Termination: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the termination of the BI 1265162 clinical trial. The content is tailored for an audience with a background in biomedical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound Phase II clinical trial (BALANCE-CF™ 1)?

A1: The Phase II clinical trial for this compound, known as BALANCE-CF™ 1, was terminated due to futility.[1][2][3] An interim analysis of the study data revealed that the drug did not demonstrate a potential for clinically meaningful benefit in patients with cystic fibrosis (CF).[1][3] Specifically, the trial met a pre-defined stopping rule based on the lack of significant improvement in primary endpoints.[1][3]

Q2: What specific endpoints were assessed, and what were the results that led to the trial's termination?

A2: The primary endpoints of the BALANCE-CF™ 1 trial were the percentage predicted forced expiratory volume in 1 second (ppFEV₁) and the lung clearance index (LCI).[1][3] At the interim futility analysis, the group receiving 200 µg of this compound twice daily showed a numerical change in ppFEV₁ of -0.8% and a +2.1 unit change in LCI compared to the placebo group.[1][2][3] These results did not support a relevant clinical effect, leading to the decision to halt the trial.[1] Even with the inclusion of patients who had been recruited while the interim analysis was ongoing, the final results for the 200 µg twice-daily dose showed only a +1.5% difference in ppFEV₁ versus placebo, which was not considered to be a supportive of a relevant clinical effect.[1][2][3]

Q3: Were there any safety concerns that contributed to the termination of the trial?

A3: No, the termination was not due to safety concerns. This compound was found to be safe and well-tolerated in doses up to 200 µg twice daily.[3] Phase I trials in healthy volunteers also demonstrated that single and multiple doses of this compound were well tolerated.[4][5] While some adverse events were reported in the Phase I and II trials, they were generally balanced between the treatment and placebo groups, and most were of mild to moderate intensity.[4][5]

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of the epithelial sodium channel (ENaC).[1][2][4][6] In cystic fibrosis, the dysfunction of the CFTR protein leads to hyperactivation of ENaC, causing increased sodium and water absorption from the airway surface. This results in dehydrated mucus and impaired mucociliary clearance.[7] By inhibiting ENaC, this compound was intended to restore airway surface liquid hydration and improve mucociliary clearance in a manner that is independent of the patient's specific CFTR mutation.[1][2][4]

Quantitative Data Summary

The following table summarizes the key efficacy results from the interim and final analyses of the BALANCE-CF™ 1 trial that led to its termination.

ParameterThis compound (200 µg twice daily)PlaceboDifference (95% CI)
Interim Analysis
Change in ppFEV₁-0.8%-0.8% (-6.6 to 4.9)[1][3]
Change in LCI (units)+2.1+2.1 (-2.4 to 6.5)[1][3]
Final Analysis
Change in ppFEV₁+0.5%-1.0%+1.5% (-3.5 to 6.5)[2]

Signaling Pathway and Experimental Workflow

Epithelial Sodium Channel (ENaC) Inhibition in Cystic Fibrosis

The diagram below illustrates the intended mechanism of action of this compound in the airway epithelium of individuals with cystic fibrosis.

ENaC_Inhibition cluster_epithelium Airway Epithelium cluster_intervention Therapeutic Intervention CFTR Dysfunctional CFTR ENaC Hyperactive ENaC ASL Dehydrated Airway Surface Liquid (ASL) ENaC->ASL Increased Na+ & H2O Absorption BI1265162 This compound Mucus Thickened Mucus Impaired Clearance ASL->Mucus BlockedENaC Inhibited ENaC BI1265162->BlockedENaC Blocks RestoredASL Rehydrated ASL BlockedENaC->RestoredASL Normalizes Na+ & H2O Absorption ImprovedMucus Improved Mucus Clearance RestoredASL->ImprovedMucus

Caption: Intended mechanism of this compound in cystic fibrosis airways.

References

BI 1265162 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigation of off-target effects for the epithelial sodium channel (ENaC) inhibitor, BI 1265162.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the epithelial sodium channel (ENaC). It is a potent ENaC inhibitor with an IC50 of 3 nM for ENaC-mediated sodium currents in human airway epithelium cells.[1] By blocking ENaC, this compound was developed to increase airway surface liquid and enhance mucociliary clearance, a therapeutic approach for cystic fibrosis (CF).[2][3][4][5][6]

Q2: What is the known off-target profile of this compound?

A2: this compound has a favorable off-target profile. In a preclinical in vitro safety evaluation covering 44 targets (a CEREP panel), this compound did not show significant inhibition (>50%) at a concentration of 10 µM.[2] This panel included other ion channels such as CFTR, Cav3.1, Cav3.2, and BK channels.[2]

Q3: Does this compound inhibit cytochrome P450 (CYP) enzymes?

A3: No, this compound does not significantly inhibit CYP enzymes. The IC50 for CYP enzyme inhibition is greater than 50 µM.[2]

Q4: What were the key safety findings in clinical trials?

A4: In Phase I clinical trials, this compound was generally well-tolerated in healthy volunteers with single doses up to 1200 µg and multiple doses up to 600 µg.[4][5] Most adverse events were mild to moderate.[4][5] One subject experienced asymptomatic hyperkalemia, and another had a serious adverse event of neuropathia vestibularis; however, neither was considered to be related to the drug.[4] In a Phase II study in patients with CF, this compound was also found to be safe and well-tolerated at doses up to 200 µg twice daily.[7]

Q5: Why was the clinical development of this compound terminated?

A5: The development of this compound was terminated because it did not demonstrate a potential for clinical benefit in a Phase II study (BALANCE-CF 1).[7] While the drug was safe, it did not show clinically relevant efficacy in improving lung function in patients with cystic fibrosis.[7]

Troubleshooting Guide

Issue 1: Observing unexpected cellular effects not related to ENaC inhibition.

  • Question: My in vitro experiment is showing a cellular phenotype that I can't explain by ENaC inhibition alone. Could this be an off-target effect of this compound?

  • Answer:

    • Review the Concentration: this compound was shown to be highly selective in preclinical safety screening at a concentration of 10 µM.[2] If you are using significantly higher concentrations, the risk of off-target effects increases.

    • Consult Selectivity Data: As detailed in the tables below, this compound showed no significant activity against a panel of 44 common off-targets and had a high IC50 for CYP enzyme inhibition.[2]

    • Consider the Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and is not causing the observed effects.

    • Use a Structurally Unrelated ENaC Inhibitor: To confirm that the observed effect is not due to ENaC inhibition, consider using a structurally different ENaC inhibitor, such as amiloride, as a comparator.

Issue 2: Difficulty replicating in vivo efficacy seen in preclinical models.

  • Question: I am not observing the expected improvement in mucociliary clearance in my animal model. What could be the issue?

  • Answer:

    • Pharmacokinetics and Route of Administration: this compound was designed for inhaled delivery to maximize lung exposure while minimizing systemic effects.[3] Ensure your delivery method achieves adequate lung deposition. The minimal oral bioavailability (0.50%) and the fact that renal excretion is not a major elimination route highlight the importance of direct lung delivery.[4][5]

    • Dose and Duration: Preclinical studies in rats and sheep used specific dose ranges to demonstrate efficacy.[8][9] Review these studies to ensure your dosing is appropriate for the model.

    • Species Differences: While this compound was effective in rat and sheep models, metabolic and physiological differences in your chosen model could impact efficacy.[8][9]

Issue 3: Concern about potential for hyperkalemia.

  • Question: I am planning in vivo studies and am concerned about the risk of hyperkalemia, a known class effect for ENaC inhibitors. How can I mitigate and monitor for this?

  • Answer:

    • Minimized Systemic Exposure: this compound was developed to have low systemic exposure after inhalation, which minimizes the risk of renal ENaC inhibition and subsequent hyperkalemia.[2] Preclinical animal studies showed no effects on renal function or plasma electrolytes.[8][9]

    • Monitoring: In clinical trials, plasma electrolytes were closely monitored.[10] It is crucial to include regular monitoring of serum potassium levels in your in vivo study protocols.

    • Dose Selection: Use the lowest effective dose to minimize the risk of systemic side effects.

Data on Off-Target and Safety Pharmacology

Table 1: In Vitro Off-Target Selectivity Panel

Target ClassNumber of TargetsConcentration TestedResult
Various Receptors, Ion Channels, Transporters4410 µMNo significant inhibition observed (>50%) for any of the 44 targets.[2]

Note: The specific 44 targets in the CEREP panel are not fully detailed in the public literature, but it was noted to include CFTR, Cav3.1, Cav3.2, and BK channels.[2]

Table 2: Additional In Vitro Safety Pharmacology Data

AssayTest SystemResult
CYP Enzyme InhibitionHuman Cytochrome P450 IsoformsIC50 > 50 µM[2]
CytotoxicityHuman Bronchial Epithelial Cells, Rat Hepatocytes, U937 Leukemic CellsIC50 > 800 µM[2]
MutagenicityAmes TestNegative[2]

Experimental Protocols

1. In Vitro ENaC Inhibition Assay (Ussing Chamber)

This protocol is a summary of the likely methods used in the preclinical evaluation of this compound.

  • Objective: To measure the effect of this compound on ENaC-mediated sodium transport across an epithelial monolayer.

  • Methodology:

    • Cell Culture: Human bronchial epithelial cells (or other suitable cell lines like M1 or NCI-H441) are cultured on permeable supports until a confluent, polarized monolayer is formed.[8][9]

    • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. The chambers are filled with appropriate physiological solutions and maintained at 37°C.

    • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured. The Isc is an indicator of net ion transport across the epithelium.

    • Compound Addition: After establishing a stable baseline Isc, this compound is added to the apical chamber at various concentrations.

    • Data Analysis: The change in Isc after the addition of the compound is measured. The ENaC-specific current is determined by the subsequent addition of a maximal concentration of a known ENaC blocker like amiloride. The IC50 is then calculated from the concentration-response curve.

2. In Vivo Mucociliary Clearance (MCC) Assay (Sheep Model)

This protocol is a generalized summary based on the preclinical studies of this compound.[8][9]

  • Objective: To assess the in vivo efficacy of inhaled this compound on mucociliary clearance.

  • Methodology:

    • Animal Model: Adult sheep are often used for MCC studies due to their lung anatomy and physiology being comparable to humans.

    • Compound Administration: this compound is formulated for inhalation and administered via a nebulizer connected to an endotracheal tube.

    • Tracer Deposition: A radiolabeled tracer (e.g., 99mTc-sulfur colloid) is delivered as an aerosol to the lungs.

    • Gamma Scintigraphy: The movement of the tracer out of the lungs is monitored over several hours using a gamma camera.

    • Data Analysis: The percentage of tracer remaining in the lungs over time is calculated. An increased clearance rate in the this compound-treated group compared to the vehicle control group indicates improved MCC.

Visualizations

ENaC_Signaling_Pathway cluster_epithelium Airway Epithelial Cell ENaC ENaC ASL Airway Surface Liquid (ASL) ENaC->ASL Reduces Na+ absorption Hydrated_Mucus Hydrated Mucus ENaC->Hydrated_Mucus Maintains hydration Na_ion Na+ Ion Na_ion->ENaC Influx Mucus Dehydrated Mucus ASL->Mucus Leads to dehydration BI1265162 This compound BI1265162->ENaC Inhibition Lumen Airway Lumen

Caption: On-target signaling pathway of this compound in airway epithelium.

Experimental_Workflow start Start: Hypothesis (ENaC inhibitor improves MCC) invitro In Vitro Screening (Ussing Chamber Assay) start->invitro potency Determine Potency & Selectivity (IC50, CEREP Panel) invitro->potency invivo In Vivo Efficacy (Rat/Sheep MCC Models) potency->invivo Lead Compound Selection safety In Vivo Safety (Electrolyte Monitoring) invivo->safety clinical Clinical Trials (Phase I/II) safety->clinical Candidate for Development end End: Assess Clinical Benefit clinical->end

Caption: Preclinical to clinical workflow for an ENaC inhibitor like this compound.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Unexpected Experimental Result conc Check Concentration (Is it >10 µM?) start->conc Off-Target Effect? pk Confirm Route/Dose (Inhalation vs. Systemic) start->pk Lack of Efficacy? vehicle Verify Vehicle Control conc->vehicle comparator Use Comparator (e.g., Amiloride) vehicle->comparator monitor Monitor Electrolytes (K+ Levels) pk->monitor species Consider Species Differences monitor->species

Caption: Troubleshooting logic for experiments with ENaC inhibitors.

References

Technical Support Center: ENaC Inhibitors in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epithelial Sodium Channel (ENaC) inhibitors for Cystic Fibrosis (CF). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges and lack of efficacy observed in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for using ENaC inhibitors in Cystic Fibrosis?

In the airways of individuals with Cystic Fibrosis, the dysfunction of the CFTR protein leads to reduced chloride and bicarbonate secretion. This is coupled with the hyperactivation of the Epithelial Sodium Channel (ENaC), which results in excessive sodium and water absorption from the airway surface.[1][2][3][4][5] This imbalance depletes the airway surface liquid (ASL), leading to dehydrated and thick, sticky mucus that is difficult to clear, a process known as impaired mucociliary clearance (MCC).[1][2][3][4] This mucus obstruction creates an environment ripe for chronic bacterial infections and inflammation, which are the primary drivers of lung damage in CF.[1][2][6][7] ENaC inhibitors are being investigated as a therapeutic strategy to block this excessive sodium absorption, thereby rehydrating the airway surface and restoring MCC, independent of the patient's CFTR mutation.[1][8]

Q2: Why have early ENaC inhibitors like amiloride (B1667095) failed in clinical trials for CF?

Early-generation ENaC inhibitors, most notably amiloride, showed promise in preclinical models but ultimately failed to demonstrate significant clinical benefit in CF patients for several reasons:

  • Poor Pharmacokinetics: Amiloride has a short half-life and is rapidly cleared from the lungs, requiring frequent dosing to maintain a therapeutic effect.[9]

  • Limited Potency: The potency of amiloride was insufficient to effectively counteract the profound sodium hyperabsorption in the CF airways.[1]

  • Systemic Side Effects: When higher doses were used to overcome potency issues, systemic absorption led to off-target effects, particularly in the kidneys. This resulted in hyperkalemia (elevated potassium levels), a potentially dangerous electrolyte imbalance.[1][9]

Subsequent amiloride derivatives, such as GS-9411, were more potent but still failed due to systemic ENaC inhibition and the risk of hyperkalemia.[1][8]

Q3: Why doesn't successful preclinical data from animal models translate to clinical efficacy in humans with CF?

A significant challenge in the development of ENaC inhibitors has been the disconnect between promising results in animal models and the lack of efficacy in human clinical trials. This is largely attributed to the limitations of the animal models used:

  • Lack of CF-like Lung Pathology: Many early studies utilized models like the sheep model, which, while useful for assessing mucociliary clearance, does not replicate the chronic mucus plugging, inflammation, and structural lung damage characteristic of human CF.[1][8] The dose of an ENaC inhibitor that improves MCC in a healthy animal lung may be insufficient to be effective in a CF lung obstructed with thick mucus.[1][8]

  • Newer Animal Models: More recent CF animal models, such as the CF pig and ferret, which do develop lung disease more akin to humans, are now being used to better predict clinical outcomes.[1]

Q4: What are the different types of next-generation ENaC inhibitors under investigation?

To overcome the limitations of early compounds, research has focused on several novel approaches to ENaC inhibition:[8][9]

  • Highly Potent Direct Inhibitors: These small molecules are designed for high potency and longer duration of action in the airways, with minimal systemic absorption to avoid renal side effects. An example is BI 1265162.[1][10][11]

  • Channel-Activating Protease (CAP) Inhibitors: ENaC is activated by proteolytic cleavage.[1][9][12] CAP inhibitors, such as camostat, aim to indirectly reduce ENaC activity by blocking the proteases (like prostasin) that activate it.[9]

  • Antisense Oligonucleotides and siRNA: These approaches aim to reduce the expression of ENaC subunits by targeting their mRNA, thereby decreasing the number of functional channels on the cell surface.[9][13]

  • Peptide Analogues: These are designed to mimic endogenous regulatory proteins, like SPLUNC1, which can inhibit ENaC activity.[9][12]

Q5: Is there a potential for combining ENaC inhibitors with CFTR modulators?

Yes, a combination therapy approach is a promising strategy. CFTR modulators work to restore the function of the defective CFTR protein, while ENaC inhibitors address the downstream consequence of sodium hyperabsorption. The rationale for this synergy is that inhibiting ENaC can hyperpolarize the apical membrane of airway epithelial cells, which increases the electrochemical driving force for chloride secretion through the rescued CFTR channels.[1][8] Preclinical studies using human bronchial epithelial cells have shown that combining an ENaC inhibitor (like this compound) with CFTR modulators (lumacaftor/ivacaftor) can further improve mucus transport velocity to levels seen in normal airway cultures.[1][10]

Troubleshooting Experimental Issues

This section addresses common problems encountered during in vitro and in vivo experiments with ENaC inhibitors.

Issue 1: Inconsistent or no effect of ENaC inhibitor on ion transport in Ussing chamber experiments.

  • Possible Cause 1: Cell Culture Conditions. The differentiation and polarization of primary human bronchial epithelial (HBE) cells are critical. Ensure cells have formed a confluent monolayer with high transepithelial electrical resistance (TEER) before conducting experiments.

  • Troubleshooting 1:

    • Verify TEER values are within the expected range for your cell source and culture methods.

    • Confirm the presence of cilia and mucus production visually.

    • Ensure the air-liquid interface (ALI) has been maintained for a sufficient duration (typically >21 days).

  • Possible Cause 2: Proteolytic State of ENaC. ENaC activity is highly dependent on its proteolytic cleavage state. Basal ENaC activity might be low if endogenous proteases are not sufficiently active in your culture system.

  • Troubleshooting 2:

    • To assess the maximal potential for ENaC inhibition, first stimulate the cells with a protease like trypsin or chymotrypsin (B1334515) to fully activate ENaC, then apply the inhibitor. This will provide a larger dynamic range to observe the inhibitory effect.

    • Conversely, if you are studying the effect of an inhibitor under basal conditions, be aware that the measurable amiloride-sensitive current may be small.

  • Possible Cause 3: Reagent Stability and Concentration. The ENaC inhibitor may have degraded, or the concentration used may be inappropriate.

  • Troubleshooting 3:

    • Prepare fresh solutions of the inhibitor for each experiment.

    • Perform a dose-response curve to determine the IC50 of your compound in your specific cell system and compare it to published values.

Issue 2: ENaC inhibitor shows efficacy in vitro but fails to improve mucociliary clearance in an animal model.

  • Possible Cause 1: Poor Drug Deposition and Retention. Inhaled compounds may not be effectively delivered to the site of action in the lungs or may be cleared too rapidly.

  • Troubleshooting 1:

    • Optimize the nebulization or insufflation protocol to ensure deep lung deposition.

    • Characterize the pharmacokinetics of your compound in the animal model to assess its half-life in the airway surface liquid.

  • Possible Cause 2: Presence of Mucus and Inflammation. The complex environment of the CF lung, with thick mucus and high levels of inflammatory cells and proteases, can limit the access of the inhibitor to the ENaC channels.[1][8]

  • Troubleshooting 2:

    • Consider using animal models that better replicate CF lung pathology, such as the CF ferret or pig.[1]

    • Evaluate the efficacy of the inhibitor in the presence of mucolytic agents.

    • Assess the impact of co-administering anti-inflammatory drugs.

Issue 3: Unexpected off-target effects observed, even with newer-generation inhibitors.

  • Possible Cause: Inhibition of Sodium/Hydrogen Exchangers (NHE). Recent evidence suggests that some compounds developed as ENaC inhibitors may also inhibit NHEs.[6][7][14] This could lead to changes in intracellular pH and other unanticipated cellular effects.

  • Troubleshooting:

    • Screen your compound for activity against a panel of ion channels and transporters, including different NHE isoforms.

    • Use specific NHE inhibitors in parallel with your ENaC inhibitor to dissect the mechanisms of action.

Data Summary Tables

Table 1: Preclinical and Clinical Development of Selected ENaC Inhibitors

DrugTypeDevelopment PhaseKey Findings/Reason for Discontinuation
Amiloride Direct InhibitorFailed Clinical TrialsShort half-life, low potency, inconsistent improvements in MCC and lung function.[1]
GS-9411 Direct Inhibitor (Amiloride derivative)Failed Phase I100x more potent than amiloride, but caused hyperkalemia due to systemic ENaC inhibition.[1]
VX-371 Direct InhibitorTerminatedClinical development for CF and primary ciliary dyskinesia was terminated.[1]
SPX-101 Indirect InhibitorTerminatedDevelopment program was discontinued.[1]
This compound Direct InhibitorPhase IIHigher potency than amiloride; demonstrated efficacy in preclinical models alone and in combination with CFTR modulators.[1][10][11]
AZD5634 Direct InhibitorPreclinical/Phase IExtended lung retention and good safety profile in preclinical models. Showed efficacy in sheep but not in CF rats, consistent with a lack of effect on MCC in a single-dose human study.[6][15]

Key Experimental Protocols

Protocol 1: Measuring ENaC Activity in Primary HBE Cells using an Ussing Chamber

This protocol outlines the general steps for assessing amiloride-sensitive current, a measure of ENaC activity.

  • Cell Culture: Culture primary HBE cells on permeable supports at an air-liquid interface for at least 21 days to achieve a differentiated, polarized epithelium.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe the apical and basolateral surfaces with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Electrophysiological Recordings:

    • Under voltage-clamp conditions (clamped to 0 mV), continuously record the short-circuit current (Isc).

    • Allow the baseline Isc to stabilize.

    • To inhibit other transport pathways (like CFTR), specific inhibitors can be added to the apical bath.

  • Application of ENaC Inhibitor:

    • Add a known ENaC inhibitor, such as amiloride (typically 10-100 µM), to the apical bath.

    • The resulting decrease in Isc represents the amiloride-sensitive current, which is attributed to ENaC activity.

  • Data Analysis: Calculate the amiloride-sensitive Isc by subtracting the current after amiloride addition from the baseline current. When testing novel inhibitors, compare their effect to that of a saturating concentration of amiloride.

Protocol 2: Biotinylation Assay to Determine Cell Surface Expression of ENaC

This method is used to quantify the amount of ENaC protein present on the apical cell surface.

  • Cell Culture: Grow epithelial cells on permeable supports to confluence.

  • Biotinylation:

    • Cool the cells to 4°C to halt membrane trafficking.

    • Wash the apical surface with ice-cold PBS.

    • Incubate the apical surface with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) at 4°C.

    • Quench the reaction with a quenching solution (e.g., glycine (B1666218) in PBS).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown:

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated (i.e., cell surface) proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Elution and Western Blotting:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the ENaC subunits (α, β, or γ).

    • The resulting bands represent the ENaC subunits that were present on the cell surface.

Diagrams and Visualizations

ENaC_Regulation_in_CF cluster_0 Healthy Airway Epithelium cluster_1 CF Airway Epithelium cluster_2 Therapeutic Intervention CFTR_H Functional CFTR ENaC_H ENaC CFTR_H->ENaC_H -ve regulation Cl_out Cl- Secretion CFTR_H->Cl_out CFTR_CF Dysfunctional CFTR Na_in_H Na+ Absorption ENaC_H->Na_in_H ENaC_CF Hyperactive ENaC ASL_H Hydrated ASL (Normal MCC) CFTR_CF->ENaC_CF Loss of -ve regulation Na_in_CF Excessive Na+ Absorption ENaC_CF->Na_in_CF ENaC_CF_T Hyperactive ENaC Proteases Inflammatory Proteases Proteases->ENaC_CF Activation ASL_CF Dehydrated ASL (Impaired MCC) Na_in_CF->ASL_CF ENaC_Inhibitor ENaC Inhibitor ENaC_Inhibitor->ENaC_CF_T Inhibition Na_in_T Blocked Na+ Absorption ENaC_CF_T->Na_in_T ASL_T Rehydrated ASL (Restored MCC) Na_in_T->ASL_T

Caption: Ion transport imbalance in CF and the therapeutic goal of ENaC inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Preclinical Model HBE_Culture 1. Culture Primary HBE Cells at Air-Liquid Interface Ussing 2. Mount in Ussing Chamber HBE_Culture->Ussing Record_Isc 3. Record Baseline Isc Ussing->Record_Isc Add_Inhibitor 4. Apply ENaC Inhibitor Record_Isc->Add_Inhibitor Analyze_Isc 5. Analyze Amiloride-Sensitive Current Add_Inhibitor->Analyze_Isc Animal_Model 1. Select Animal Model (e.g., Sheep, CF Ferret) Analyze_Isc->Animal_Model Positive result leads to... Drug_Admin 2. Administer Inhaled ENaC Inhibitor Animal_Model->Drug_Admin Measure_MCC 3. Measure Mucociliary Clearance (MCC) Drug_Admin->Measure_MCC Assess_PKPD 4. Assess PK/PD and Safety Measure_MCC->Assess_PKPD Translate 5. Correlate to Clinical Efficacy Assess_PKPD->Translate

Caption: General experimental workflow for evaluating ENaC inhibitors.

References

Technical Support Center: Overcoming Challenges in Inhaled Drug Delivery for ENaC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhaled Epithelial Sodium Channel (ENaC) inhibitors.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with inhaled ENaC inhibitors.

1.1 Formulation and Stability

Question: My ENaC inhibitor formulation is showing signs of instability (e.g., precipitation, aggregation, degradation). What are the potential causes and how can I troubleshoot this?

Answer:

Formulation instability is a common challenge in the development of inhaled ENaC inhibitors. Several factors can contribute to this issue:

  • pH Shifts: The pH of the formulation can significantly impact the solubility and stability of your ENaC inhibitor.

    • Troubleshooting:

      • Determine the optimal pH for your compound's stability and solubility.

      • Incorporate appropriate buffering agents to maintain the target pH.

  • Excipient Incompatibility: Interactions between the ENaC inhibitor and excipients can lead to degradation or precipitation.

    • Troubleshooting:

      • Conduct compatibility studies with a range of pharmaceutically acceptable excipients.

      • Avoid excipients known to cause issues, such as those containing reactive functional groups. Some nebulizer solutions are incompatible with preservatives like benzalkonium chloride.[1]

  • Temperature and Light Sensitivity: Exposure to elevated temperatures or certain wavelengths of light can degrade the active pharmaceutical ingredient (API).[2]

    • Troubleshooting:

      • Conduct forced degradation studies to understand the impact of temperature and light.

      • Store formulations in appropriate conditions (e.g., refrigerated, protected from light).

      • Consider the inclusion of antioxidants if oxidative degradation is a concern.

  • Container Interactions: The formulation may interact with the container closure system, leading to leaching or adsorption.

    • Troubleshooting:

      • Evaluate different container materials (e.g., glass, various polymers).

      • Perform leachables and extractables studies to identify any potential issues.

1.2 Aerosol Performance

Question: I am observing inconsistent aerosol performance with my nebulized ENaC inhibitor solution (e.g., variable particle size, low output rate). What could be the problem?

Answer:

Inconsistent aerosol performance can significantly impact drug delivery to the lungs. Key factors to consider include:

  • Nebulizer-Formulation Mismatch: The type of nebulizer (jet, ultrasonic, or vibrating mesh) and its specific settings can affect aerosol characteristics.[3] Not all formulations are compatible with all nebulizer types. For instance, high-viscosity solutions may not be efficiently nebulized by certain devices.

    • Troubleshooting:

      • Experiment with different nebulizer types to find the most suitable one for your formulation.

      • Optimize nebulizer settings such as flow rate and pressure.

  • Changes in Formulation Properties During Nebulization: The process of nebulization can alter the temperature and concentration of the drug solution, which in turn affects viscosity and surface tension, leading to changes in particle size.[4]

    • Troubleshooting:

      • Monitor the temperature of the nebulizer reservoir during operation.

      • Assess the impact of drug concentration on aerosol performance.

  • Improper Device Handling: Incorrect assembly or use of the nebulizer can lead to poor performance.

    • Troubleshooting:

      • Ensure all users are properly trained on the assembly, use, and cleaning of the nebulizer.

      • Follow the manufacturer's instructions for use.

Question: My dry powder inhaler (DPI) formulation for an ENaC inhibitor shows poor flowability and inconsistent dosing. How can I improve this?

Answer:

Effective DPI performance relies on a formulation with good flow properties and efficient dispersion.

  • Particle Properties: The size, shape, and surface characteristics of both the API and carrier particles are critical.[5][6] Particles in the 1-5 µm range are ideal for reaching the deep lung.[6]

    • Troubleshooting:

      • Optimize particle engineering techniques such as jet milling or spray drying to achieve the desired particle size distribution.[7]

      • Consider the use of excipients like fine lactose (B1674315) or force control agents to improve powder dispersion.[8]

  • Drug Loading: The concentration of the API on the carrier can impact aerosol performance.[5]

    • Troubleshooting:

      • Determine the optimal drug loading that balances efficacy with good powder flow and dispersion.

  • Moisture Content: Moisture can increase particle cohesion and reduce flowability.[6]

    • Troubleshooting:

      • Control the moisture content of the formulation and store it in appropriate conditions.

      • Consider the use of HPMC capsules over gelatin capsules due to their lower water content.[5]

Section 2: Frequently Asked Questions (FAQs)

2.1 Efficacy and Preclinical Models

FAQ: What are the key in vitro and in vivo models for assessing the efficacy of inhaled ENaC inhibitors?

Answer:

A multi-tiered approach using both in vitro and in vivo models is essential for evaluating the efficacy of inhaled ENaC inhibitors.

  • In Vitro Models:

    • Ussing Chamber Electrophysiology: This is the gold standard for measuring ion transport across epithelial tissues.[9] It allows for the determination of the inhibitor's potency (IC50) by measuring the inhibition of the amiloride-sensitive short-circuit current (Isc) in primary human bronchial epithelial cells (HBECs).[10][11]

    • Air-Liquid Interface (ALI) Cultures: Primary HBECs cultured at an ALI provide a more physiologically relevant model to assess the effect of ENaC inhibitors on airway surface liquid (ASL) height and mucociliary transport (MCT) rate.[10]

  • In Vivo Models:

    • Sheep Model of Mucociliary Clearance (MCC): This is a widely used model to assess the in vivo efficacy and duration of action of inhaled compounds.[12][13] MCC is typically measured by gamma scintigraphy after inhalation of a radiolabeled tracer.[12]

    • Rodent Models: Rats and guinea pigs can be used to evaluate the potency and duration of ENaC inhibitors on tracheal potential difference (TPD) and to assess local pharmacokinetics.[11]

    • Disease-Relevant Animal Models: For cystic fibrosis (CF), animal models such as CF pigs and ferrets, which exhibit mucus plugging and structural lung damage, may better predict clinical translation.[14]

FAQ: My ENaC inhibitor shows promising results in vitro but fails to improve mucociliary clearance in vivo. What are the possible reasons?

Answer:

This is a common challenge in the clinical development of ENaC inhibitors. Several factors can contribute to this discrepancy:

  • Inadequate Lung Deposition: The drug may not be reaching the target site in the airways in sufficient concentrations. This can be due to poor aerosol performance or the presence of thick, adhesive mucus in diseased lungs, which can act as a barrier.[10]

  • Short Duration of Action: Some ENaC inhibitors are rapidly cleared from the lungs, resulting in a short duration of action that is insufficient to produce a sustained effect on MCC.[11]

  • Under-dosing in Clinical Studies: Preclinical models, such as the healthy sheep model, may not fully replicate the conditions of a diseased human lung, potentially leading to an underestimation of the required clinical dose.[12][14]

  • Lack of Translation from Healthy to Diseased Models: An ENaC inhibitor that is effective in a healthy animal model may not be as effective in a disease model with significant mucus accumulation and inflammation.[14]

2.2 Safety and Tolerability

FAQ: What are the main safety concerns with inhaled ENaC inhibitors and how can they be mitigated?

Answer:

The primary safety concern with inhaled ENaC inhibitors is the risk of systemic side effects, particularly hyperkalemia (elevated potassium levels).[14] This occurs when the drug is absorbed from the lungs into the systemic circulation and inhibits ENaC in the kidneys, leading to potassium retention.[15]

Mitigation Strategies:

  • Develop Compounds with Low Systemic Absorption: Designing molecules with properties that favor retention in the lungs and limit absorption into the bloodstream is a key strategy.[16]

  • Careful Dose Selection: Phase I clinical trials are crucial for identifying a safe dose range that provides efficacy in the lungs with minimal systemic exposure.[17][18]

  • Intensive Monitoring: Clinical trials of novel ENaC inhibitors require close monitoring of plasma and urine electrolyte levels.[15]

Section 3: Data and Protocols

3.1 Quantitative Data

Table 1: Preclinical Efficacy of Selected Inhaled ENaC Inhibitors

CompoundModelKey Efficacy EndpointResult
AZD5634 Normal SheepMucociliary Clearance (MCC)Peak 30% increase
BI 1265162 SheepMucociliary Clearance (MCC)Increased MCC
ETD001 SheepMucociliary Clearance (MCC)Dose-dependent increase, maximum of 20-25% clearance
NVP-QBE170 SheepMucociliary Clearance (MCC)Significantly increased MCC, outperforming hypertonic saline

Table 2: Aerosol Performance Characteristics of Inhaled Formulations

Delivery DeviceFormulation TypeKey ParameterTypical Range
Nebulizer Solution/SuspensionMass Median Aerodynamic Diameter (MMAD)1-5 µm
Fine Particle Fraction (FPF) (<5 µm)> 50%
Aerosol Output RateVaries by device and formulation
Dry Powder Inhaler (DPI) PowderMass Median Aerodynamic Diameter (MMAD)1-5 µm
Fine Particle Fraction (FPF) (<5 µm)Device and formulation dependent
Emitted Dose> 80% of nominal dose

3.2 Experimental Protocols

Protocol 1: Ussing Chamber Electrophysiology for ENaC Inhibition

  • Cell Culture: Culture primary human bronchial epithelial (HBE) cells on permeable supports at an air-liquid interface until fully differentiated.

  • Chamber Setup: Mount the permeable support in an Ussing chamber with apical and basolateral chambers filled with Ringer's solution, maintained at 37°C, and gassed with 95% O2/5% CO2.[19][20]

  • Equilibration: Allow the cells to equilibrate in the chamber.

  • Short-Circuit Current (Isc) Measurement: Voltage-clamp the monolayer to 0 mV and continuously measure the Isc.[9]

  • Compound Addition: Add the ENaC inhibitor to the apical chamber in a cumulative concentration-response manner.

  • Amiloride (B1667095) Addition: At the end of the experiment, add a high concentration of amiloride (e.g., 100 µM) to the apical chamber to determine the total amiloride-sensitive Isc.[19]

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound to determine the IC50.

Protocol 2: In Vivo Mucociliary Clearance (MCC) in Sheep

  • Animal Preparation: Acclimate conscious sheep to a sling restraint system. Intubate the sheep nasotracheally.[21]

  • Radiotracer Administration: Deliver an aerosol of a radiolabeled tracer (e.g., 99mTc-sulfur colloid) to the lungs.

  • Baseline Measurement: Obtain a baseline measurement of radioactivity distribution in the lungs using a gamma camera.

  • ENaC Inhibitor Administration: Administer the inhaled ENaC inhibitor via a nebulizer or other appropriate delivery device.

  • Serial Imaging: Acquire serial images of the lungs with the gamma camera over several hours to track the clearance of the radiotracer.

  • Data Analysis: Quantify the percentage of radioactivity cleared from the lungs over time to determine the MCC rate. Compare the MCC rate after drug administration to the baseline rate.

Protocol 3: Aerosol Particle Size Distribution by Cascade Impaction

  • Impactor Setup: Assemble a cascade impactor, such as a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI), according to the manufacturer's instructions.[22]

  • Device Preparation: Prepare the inhaler or nebulizer as for normal use.

  • Aerosol Collection: Actuate the device to release the aerosol into the impactor at a controlled flow rate.

  • Drug Recovery: After aerosol collection, disassemble the impactor and rinse each stage with a suitable solvent to recover the deposited drug.

  • Drug Quantification: Quantify the amount of drug on each stage using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the mass of drug deposited on each stage and determine the aerodynamic particle size distribution (APSD), including the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).[23]

Section 4: Visualizations

ENaC_Signaling_Pathway cluster_epithelium Airway Epithelial Cell ENaC ENaC Channel ASL Airway Surface Liquid (ASL) ENaC->ASL Reduces Volume Increased_ASL Increased ASL Hydration ENaC->Increased_ASL Leads to Na_ion Na+ Ion Na_ion->ENaC Absorption Water Water Water->ASL Follows Na+ ENaC_Inhibitor Inhaled ENaC Inhibitor ENaC_Inhibitor->ENaC Blocks Channel Improved_MCC Improved Mucociliary Clearance Increased_ASL->Improved_MCC Results in Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_formulation Formulation & Aerosol Development cluster_invivo In Vivo Evaluation Ussing_Chamber Ussing Chamber Assay (Potency - IC50) ALI_Culture ALI Culture (ASL Height, MCT Rate) Ussing_Chamber->ALI_Culture Formulation Formulation Optimization (Stability, Compatibility) ALI_Culture->Formulation Aerosol_Characterization Aerosol Performance (Particle Size, Output) Formulation->Aerosol_Characterization PK_Studies Pharmacokinetics (Lung Retention) Aerosol_Characterization->PK_Studies MCC_Sheep Mucociliary Clearance (Efficacy in Sheep) PK_Studies->MCC_Sheep Safety Safety Studies (Hyperkalemia Risk) MCC_Sheep->Safety Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Inconsistent Experimental Results Formulation_Check Check Formulation Stability (pH, Excipients, Storage) Start->Formulation_Check Aerosol_Check Evaluate Aerosol Performance (Device, Particle Size) Start->Aerosol_Check Protocol_Review Review Experimental Protocol (Cell Health, Animal Model) Start->Protocol_Review Solution Identify & Address Root Cause Formulation_Check->Solution Aerosol_Check->Solution Protocol_Review->Solution

References

Technical Support Center: BI 1265162 Formulation for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of BI 1265162 for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] In conditions like cystic fibrosis, ENaC is hyperactivated, leading to dehydration of the airway surface liquid. By inhibiting ENaC, this compound is designed to restore airway surface hydration and improve mucociliary clearance.[2][5][6]

Q2: What are the key physicochemical properties of this compound relevant to formulation?

A2: this compound possesses excellent aqueous solubility, which is a key advantage for preparing solutions for in vitro and in vivo studies.[7] A monophosphate salt form, BI-1265162 PH, has been developed with even higher aqueous solubility.[7]

Q3: What is a suitable vehicle for in vivo preclinical studies?

A3: For intratracheal administration in rats, this compound has been successfully formulated in Ringer's Lactate Solution at a pH of 5.[2]

Q4: What is the recommended route of administration for preclinical efficacy studies?

A4: The primary route of administration for this compound in preclinical and clinical settings is inhalation.[1][4][8] For rodent studies, intratracheal instillation has been used to directly deliver the compound to the lungs.[2]

Q5: Has a salt form of this compound been developed?

A5: Yes, a monophosphate salt form of this compound (BI-1265162 PH) has been identified. This salt form exhibits high crystallinity, no hygroscopicity, and high aqueous solubility (> 50 mg/mL).[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Formulation pH of the vehicle is not optimal.This compound has excellent aqueous solubility at pH 5 (> 20 mg/mL).[7] Ensure the pH of your vehicle (e.g., Ringer's Lactate) is adjusted to and maintained at 5.
Low compound solubility in the chosen vehicle.While this compound has high aqueous solubility, if you are using a different vehicle, solubility may vary. Consider using the monophosphate salt form (BI-1265162 PH) for even higher solubility (> 50 mg/mL).[7] If possible, revert to a validated vehicle like Ringer's Lactate at pH 5.
Inconsistent In Vivo Efficacy Improper administration technique.For intratracheal instillation, ensure the technique is consistent and accurately targets the lungs to avoid variability in drug delivery.
Formulation instability.This compound is reported to have good hydrolytic stability.[7] However, it is always best practice to prepare fresh formulations for each experiment. If storing the formulation is necessary, conduct stability studies under the intended storage conditions.
Unexpected Systemic Side Effects High systemic exposure.This compound is designed for lung-selective action with minimal oral bioavailability to reduce systemic side effects.[7] If unexpected systemic effects are observed, verify the dose and administration route. The inhaled route is intended to maximize lung exposure while minimizing systemic absorption.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineAssayIC50
Human Bronchial Epithelial Cells (NCI-H441)Na+ Transport Inhibition8 x 10⁻⁹ M[2]
Mouse Renal Collecting Duct Cells (M1)Na+ Transport Inhibition3 x 10⁻⁹ M[2]
Human Airway Epithelium CellsENaC-mediated Sodium Currents3 nM[7]

Table 2: In Vivo Efficacy of this compound in Rats (Intratracheal Instillation)

ParameterValue
ED50 (Inhibition of Airway Fluid Absorption)0.08 µg/kg[7]
Doses Tested0.03, 0.3, 3, and 10 µg/kg[2]
Inhibition of Fluid Absorption at 3 hours5.9% (0.03 µg/kg), 26.2% (0.3 µg/kg), 31.3% (3 µg/kg), 32.9% (10 µg/kg)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Intratracheal Administration in Rats

Objective: To prepare a solution of this compound in Ringer's Lactate for direct lung delivery.

Materials:

  • This compound powder

  • Ringer's Lactate Solution

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) (0.1 N) for pH adjustment

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • pH meter

Procedure:

  • Calculate the required amount: Determine the total volume of formulation needed and the desired final concentration of this compound.

  • Weigh the compound: Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle: Dispense the required volume of Ringer's Lactate Solution into a sterile container.

  • Adjust pH: Measure the pH of the Ringer's Lactate Solution. Adjust the pH to 5.0 using 0.1 N HCl or 0.1 N NaOH as needed.

  • Dissolve the compound: Add the weighed this compound powder to the pH-adjusted Ringer's Lactate Solution.

  • Mix thoroughly: Vortex the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Final pH check: Verify that the final pH of the formulation is 5.0.

  • Administration: Use the freshly prepared formulation for intratracheal instillation in rats.[2]

Visualizations

BI_1265162_Signaling_Pathway cluster_epithelium Airway Epithelial Cell ENaC Epithelial Sodium Channel (ENaC) ASL Airway Surface Liquid (ASL) ENaC->ASL Na+ Absorption Na_ion Na+ Ion Na_ion->ENaC Influx H2O Water H2O->ASL Follows Na+ Result Increased ASL Hydration & Improved Mucociliary Clearance ASL->Result Leads to BI1265162 This compound BI1265162->ENaC Inhibits

Caption: Mechanism of action of this compound as an ENaC inhibitor.

Formulation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 4. Dissolve this compound in Vehicle weigh->dissolve prepare_vehicle 2. Prepare Ringer's Lactate Solution adjust_ph 3. Adjust Vehicle pH to 5.0 prepare_vehicle->adjust_ph adjust_ph->dissolve mix 5. Vortex until Fully Dissolved dissolve->mix final_check 6. Final pH Verification mix->final_check final_check->adjust_ph pH ≠ 5.0 administer 7. Administer to Animal final_check->administer pH = 5.0 end End administer->end

Caption: Experimental workflow for this compound preclinical formulation.

References

Validation & Comparative

A Comparative Analysis of BI 1265162 and Other Prominent ENaC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Epithelial Sodium Channel (ENaC) inhibitor, BI 1265162, with the well-established ENaC inhibitors, amiloride (B1667095) and benzamil. The information presented is supported by preclinical and clinical experimental data to aid in research and development decisions.

Executive Summary

This compound is a potent, next-generation ENaC inhibitor developed as a potential treatment for cystic fibrosis.[1][2][3] Preclinical studies have demonstrated its significantly higher potency compared to amiloride.[1] This guide delves into the quantitative comparison of these inhibitors, details the experimental methodologies used for their characterization, and provides visual representations of the ENaC signaling pathway and a typical inhibitor screening workflow.

Data Presentation: Quantitative Comparison of ENaC Inhibitors

The following table summarizes the key in vitro efficacy data for this compound, amiloride, and benzamil. It is important to note that direct head-to-head comparative studies are limited, and thus, data from different experimental setups are presented.

InhibitorTargetAssay SystemIC50Reference
This compound Human ENaCUssing Chamber (Human Bronchial Epithelial Cells - NCI-H441)3 nM[4]
Amiloride Human ENaCUssing Chamber (Human Bronchial Epithelial Cells - NCI-H441)238 nM[4]
Benzamil Bovine ENaCMembrane Vesicles (Bovine Kidney Cortex)4 nM

Note: IC50 values can vary depending on the specific experimental conditions, including the cell type, species from which the channel is derived, and the assay methodology. The data presented for this compound and amiloride from the same study using human bronchial epithelial cells provide a strong basis for direct comparison, highlighting the substantially greater potency of this compound.[4]

Experimental Protocols

Ussing Chamber Assay for Measuring ENaC Inhibition

The Ussing chamber technique is a widely accepted method for studying ion transport across epithelial tissues.

Objective: To measure the effect of ENaC inhibitors on the short-circuit current (Isc), which is a measure of net ion transport, across an epithelial monolayer.

Methodology:

  • Cell Culture: Human bronchial epithelial cells (e.g., NCI-H441) are cultured on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C, gassed with 5% CO2/95% O2.

  • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • Inhibitor Application: After a stable baseline Isc is established, the ENaC inhibitor (e.g., this compound, amiloride) is added to the apical chamber in increasing concentrations.

  • Data Analysis: The decrease in Isc following the addition of the inhibitor is measured. The concentration of the inhibitor that causes a 50% reduction in the amiloride-sensitive Isc is determined as the IC50 value. The amiloride-sensitive current is determined by adding a supramaximal concentration of amiloride at the end of the experiment to block all ENaC activity.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp electrophysiology allows for the direct measurement of ion flow through individual ENaC channels.

Objective: To characterize the effect of inhibitors on the gating properties (e.g., open probability, single-channel conductance) of ENaC.

Methodology:

  • Cell Preparation: Cells expressing ENaC (e.g., Xenopus oocytes injected with ENaC cRNA or mammalian cells stably expressing ENaC) are used.

  • Pipette Preparation: A glass micropipette with a very small tip diameter is filled with an appropriate electrolyte solution and pressed against the cell membrane to form a high-resistance seal (a "gigaseal").

  • Recording Configurations:

    • Cell-attached: Measures the activity of channels within the patched membrane area without disrupting the cell's interior.

    • Whole-cell: The membrane patch is ruptured, allowing for the measurement of the total current from the entire cell membrane.

    • Inside-out/Outside-out: The membrane patch is excised, allowing for the study of the channel's response to changes in the intracellular or extracellular environment, respectively.

  • Inhibitor Application: The inhibitor is applied to the bath solution (for outside-out or whole-cell configurations) or included in the pipette solution (for cell-attached or inside-out configurations).

  • Data Acquisition and Analysis: The current flowing through the ENaC channels is recorded. Analysis of single-channel recordings can determine the inhibitor's effect on channel open probability, mean open time, and single-channel conductance. For whole-cell recordings, the reduction in the total amiloride-sensitive current is measured.

Mandatory Visualizations

ENaC Signaling Pathway

The activity of the Epithelial Sodium Channel (ENaC) is tightly regulated by various signaling pathways, with the aldosterone-mediated pathway being one of the most critical. Aldosterone, a mineralocorticoid hormone, increases sodium reabsorption by enhancing ENaC activity.

ENaC_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Aldo-MR Aldosterone-MR Complex MR->Aldo-MR Binding ENaC Epithelial Sodium Channel (ENaC) Ub Ubiquitination & Degradation ENaC->Ub Leads to Nucleus Nucleus Aldo-MR->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., SGK1, GILZ1) Nucleus->Gene_Transcription Activation SGK1 SGK1 Gene_Transcription->SGK1 GILZ1 GILZ1 Gene_Transcription->GILZ1 SGK1->ENaC Direct Activation Nedd4-2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4-2 Phosphorylation (Inhibition) GILZ1->Nedd4-2 Inhibition Nedd4-2->ENaC

Caption: Aldosterone-mediated signaling pathway regulating ENaC activity.

Experimental Workflow: High-Throughput Screening of ENaC Inhibitors

The discovery of novel ENaC inhibitors often involves a multi-step screening process to identify and characterize promising compounds.

ENaC_Inhibitor_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit-to-Lead cluster_2 Phase 3: Lead Optimization & Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (e.g., Automated Patch-Clamp) Compound_Library->HTS Hit_Identification Hit Identification (Compounds showing >X% inhibition) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Ussing Chamber) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Against other ion channels) Dose_Response->Selectivity_Panel Lead_Selection Lead Compound Selection Selectivity_Panel->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo In Vivo Efficacy & Safety Studies (Animal Models) ADMET->In_Vivo Candidate_Selection Preclinical Candidate Selection In_Vivo->Candidate_Selection

Caption: A typical workflow for the discovery and development of ENaC inhibitors.

References

A Comparative Analysis of BI 1265162 in Combination with Ivacaftor/Lumacaftor for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical synergistic effects and clinical performance of the investigational epithelial sodium channel (ENaC) inhibitor, BI 1265162, when combined with the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, ivacaftor/lumacaftor. While preclinical studies demonstrated a promising synergy, the clinical development of this compound was ultimately terminated. This guide presents the available data to offer an objective overview for research and drug development professionals.

Mechanism of Action: A Dual Approach to Airway Surface Liquid Hydration

Cystic fibrosis (CF) is characterized by defective CFTR protein, leading to ion and fluid transport imbalance across epithelial cell membranes. This results in dehydrated airway surfaces and impaired mucociliary clearance (MCC). The therapeutic strategy of combining this compound with ivacaftor/lumacaftor aimed to address this issue through two distinct but complementary mechanisms:

  • Ivacaftor/Lumacaftor (Orkambi®): This combination therapy directly targets the defective CFTR protein. Lumacaftor acts as a "corrector," aiding in the proper folding and trafficking of the most common CFTR mutant, F508del, to the cell surface.[1][2][3] Ivacaftor is a "potentiator" that increases the channel open probability (gating) of the CFTR protein at the cell surface, allowing for increased chloride ion transport.[2][4][5]

  • This compound: As an inhaled ENaC inhibitor, this compound targets a separate ion channel. In CF, ENaC is hyperactive, leading to excessive sodium and water absorption from the airway surface.[6][7] By inhibiting ENaC, this compound was designed to reduce this absorption, thereby preserving airway surface liquid and promoting MCC, independent of the underlying CFTR mutation.[6][8]

The synergistic hypothesis was that the partial restoration of CFTR function by ivacaftor/lumacaftor, combined with the inhibition of ENaC hyperactivity by this compound, would lead to a more significant improvement in airway hydration and mucus clearance than either therapy alone.[9][10]

Preclinical Synergistic Effects: In Vitro Data

Preclinical studies utilizing fully differentiated normal and CF human bronchial epithelial (HBE) cells provided evidence for the synergistic effects of this compound with ivacaftor/lumacaftor.[6][7]

Experimental EndpointThis compound AloneIvacaftor/Lumacaftor AloneThis compound + Ivacaftor/LumacaftorKey Finding
Water Transport DecreasedPartially restored in CF HBE cellsFurther decreased water transport in CF HBE cellsThe combination therapy enhanced the effect of the CFTR modulators, leading to a greater reduction in water absorption.[6][7]
Mucociliary Clearance (MCC) IncreasedPartially restored in CF HBE cellsIncreased MCC in CF HBE cells to levels seen in healthy epithelium with ivacaftor/lumacaftor aloneThe addition of this compound to ivacaftor/lumacaftor in CF epithelium restored MCC to a level comparable to that of healthy cells treated with the CFTR modulators alone, demonstrating a synergistic effect.[6][7][11]

Clinical Performance: The BALANCE-CF 1 Trial

Despite the promising preclinical data, the Phase II clinical trial of this compound, BALANCE-CF 1 (NCT04059094), was terminated due to a lack of demonstrated clinical benefit.[12][13][14] The trial was a randomized, double-blind, placebo-controlled study evaluating four dose levels of inhaled this compound on top of standard of care, which could include CFTR modulators.[14]

Clinical EndpointThis compound (200 µg twice daily) vs. PlaceboOutcome
Percentage Predicted Forced Expiratory Volume in 1 second (ppFEV₁) Final analysis showed a numerical difference of +1.5% (95% CI –3.5 to 6.5)Not supportive of a relevant clinical effect.[13][14]
Lung Clearance Index (LCI) An initial interim analysis showed a numerical change of +2.1 units (95% CI –2.4 to 6.5)Not supportive of a relevant clinical effect, with interpretation limited by data quality.[13][14]
Cystic Fibrosis Questionnaire – Revised (CFQ-R) Respiratory Domain A 9.4-point improvement was observed in the 200 µg twice-daily dose group versus placebo.While showing a positive signal, this was not sufficient to outweigh the lack of effect on the primary respiratory function endpoints.[14]
Safety This compound up to 200 µg twice daily was safe and well-tolerated.[14]The termination was not due to safety concerns.[7]

Experimental Protocols

In Vitro Synergy Studies

Cell Culture:

  • Fully differentiated normal and CF human bronchial epithelial cells were grown on permeable supports at an air-liquid interface to form polarized monolayers.[6][7]

Measurement of Water Transport:

  • Water transport across the epithelial monolayers was measured to assess the effects of the compounds. While the specific technique used in the synergy study is not detailed in the available abstracts, such measurements are typically performed using methods like monitoring the change in volume of a small amount of liquid placed on the apical surface over time, often visualized with microscopy.[1][6]

Measurement of Mucociliary Clearance (MCC):

  • MCC was assessed by tracking the movement of fluorescent microbeads added to the apical surface of the epithelial cell cultures.[6][7] The velocity of the beads was measured using time-lapse microscopy and particle tracking software.

BALANCE-CF 1 Clinical Trial

Study Design:

  • A phase II, multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[14]

Participants:

  • Adults and adolescents (aged ≥12 years) with CF.[14]

Intervention:

  • Four dose levels of this compound (20, 50, 100, and 200 µg) or placebo administered twice daily via the Respimat® Soft Mist™ inhaler for 4 weeks, as an add-on to standard CF therapies.[14]

Primary Endpoints:

  • Change from baseline in percentage predicted forced expiratory volume in 1 second (ppFEV₁).[14]

  • Change from baseline in Lung Clearance Index (LCI).[14]

Visualizing the Mechanisms and Workflows

Synergistic Mechanism of Action cluster_CFTR CFTR Modulation cluster_ENaC ENaC Inhibition Lumacaftor Lumacaftor Misfolded F508del-CFTR Misfolded F508del-CFTR Lumacaftor->Misfolded F508del-CFTR Corrects Folding Ivacaftor Ivacaftor Correctly Trafficked CFTR Correctly Trafficked CFTR Ivacaftor->Correctly Trafficked CFTR Potentiates Gating Misfolded F508del-CFTR->Correctly Trafficked CFTR Increased Trafficking Gated CFTR Channel Gated CFTR Channel Correctly Trafficked CFTR->Gated CFTR Channel Increased Open Probability Increased Cl- Secretion Increased Cl- Secretion Gated CFTR Channel->Increased Cl- Secretion Restored Airway Surface Liquid Restored Airway Surface Liquid Increased Cl- Secretion->Restored Airway Surface Liquid This compound This compound Hyperactive ENaC Hyperactive ENaC This compound->Hyperactive ENaC Inhibits Channel Inhibited ENaC Inhibited ENaC Hyperactive ENaC->Inhibited ENaC Decreased Na+ & Water Absorption Decreased Na+ & Water Absorption Inhibited ENaC->Decreased Na+ & Water Absorption Decreased Na+ & Water Absorption->Restored Airway Surface Liquid Improved Mucociliary Clearance Improved Mucociliary Clearance Restored Airway Surface Liquid->Improved Mucociliary Clearance

Caption: Combined therapeutic approach targeting both CFTR and ENaC pathways.

CFTR Protein Processing and Trafficking Pathway Ribosome Ribosome Endoplasmic Reticulum (ER) Endoplasmic Reticulum (ER) Ribosome->Endoplasmic Reticulum (ER) Translation & Translocation Golgi Apparatus Golgi Apparatus Endoplasmic Reticulum (ER)->Golgi Apparatus Folding & Trafficking (Lumacaftor acts here) Proteasomal Degradation Proteasomal Degradation Endoplasmic Reticulum (ER)->Proteasomal Degradation Misfolded protein degradation Plasma Membrane Plasma Membrane Golgi Apparatus->Plasma Membrane Maturation & Transport Functional CFTR Channel (Ivacaftor acts here) Functional CFTR Channel (Ivacaftor acts here) Plasma Membrane->Functional CFTR Channel (Ivacaftor acts here)

Caption: Cellular processing and trafficking of the CFTR protein.

Preclinical Synergy Study Workflow HBE Cell Culture HBE Cell Culture Treatment Groups 1. Vehicle Control 2. This compound 3. Ivacaftor/Lumacaftor 4. Combination HBE Cell Culture->Treatment Groups Water Transport Assay Water Transport Assay Treatment Groups->Water Transport Assay MCC Assay MCC Assay Treatment Groups->MCC Assay Data Analysis Data Analysis Water Transport Assay->Data Analysis MCC Assay->Data Analysis

Caption: Workflow for in vitro evaluation of synergistic effects.

Conclusion

The combination of this compound with ivacaftor/lumacaftor represented a rational and scientifically sound approach to treating the underlying defects in cystic fibrosis by targeting two key ion transport pathways. Preclinical data strongly supported a synergistic effect, with the combination therapy demonstrating a greater restoration of airway surface liquid homeostasis and mucociliary clearance in vitro than either agent alone.

However, the failure of this compound to demonstrate a significant clinical benefit in the BALANCE-CF 1 trial underscores the challenges of translating promising preclinical findings into effective therapies for CF. While the drug was found to be safe, the lack of efficacy in improving lung function led to the discontinuation of its development.

This case serves as a valuable lesson in drug development, highlighting the importance of robust and predictive preclinical models and the complexities of demonstrating clinical efficacy in a multifactorial disease like cystic fibrosis, even with a targeted and logical therapeutic strategy. The data presented in this guide provides an objective summary for researchers and scientists to consider in the ongoing development of novel treatments for this disease.

References

ENaC Inhibition in Cystic Fibrosis: A Comparative Guide to a Re-emerging Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of the Epithelial Sodium Channel (ENaC) as a therapeutic target in cystic fibrosis (CF) has seen a resurgence of interest, offering a mutation-agnostic approach to treatment. This guide provides an objective comparison of ENaC inhibitors with the current standard of care, CFTR modulators, supported by available experimental data.

The Rationale for Targeting ENaC in Cystic Fibrosis

In cystic fibrosis, the dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein leads to decreased chloride secretion and a subsequent hyperabsorption of sodium ions through the ENaC. This ionic imbalance results in the dehydration of the airway surface liquid, leading to thick, sticky mucus, impaired mucociliary clearance, and a cycle of chronic infection and inflammation.[1] By inhibiting ENaC, the aim is to reduce sodium and water absorption, thereby rehydrating the airway surface and restoring mucociliary function.[1][2] This approach is, in principle, applicable to all CF patients, regardless of their specific CFTR mutation.[2]

Comparative Analysis of ENaC Inhibitors vs. CFTR Modulators

While CFTR modulators have revolutionized CF treatment, they are not effective for all mutations, and the degree of response can vary.[3] ENaC inhibitors offer a potential alternative or complementary therapy. The following tables summarize the performance of key ENaC inhibitors in clinical development compared to established CFTR modulators.

Table 1: Performance of Investigational ENaC Inhibitors in Clinical Trials
Drug Name (Company)Mechanism of ActionPhase of DevelopmentKey Efficacy ResultsSafety and Tolerability
BI 1265162 (Boehringer Ingelheim)Inhaled ENaC inhibitorPhase II (Terminated)In a Phase II study, at the 200 µg twice-daily dose, a +1.5% change in ppFEV1 was observed versus placebo, which was not considered clinically relevant.[2][4][5] An interim analysis showed a -0.8% change in ppFEV1 and a +2.1 unit change in Lung Clearance Index (LCI), leading to the study's termination for futility.[2][4][5]Generally safe and well-tolerated at doses up to 200 µg twice daily.[2][4]
AZD5634 (AstraZeneca)Inhaled ENaC inhibitorPhase Ib (No further development planned)A single inhaled dose (600 µg) did not improve mucociliary clearance (MCC) in patients with CF.[6][7] However, target engagement was demonstrated by inhibition of ENaC in the nasal epithelium as measured by nasal potential difference (NPD).[6][7][8]Safe and well-tolerated in both healthy subjects and patients with CF.[6][7]
VX-371 (Nesolicaftor) (Vertex Pharmaceuticals/Parion Sciences)Inhaled ENaC inhibitorPhase II (Completed)A 14-day Phase 2 study in patients not on CFTR modulators showed no significant changes in mean absolute forced expiratory volume in one second (FEV1).[3] Another Phase II trial in patients on Orkambi also did not meet the primary endpoint of improving ppFEV1.[9]Generally well-tolerated.[3][9]
ETD001 (Enterprise Therapeutics)Inhaled ENaC inhibitorPhase IIa (Recruiting)A Phase 2a trial initiated in July 2024 is assessing the effect of 28 days of treatment on lung function in CF patients not receiving CFTR modulators.[4][10][11][12] Efficacy data is not yet available.Demonstrated a strong safety profile in a Phase 1 trial in healthy volunteers.[4][10]

ppFEV1: percent predicted forced expiratory volume in one second; LCI: Lung Clearance Index; MCC: Mucociliary Clearance; NPD: Nasal Potential Difference.

Table 2: Performance of Approved CFTR Modulators in Clinical Trials
Drug Name (Company)Mechanism of ActionKey Efficacy Results
Trikafta (elexacaftor/tezacaftor/ivacaftor) (Vertex Pharmaceuticals)Corrector and PotentiatorIn patients with at least one F508del mutation, demonstrated a mean absolute improvement in ppFEV1 of 3.7 to 12.57 percentage points and a mean reduction in sweat chloride of 22.3 to 51.53 mmol/L.[13][14][15][16]
Orkambi (lumacaftor/ivacaftor) (Vertex Pharmaceuticals)Corrector and PotentiatorIn patients homozygous for the F508del mutation, showed a mean absolute improvement in ppFEV1 of 2.6% to 3.0% compared to placebo.[17] Also associated with a reduction in pulmonary exacerbations.[18]
Kalydeco (ivacaftor) (Vertex Pharmaceuticals)PotentiatorIn patients with gating mutations (e.g., G551D), demonstrated a mean absolute improvement in ppFEV1 of around 10.6 percentage points and a significant reduction in sweat chloride.[19]

ppFEV1: percent predicted forced expiratory volume in one second.

Experimental Protocols

Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

ppFEV1 is a standard measure of lung function. The procedure involves the following steps:

  • The patient takes a full, deep inspiration.

  • They then exhale as forcefully and completely as possible into a spirometer.[20][21]

  • The spirometer measures the volume of air exhaled in the first second (FEV1).[20][21]

  • This value is then compared to the predicted FEV1 for a healthy individual of the same age, height, sex, and race to calculate the percentage of the predicted value.[22]

  • The test is repeated multiple times to ensure reproducibility, according to the American Thoracic Society (ATS) criteria.[23]

Nasal Potential Difference (NPD) Measurement

NPD measurement assesses ion transport across the nasal epithelium and is a direct measure of ENaC and CFTR activity.[24][25]

  • A reference electrode is placed on the forearm, and a measuring electrode is placed on the inferior turbinate of the nose.[25]

  • The baseline potential difference is recorded.

  • A series of solutions are perfused into the nostril in a specific order:

    • Ringer's solution: To establish a stable baseline.

    • Amiloride solution: An ENaC blocker, to measure the amiloride-sensitive potential difference, which reflects ENaC activity.[25][26]

    • Chloride-free solution with amiloride: To create a gradient for chloride secretion.[25][26]

    • Isoproterenol in chloride-free solution with amiloride: To stimulate CFTR-mediated chloride secretion.[25]

  • The changes in potential difference in response to each solution are recorded and analyzed.[25]

Mucociliary Clearance (MCC) Measurement

MCC is a measure of how well the airways clear mucus. A common method involves gamma scintigraphy:

  • The patient inhales a radiolabeled aerosol (e.g., Technetium-99m labeled sulfur colloid).[27]

  • A gamma camera images the lungs at multiple time points (e.g., immediately after inhalation and then at regular intervals for several hours) to track the clearance of the radiolabel from different lung regions.

  • The rate of clearance is calculated to determine MCC.[28]

  • Variations of this technique can use different radiotracers to assess different aspects of airway surface liquid and mucus clearance.[27]

Visualizing the Science

ENaC_Signaling_Pathway_in_CF cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen CFTR Defective CFTR ENaC Hyperactive ENaC CFTR->ENaC -ve regulation (impaired) ASL Dehydrated Airway Surface Liquid ENaC->ASL Na+ & H2O reabsorption Mucus Thick, Sticky Mucus ASL->Mucus Leads to Impaired_MCC Impaired Mucociliary Clearance Mucus->Impaired_MCC Results in

ENaC signaling pathway in Cystic Fibrosis.

ENaC_Inhibitor_MOA cluster_drug Therapeutic Intervention cluster_epithelium Airway Epithelial Cell cluster_outcome Therapeutic Outcome ENaC_Inhibitor ENaC Inhibitor ENaC Hyperactive ENaC ENaC_Inhibitor->ENaC Blocks ASL Rehydrated Airway Surface Liquid ENaC->ASL Reduced Na+ & H2O reabsorption Mucus Thinner Mucus ASL->Mucus Leads to Improved_MCC Improved Mucociliary Clearance Mucus->Improved_MCC Results in

Mechanism of action of ENaC inhibitors.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Visit Baseline Visit (FEV1, LCI, NPD, etc.) Patient_Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Period Treatment Period (Drug vs. Placebo) Randomization->Treatment_Period Follow_up_Visits Follow-up Visits (Assessments at various time points) Treatment_Period->Follow_up_Visits End_of_Study End of Study (Final Assessments) Follow_up_Visits->End_of_Study Data_Analysis Data Analysis (Efficacy and Safety) End_of_Study->Data_Analysis

Experimental workflow for a CF clinical trial.

Conclusion

Targeting ENaC remains a theoretically attractive, mutation-agnostic strategy for treating cystic fibrosis. However, clinical trial results for several ENaC inhibitors have so far been disappointing, failing to demonstrate significant clinical benefit in terms of lung function improvement. This contrasts with the marked and consistent efficacy of CFTR modulators in eligible patients.

The lack of translation from preclinical models to clinical efficacy for ENaC inhibitors may be due to a variety of factors, including challenges with drug delivery to the site of action, insufficient target engagement in the complex CF airway environment, and the possibility that ENaC inhibition alone is not sufficient to overcome the profound dehydration of the airway surface liquid.

Despite these setbacks, the development of new ENaC inhibitors like ETD001 continues, with the hope that improved drug properties and patient selection may yet unlock the therapeutic potential of this target. For now, CFTR modulators remain the cornerstone of disease-modifying therapy for the majority of individuals with cystic fibrosis. Future research may explore the potential for synergistic effects of combining ENaC inhibitors with CFTR modulators to achieve even greater clinical benefit.

References

ENaC Inhibitors in Cystic Fibrosis: A Comparative Analysis of BI 1265162 and Other Investigational Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the epithelial sodium channel (ENaC) has been a promising, mutation-agnostic therapeutic strategy for cystic fibrosis (CF). By blocking ENaC, the aim is to increase the airway surface liquid and improve mucociliary clearance. This guide provides a comparative analysis of the clinical trial results for the ENaC inhibitor BI 1265162 and other similar investigational drugs, VX-371 and AZD5634. Despite initial preclinical promise, all three agents have unfortunately failed to demonstrate significant clinical benefit in Phase II trials, leading to the termination of their development for CF.

Clinical Trial Results: A Head-to-Head Comparison

The following tables summarize the key efficacy and safety data from the clinical trials of this compound, VX-371, and AZD5634.

Table 1: Efficacy Outcomes of Phase II Clinical Trials
Drug Trial Name Primary Endpoint Result
This compound BALANCE-CF 1Change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1)At the interim analysis that led to trial termination, a numerical change of -0.8% (95% CI –6.6 to 4.9%) was observed in the 200 µg twice-daily group compared to placebo.[1][2] The final analysis showed a non-significant numerical difference of +1.5% (95% CI –3.5 to 6.5%) for the same dose group versus placebo.[1][2]
Change from baseline in Lung Clearance Index (LCI)At the interim analysis, a numerical change of +2.1 units (95% CI –2.4 to 6.5 units) was observed in the active group.[1][2] The final results were not supportive of a relevant clinical effect.
VX-371 (elenxopag) Phase II trial in patients homozygous for the F508del mutation on OrkambiChange in ppFEV1 from baseline to day 28Missed the primary endpoint. VX-371 plus hypertonic saline increased ppFEV1 by 0.1% at day 28, compared to a decrease of 0.1% for hypertonic saline alone.[3]
AZD5634 Phase Ib trialEffect on mucociliary clearance (MCC)Did not improve MCC in CF patients after a single dose.[4][5]
Table 2: Safety and Tolerability
Drug Trial Phase Key Safety Findings Adverse Events
This compound Phase I & IIGenerally well-tolerated in single doses up to 1200 µg and multiple doses of 600 µg.[6][7][8] Phase II trial up to 200 µg twice daily was also found to be safe and well-tolerated.[1][2]In Phase I, adverse events were mostly mild or moderate and balanced across treatment groups.[6][7][8] One subject discontinued (B1498344) due to asymptomatic hyperkalemia, and one experienced a serious adverse event (neuropathia vestibularis), both considered not drug-related.[6][7]
VX-371 (elenxopag) Phase IIGenerally well-tolerated.[3][9]Safety was confirmed compared to placebo in a 14-day exploratory study.[9]
AZD5634 Phase I & IbSafe and well-tolerated in both healthy subjects and CF patients.[4][5]No relevant treatment-related adverse events, laboratory changes, ECG findings, or spirometry changes were reported at nebulized doses up to 1.69 mg.[10]

Experimental Protocols

This compound (BALANCE-CF 1 Trial)

The BALANCE-CF 1 was a Phase II, multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[11]

  • Patient Population: Adults and adolescents (≥12 years) with a confirmed diagnosis of cystic fibrosis.

  • Intervention: Four dose levels of this compound (20 µg, 50 µg, 100 µg, and 200 µg) or placebo, administered twice daily via the Respimat® Soft Mist™ inhaler for 4 weeks, as an add-on to standard CF therapies.[12]

  • Primary Efficacy Endpoint: The primary endpoint was the change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) after 4 weeks of treatment.[11]

  • Key Secondary Endpoints: Included change from baseline in Lung Clearance Index (LCI) and safety assessments.

VX-371 (Phase II Trial)

This was a Phase IIa, randomized, double-blind, placebo-controlled, incomplete block, crossover study.[13]

  • Patient Population: CF patients aged 12 years or older, homozygous for the F508del-CFTR mutation, and being treated with Orkambi (lumacaftor/ivacaftor).[13]

  • Intervention: VX-371 formulated with 4.2% hypertonic saline compared to 4.2% hypertonic saline alone, administered over 28 days.[13]

  • Primary Endpoint: To evaluate the safety and efficacy of VX-371 on lung function.[13]

AZD5634 (Phase Ib Trial)

This was a Phase Ib, randomized, double-blind, placebo-controlled, single-dose, 2-way cross-over study.[5]

  • Patient Population: Patients with cystic fibrosis.

  • Intervention: A single inhaled dose (600 µg) of AZD5634.[5]

  • Primary Endpoint: To assess the effect of AZD5634 on mucociliary clearance (MCC).[14]

  • Methodology: MCC was assessed by measuring the clearance of aerosolized radiolabelled particles. Nasal potential difference (NPD) was used to measure target engagement.[4][5]

Signaling Pathways and Experimental Workflows

ENaC Inhibition Signaling Pathway

In cystic fibrosis, defective CFTR protein leads to hyperabsorption of sodium ions through the ENaC channel, resulting in dehydration of the airway surface liquid and impaired mucociliary clearance. ENaC inhibitors directly block this channel to restore airway surface liquid.[15][16]

Caption: Mechanism of ENaC inhibition in cystic fibrosis.

Experimental Workflow: Phase II Clinical Trial

The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled, parallel-group clinical trial, similar to the design of the BALANCE-CF 1 study.

Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 4 weeks) cluster_endpoints Endpoint Assessment start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (1:1) start->randomization group_A Group A: This compound (e.g., 200 µg BID) randomization->group_A group_B Group B: Placebo BID randomization->group_B efficacy Primary Efficacy Endpoint: Change in ppFEV1 group_A->efficacy secondary Secondary Endpoints: Change in LCI, Safety group_A->secondary group_B->efficacy group_B->secondary analysis Data Analysis (Interim and Final) efficacy->analysis secondary->analysis conclusion Conclusion on Efficacy and Safety analysis->conclusion

Caption: Generalized workflow of a parallel-group clinical trial.

Analysis and Conclusion

The clinical development of ENaC inhibitors for cystic fibrosis has been challenging. Despite a strong preclinical rationale and favorable safety profiles in early clinical trials, this compound, VX-371, and AZD5634 have all failed to demonstrate a significant impact on lung function in Phase II studies.

The reasons for this lack of efficacy are likely multifactorial. It is possible that the degree of ENaC inhibition achieved in the airways was insufficient to produce a clinically meaningful effect on mucus hydration and clearance. The complexity of CF lung disease, with its components of inflammation, infection, and structural damage, may also mean that targeting a single ion channel is not sufficient to alter the disease course significantly, particularly in patients with established lung disease.

The termination of these clinical trial programs underscores the difficulties in translating preclinical findings into clinical success for this therapeutic class. Future research in this area may need to focus on developing more potent and sustained ENaC inhibitors or exploring their use in combination with other therapies, such as CFTR modulators, in specific patient populations. For now, the focus of CF drug development remains firmly on CFTR modulators, which have demonstrated significant clinical benefit.

References

Cross-Species Efficacy of BI 1265162: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor, across various species. The development of this compound for the treatment of cystic fibrosis (CF) has been terminated due to a lack of clinical benefit.[1][2] However, the preclinical data offers valuable insights into its pharmacological activity and cross-species translation.

Mechanism of Action

This compound is a potent, direct ENaC inhibitor.[3] In cystic fibrosis, hyperactivation of ENaC in the airway epithelium leads to increased sodium and water absorption, resulting in dehydrated airway surfaces and impaired mucociliary clearance.[4] By blocking ENaC, this compound was developed to restore airway surface liquid and improve mucociliary clearance, independent of the patient's CFTR mutation.[3][5]

cluster_epithelium Airway Epithelial Cell cluster_outcome Physiological Outcome ENaC Epithelial Sodium Channel (ENaC) ASL Airway Surface Liquid (ASL) ENaC->ASL Reduces Hydration Increased ASL Hydration Na_ion Na+ Na_ion->ENaC Absorption H2O H2O H2O->ASL Follows Na+ BI1265162 This compound BI1265162->ENaC Inhibits MCC Improved Mucociliary Clearance Hydration->MCC

Caption: Mechanism of action of this compound in the airway epithelium.

Data Presentation

In Vitro Efficacy
Cell LineAssayEndpointThis compound EfficacyReference
Human Airway Epithelium CellsUssing ChamberIC50 for ENaC-mediated sodium current inhibition3 nM[6]
M1 (Mouse Renal Collecting Duct) CellsTranswell SystemInhibition of ENaC-mediated water resorption72% inhibition at 3 µM[6]
Normal and CF Human EpitheliumAir-Liquid Interface CultureWater TransportDecreased apical to basal water transport[7]
Normal and CF Human EpitheliumAir-Liquid Interface CultureMucociliary Clearance (MCC)Increased MCC[7]
In Vivo Efficacy
SpeciesModelEndpointDosing (inhalation)Key FindingsReference
Rat (Wistar)Airway Fluid AbsorptionInhibition of liquid absorption0.03 - 10 µg/kgDose-dependent inhibition of liquid absorption. ED50 = 0.09 µg/kg, ED70 = 0.18 µg/kg, ED90 = 0.54 µg/kg.[7][8][6][7][8]
SheepMucociliary Clearance (MCC)Acceleration of whole-lung MCCNot specifiedIncreased MCC without affecting plasma potassium.[7][8][7][8][9]

Cross-Species Comparison with Other ENaC Inhibitors

CompoundMechanismPreclinical EfficacyClinical OutcomeReference
This compound Direct ENaC inhibitorPotent inhibition of Na+ and water transport in vitro; reduced liquid absorption in rats and increased MCC in sheep. 30-70 fold more potent than amiloride.[3][10]Phase II trial terminated due to lack of clinical benefit.[1][2][1][2][3][10]
AmilorideDirect ENaC inhibitorLower potency compared to this compound.[3][10]Limited clinical efficacy due to short duration of action and adverse effects like hyperkalemia.[5][9][3][5][9][10]
SPX-101SPLUNC-1 peptide analogue (promotes ENaC internalization)Showed positive preclinical results.[5]Phase II trial failed due to lack of efficacy.[3][10][3][5][10]

Experimental Protocols

In Vitro Inhibition of Water Transport (M1 Cells)
  • Cell Culture: M1 mouse renal collecting duct cells were cultured on Transwell® inserts to form electrically tight monolayers.

  • Treatment: The monolayers were treated with this compound.

  • Measurement: The change in weight of the inserts was measured over time to determine the rate of ENaC-mediated water transport from the apical to the basolateral side.[8]

In Vivo Inhibition of Liquid Absorption (Rat Model)
  • Animal Model: Male Wistar rats were used.

  • Procedure: A known volume of liquid was instilled into the lungs of anesthetized rats.

  • Treatment: Animals were administered aerosolized this compound or vehicle control.

  • Measurement: After a set period, the remaining liquid in the lungs was measured to determine the extent of absorption inhibition. The effective doses for 50%, 70%, and 90% inhibition (ED50, ED70, ED90) were calculated.[7][8]

start Start anesthetize Anesthetize Wistar Rat start->anesthetize instill Instill Known Volume of Liquid into Lungs anesthetize->instill administer Administer Aerosolized This compound or Vehicle instill->administer wait Wait for Set Period administer->wait measure Measure Remaining Liquid in Lungs wait->measure calculate Calculate Inhibition and ED values measure->calculate end End calculate->end

References

Comparative Preclinical Reproducibility of BI 1265162: An Epithelial Sodium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for BI 1265162, an investigational epithelial sodium channel (ENaC) inhibitor, benchmarked against other ENaC inhibitors evaluated for the treatment of cystic fibrosis (CF). The data presented herein are compiled from publicly available preclinical studies to aid in the objective assessment of its therapeutic potential and reproducibility of its effects.

Introduction to ENaC Inhibition in Cystic Fibrosis

Cystic fibrosis is characterized by dysfunctional CFTR protein, leading to ion and fluid imbalance across epithelial surfaces, particularly in the airways. This results in dehydrated airway surface liquid (ASL) and impaired mucociliary clearance (MCC). The epithelial sodium channel (ENaC) is hyperactive in the airways of individuals with CF, contributing to sodium and water hyperabsorption. Inhibition of ENaC is a therapeutic strategy aimed at rehydrating the ASL and restoring MCC, independent of the underlying CFTR mutation.[1][2]

Quantitative Comparison of Preclinical ENaC Inhibitors

The following tables summarize key quantitative data from preclinical studies of this compound and comparator ENaC inhibitors.

Table 1: In Vitro Potency of ENaC Inhibitors

CompoundAssay SystemCell TypeEndpointIC50Citation(s)
This compound Ussing ChamberHuman Bronchial Epithelial Cells (NCI-H441)Amiloride-Sensitive Current8 nM[3]
Ussing ChamberMouse Renal Collecting Duct Cells (M1)Amiloride-Sensitive Current3 nM[3]
Amiloride (B1667095) Ussing ChamberHuman Bronchial Epithelial Cells (NCI-H441)Amiloride-Sensitive Current238 nM[3]
Ussing ChamberMouse Renal Collecting Duct Cells (M1)Amiloride-Sensitive Current210 nM[3]
SPX-101 Ussing ChamberHuman Bronchial Epithelial CellsAmiloride-Sensitive CurrentData not available in specific IC50 values; demonstrated 61-75% inhibition[4]
VX-371 Ussing ChamberHuman Bronchial Epithelial CellsAmiloride-Sensitive CurrentData not available in specific IC50 values[5]

Table 2: In Vivo Efficacy of ENaC Inhibitors

CompoundAnimal ModelEndpointED50 / EfficacyCitation(s)
This compound RatInhibition of Airway Liquid AbsorptionED50 = 0.08 µg/kg[6]
SheepMucociliary Clearance19% increase compared to vehicle[6]
Amiloride Mouse (βENaC-transgenic)Survival / Mucus PluggingEffective as preventive, but not late-stage, therapy[7]
SPX-101 Mouse (βENaC-transgenic)Survival>90% survival with once-daily dosing[8]
SheepTracheal Mucus VelocityDose-dependent increase, effects persisting for at least 8 hours[9]
VX-371 --Preclinical in vivo efficacy data not publicly available-

Table 3: Preclinical Safety Profile - Hyperkalemia Risk

CompoundKey FindingsCitation(s)
This compound No significant increase in plasma aldosterone (B195564) or potassium levels in rats at therapeutic doses. One case of asymptomatic hyperkalemia in a Phase I trial that was not considered drug-related.[6][10]
Amiloride Known potassium-sparing diuretic with a risk of hyperkalemia.[7]
SPX-101 No systemic effects, such as hyperkalemia, observed in preclinical animal models.[9]
VX-371 Development for CF was halted; specific preclinical data on hyperkalemia risk is not readily available.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the ENaC signaling pathway, a typical experimental workflow for evaluating ENaC inhibitors, and the logical cascade from ENaC inhibition to improved mucociliary clearance.

ENaC_Signaling_Pathway cluster_extracellular Extracellular Space / Airway Surface Liquid cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Proteases Proteases ENaC ENaC (α, β, γ subunits) Proteases->ENaC Activates Na+ Na+ ENaC->Na+ Influx Ubiquitination Ubiquitination Nedd4-2 Nedd4-2 Nedd4-2->ENaC Internalization Internalization Ubiquitination->Internalization Leads to CFTR CFTR CFTR->ENaC Inhibits (in healthy state) Signaling\nCascades Signaling Cascades Signaling\nCascades->ENaC Regulates Signaling\nCascades->Nedd4-2 Regulates

Figure 1: Simplified ENaC Signaling Pathway in Airway Epithelium.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Human Bronchial Epithelial Cell Culture (Air-Liquid Interface) B Ussing Chamber Assay A->B C Measure Amiloride-Sensitive Short-Circuit Current (Isc) B->C D Determine IC50 C->D E Animal Model Selection (e.g., Sheep, βENaC-transgenic mouse) D->E Proceed if potent F Drug Administration (e.g., Inhalation) E->F G Measure Mucociliary Clearance (e.g., Radiolabeled Particle Tracking) F->G H Assess Safety (e.g., Serum Potassium) F->H I Determine Efficacy (e.g., ED50) & Safety Profile G->I H->I

Figure 2: General Experimental Workflow for Preclinical ENaC Inhibitor Testing.

Logical_Relationship A Cystic Fibrosis: Dysfunctional CFTR B ENaC Hyperactivation A->B Leads to C Increased Na+ and Water Hyperabsorption B->C Causes D Dehydrated Airway Surface Liquid (ASL) C->D Results in E Impaired Mucociliary Clearance (MCC) D->E Leads to F ENaC Inhibitor (e.g., this compound) G Blockade of ENaC F->G Mechanism of Action G->B Inhibits H Reduced Na+ and Water Absorption G->H Results in I Rehydration of ASL H->I Leads to J Restoration of MCC I->J Restores

Figure 3: Logical Flow from ENaC Inhibition to Improved Mucociliary Clearance.

Experimental Protocols

In Vitro Measurement of ENaC Inhibition using Ussing Chamber

This protocol outlines the general procedure for assessing the potency of ENaC inhibitors on primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

1. Cell Culture:

  • Primary HBE cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured at an ALI for several weeks to allow for differentiation into a polarized, mucociliary epithelium.[9]

2. Ussing Chamber Setup:

  • The permeable support with the differentiated HBE cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[3][9]

  • Both compartments are filled with a heated (37°C) and oxygenated Krebs-Ringer bicarbonate solution.[11]

3. Electrophysiological Measurements:

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously measured.[9]

  • After a stable baseline Isc is achieved, the ENaC inhibitor (e.g., this compound) is added cumulatively to the apical chamber at increasing concentrations.[3]

  • The decrease in Isc following the addition of the inhibitor reflects the inhibition of Na+ transport through ENaC.

  • At the end of the experiment, a supramaximal concentration of amiloride is added to determine the total amiloride-sensitive Isc, which represents the maximal ENaC activity.[3]

4. Data Analysis:

  • The percentage inhibition of the amiloride-sensitive Isc is calculated for each concentration of the test compound.

  • The half-maximal inhibitory concentration (IC50) is then determined by fitting the concentration-response data to a sigmoidal curve.[3]

In Vivo Measurement of Mucociliary Clearance in the Sheep Model

The sheep is a well-established large animal model for studying mucociliary clearance due to its similar airway anatomy and physiology to humans.

1. Animal Preparation:

  • Conscious sheep are gently restrained in a cart.

  • A radiolabeled tracer (e.g., 99mTc-sulfur colloid or 99mTc-macroaggregated albumin) is delivered to the lungs as an aerosol via a nebulizer connected to a facemask or endotracheal tube.[12][13]

2. Imaging:

  • Immediately after administration of the radiotracer, the sheep is positioned under a gamma camera.

  • Serial images of the lungs are acquired over several hours to track the movement and clearance of the radioactive particles from the airways.[12]

3. Drug Administration:

  • The test compound (e.g., this compound) or vehicle is administered via inhalation prior to the delivery of the radiotracer.

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the lungs on the gamma camera images.

  • The amount of radioactivity remaining in the lungs is quantified at each time point.

  • Mucociliary clearance is expressed as the percentage of the initial radioactive dose cleared from the lungs over time.

  • The efficacy of the ENaC inhibitor is determined by comparing the clearance rate in the treated group to the vehicle control group.

Conclusion

The preclinical data for this compound demonstrate potent in vitro and in vivo inhibition of ENaC, leading to increased mucociliary clearance in a relevant large animal model.[3][6] When compared to the prototypical ENaC inhibitor amiloride, this compound exhibits significantly greater potency.[3] While direct quantitative comparisons with other investigational ENaC inhibitors like SPX-101 and VX-371 are limited by the availability of public data, the findings for this compound appear reproducible and consistent with its mechanism of action. The preclinical safety profile of this compound, particularly the low risk of hyperkalemia at therapeutic doses, represented a potential advantage over earlier generations of ENaC inhibitors.[6] However, it is important to note that despite promising preclinical data, the clinical development of several ENaC inhibitors, including this compound for cystic fibrosis, has been discontinued (B1498344) due to a lack of demonstrated clinical benefit.[14] This highlights the challenges in translating preclinical efficacy in animal models to clinical outcomes in a complex disease like cystic fibrosis. Further research is needed to fully understand the discrepancies between preclinical and clinical findings for this class of compounds.

References

Head-to-Head Studies of ENaC Inhibitors in Cystic Fibrosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) remains a key therapeutic target in cystic fibrosis (CF) for its role in airway surface liquid (ASL) depletion and subsequent mucociliary clearance impairment. A variety of ENaC inhibitors have been evaluated in preclinical CF models, each with distinct pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data from head-to-head and independent studies.

Executive Summary

This guide synthesizes preclinical data on several ENaC inhibitors, including AZD5634 , BI 1265162 , VX-371 (Parion compound/P-1037) , SPX-101 , and the benchmark compound amiloride (B1667095) . The comparative analysis focuses on in vitro potency and efficacy in key CF-relevant models, such as primary human bronchial epithelial (HBE) cells, CF piglet airways, and the sheep model of mucociliary clearance. While direct head-to-head clinical trials are limited, preclinical data provide valuable insights into their relative strengths and potential for clinical translation. AZD5634 and this compound have demonstrated high potency in in vitro assays. Notably, some next-generation inhibitors like AZD5634 have shown efficacy in models of mucus transport where others have not, suggesting potential off-target effects or different mechanisms of action that may be beneficial. SPX-101 stands out with its unique mechanism of promoting ENaC internalization.

In Vitro Potency of ENaC Inhibitors

The potency of ENaC inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ENaC inhibitors in human bronchial epithelial (HBE) cells, a standard model for assessing activity against the target in the relevant tissue.

CompoundIC50 (nM) in HBE CellspIC50Notes
AZD56343.8[1][2][3]8.6[4]Potent inhibitor with a 2.5 log unit potency shift versus amiloride.[2]
This compound3[5]-Described as having a 30- to 70-fold higher potency than amiloride.[6][7]
Amiloride450[2][8]-Prototypical ENaC inhibitor, often used as a comparator.
Benzamil (B1198395)21.9[2][8]-An amiloride analog with higher potency.
VX-371 (Parion)-8.7[4]Similar potency to AZD5634.[4]
SPX-101Not Applicable-Peptide analog that promotes ENaC internalization rather than direct channel block.[9]

Head-to-Head Efficacy in CF Models

Direct comparisons of ENaC inhibitors in preclinical models that recapitulate key aspects of CF lung pathophysiology are crucial for evaluating their relative therapeutic potential. The following tables summarize the available head-to-head data.

Mucus Detachment in CF Mouse Ileum

This model assesses the ability of compounds to detach the abnormally adherent mucus characteristic of CF.

Compound (Concentration)OutcomeReference
AZD5634 (1 µM)Detached ileal CF mucus[4]
Parion compound (1 µM)Detached ileal CF mucus[4]
SPX-101No effect reported in direct comparison[4]
AmilorideNo significant effect[4]
Mucus Bundle Transport in CF Piglet Airways

This model evaluates the effect of inhibitors on the movement of mucus bundles, a key component of mucociliary clearance in larger airways.

Compound (Concentration)OutcomeReference
AZD5634 (10 µM)Significantly increased mucus bundle transport velocity[4]
Parion compound (1 µM and 10 µM)No effect on mucus transport[4]
SPX-101 (10 µM)No effect on airway mucus bundle transport[4]
Amiloride (100 µM)No effect on airway mucus bundle transport[4]

Efficacy in Other Key CF-Relevant Models

The following table summarizes the performance of individual ENaC inhibitors in established preclinical models of CF.

CompoundModelKey FindingsReference
AZD5634 CF HBE Cells (F508del-homozygous)Increased airway surface liquid volume and improved mucociliary transport rate.[2][8][10][2][8][10]
Healthy SheepDose-dependent improvement of mucus clearance in vivo.[2][8][10][2][8][10]
This compound Normal and CF HBE ModelsDecreased water transport and increased mucociliary clearance, alone and in combination with CFTR modulators.[11][11]
Rat LungReduced liquid absorption.[11][11]
Sheep LungIncreased mucociliary clearance.[11][11]
SPX-101 βENaC-Transgenic MiceImproved survival and reduced airway inflammation with once-daily intranasal administration.[12][12]
SheepSustained recovery of mucus velocity compared to amiloride.
Amiloride βENaC-Transgenic MiceEffective in reducing mucus plugging and inflammation when started as a preventive therapy at birth.[4][4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes described, the following diagrams are provided.

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_inhibitors ENaC Inhibitors ENaC ENaC ASL Airway Surface Liquid (ASL) ENaC->ASL Depletion Cell_Interior Cell Interior ENaC->Cell_Interior Hydration Increased ASL Hydration Na_ion Na+ Ion Na_ion->ENaC Influx Lumen Airway Lumen Direct_Blockers Direct Blockers (Amiloride, AZD5634, this compound, VX-371) Direct_Blockers->ENaC Block Channel Direct_Blockers->Hydration Internalization_Promoter Internalization Promoter (SPX-101) Internalization_Promoter->ENaC Promotes Internalization Internalization_Promoter->Hydration Ussing_Chamber_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Culture_Cells Culture HBE cells on permeable supports (Air-Liquid Interface) Mount_Chamber Mount cell culture insert in Ussing chamber Culture_Cells->Mount_Chamber Equilibrate Equilibrate with Ringer's solution Mount_Chamber->Equilibrate Voltage_Clamp Voltage clamp to 0 mV Equilibrate->Voltage_Clamp Measure_Isc Measure baseline short-circuit current (Isc) Voltage_Clamp->Measure_Isc Add_Inhibitor Cumulatively add ENaC inhibitor Measure_Isc->Add_Inhibitor Measure_Response Measure change in Isc Add_Inhibitor->Measure_Response Add_Benzamil Add benzamil (10 µM) to determine maximal ENaC inhibition Measure_Response->Add_Benzamil Normalize_Data Normalize Isc data Add_Benzamil->Normalize_Data Calculate_IC50 Calculate IC50 value Normalize_Data->Calculate_IC50

References

A Comparative Meta-Analysis of ENaC Inhibitors in Clinical Trials for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the epithelial sodium channel (ENaC) has been a long-standing therapeutic target in the management of cystic fibrosis (CF). The rationale stems from the understanding that dysfunctional CFTR protein leads to ENaC hyperactivation, resulting in excessive sodium and water absorption from the airway surface, leading to dehydrated mucus, impaired mucociliary clearance, and the hallmark pulmonary manifestations of CF. This guide provides a comparative meta-analysis of key ENaC inhibitors that have been evaluated in clinical trials, presenting available quantitative data, experimental methodologies, and a visual representation of the underlying biological pathways.

The Biological Rationale for ENaC Inhibition in Cystic Fibrosis

In a healthy airway, the cystic fibrosis transmembrane conductance regulator (CFTR) protein and the epithelial sodium channel (ENaC) work in concert to regulate the volume and composition of the airway surface liquid (ASL). CFTR secretes chloride ions into the ASL, while ENaC absorbs sodium ions. This balanced ion transport maintains a hydrated periciliary layer, allowing for effective mucociliary clearance.

In individuals with CF, the absence or dysfunction of the CFTR protein disrupts this balance. The lack of CFTR-mediated chloride secretion is accompanied by the hyperactivation of ENaC, leading to excessive sodium and water absorption from the ASL. This results in ASL volume depletion, mucus hyperconcentration, and impaired ciliary function, creating a vicious cycle of obstruction, infection, and inflammation.

ENaC inhibitors aim to counteract this pathological process by blocking the channel, thereby reducing sodium and water absorption and helping to rehydrate the airway surface. This approach is considered mutation-agnostic, meaning it could potentially benefit all people with CF, regardless of their specific CFTR mutation. Furthermore, there is a potential for synergistic effects when ENaC inhibitors are used in combination with CFTR modulators.

Comparative Analysis of ENaC Inhibitors in Clinical Development

A number of ENaC inhibitors have entered clinical trials for CF. The following tables summarize the available quantitative data on their efficacy and safety.

Table 1: Efficacy of ENaC Inhibitors in Cystic Fibrosis Clinical Trials
Compound Developer Mechanism of Action Phase of Development Key Efficacy Endpoints & Results
BI 1265162 Boehringer IngelheimDirect ENaC BlockerTerminated (Phase II)ppFEV1 Change: At 4 weeks, the 200 µg twice-daily dose showed a +1.5% change from baseline compared to placebo[1][2][3][4]. An earlier interim analysis showed a -0.8% change[5][1][2][3][6]. LCI Change: At 4 weeks, an increase of 2.1 units was observed in the active group compared to placebo[5][1][2][3][6].
ETD001 Enterprise TherapeuticsDirect ENaC BlockerPhase II OngoingPreclinical Data: IC50 of 57.5 nM in human bronchial epithelial cells[7]. Showed prolonged duration of action (>16 hours) in preclinical models[8][9]. A Phase 2 trial is currently underway to assess its impact on lung function[10].
AZD5634 AstraZenecaDirect ENaC BlockerTerminated (Phase I)Mucociliary Clearance (MCC): A single 600 µg inhaled dose did not improve MCC in CF patients[11][12]. Nasal Potential Difference (NPD): Demonstrated target engagement in the nasal epithelium[11][12].
VX-371 (formerly P-1037) Vertex Pharmaceuticals / Parion SciencesDirect ENaC BlockerTerminated (Phase II)ppFEV1 Change: In a 28-day trial in patients on Orkambi, VX-371 plus hypertonic saline showed a +0.1% increase in ppFEV1 from baseline, compared to a -0.1% decrease for hypertonic saline alone[13]. A 14-day study in patients not on CFTR modulators showed no significant change in FEV1[14].
SPX-101 Spyryx BiosciencesPeptide Analog (Promotes ENaC Internalization)Terminated (Phase II)ppFEV1 Change: In the HOPE-1 trial (first cohort), the high dose (120mg) showed a placebo-adjusted increase of 5.2% in ppFEV1 at day 28[15][16].
GS-9411 Gilead SciencesDirect ENaC BlockerTerminated (Phase I)Limited publicly available efficacy data. Development was halted due to safety concerns.
QBW276 NovartisDirect ENaC BlockerTerminated (Phase II)Did not show a meaningful effect on how easily participants could breathe compared to placebo[17].

ppFEV1: percent predicted forced expiratory volume in 1 second; LCI: Lung Clearance Index; IC50: half maximal inhibitory concentration.

Table 2: Safety Profile of ENaC Inhibitors in Cystic Fibrosis Clinical Trials
Compound Key Safety Findings
This compound Generally well-tolerated. In a Phase I trial in healthy volunteers, one subject discontinued (B1498344) due to asymptomatic hyperkalemia[14].
ETD001 Well-tolerated in a Phase 1 trial in healthy participants with single and multiple ascending doses. Blood potassium levels remained within normal limits at all evaluated doses[1][18].
AZD5634 Safe and well-tolerated in Phase I studies in both healthy subjects and CF patients[11][19].
VX-371 Generally well-tolerated in Phase II studies[13][14].
SPX-101 Reported to be safe and well-tolerated in the HOPE-1 trial, with the most common adverse events being cough and sputum production[15][16]. Did not impact potassium concentrations in the blood[15][16].
GS-9411 Development was terminated due to dose-limiting hyperkalemia.
QBW276 In a Phase 2 trial with 16 participants, 8 experienced at least one medical problem, none of which were serious[17].

Mechanisms of Action

ENaC inhibitors investigated for CF can be broadly categorized into two main classes based on their mechanism of action:

  • Direct ENaC Blockers: These are small molecules that directly bind to and inhibit the ENaC protein, preventing the influx of sodium ions. Examples include This compound , ETD001 , AZD5634 , VX-371 , GS-9411 , and QBW276 .

  • Peptide Analogs Promoting ENaC Internalization: This novel approach utilizes peptides that mimic the body's natural regulation of ENaC. SPX-101 , for instance, is a peptide analog of SPLUNC1 (Short Palate, Lung, and Nasal Epithelial Clone 1), which binds to ENaC and promotes its removal from the cell surface, leading to a sustained reduction in sodium absorption[18][20][21][22].

Experimental Protocols

Standardized and validated experimental protocols are crucial for the accurate assessment of therapeutic efficacy in CF clinical trials. Below are detailed methodologies for key experiments cited in the evaluation of ENaC inhibitors.

Sweat Chloride Test (Quantitative Pilocarpine (B147212) Iontophoresis)

This test remains the gold standard for diagnosing CF and is used as a biomarker of CFTR activity in clinical trials[8][13].

  • Principle: The test measures the concentration of chloride in sweat. It involves stimulating a small area of skin to produce sweat, collecting the sweat, and analyzing its chloride content.

  • Procedure:

    • Sweat Stimulation: A colorless, odorless chemical called pilocarpine is applied to a small area of the arm or leg[6]. An electrode is placed over this area, and a weak electrical current is applied for approximately five minutes to drive the pilocarpine into the skin and stimulate the sweat glands. This process is known as iontophoresis[6][13][15][20].

    • Sweat Collection: The stimulated area is cleaned, and sweat is collected for 30 minutes. Collection can be done using pre-weighed gauze or filter paper, or a Macroduct® coil[13][20]. A minimum of 75 mg of sweat on gauze or 15 µL in a Macroduct coil is required for accurate analysis[20].

    • Analysis: The chloride concentration in the collected sweat is measured quantitatively using methods such as coulometric titration with a chloridometer[15].

Nasal Potential Difference (NPD) Measurement

NPD is a bioelectric assay that assesses CFTR-dependent ion transport in the nasal epithelium, which is physiologically similar to the bronchial epithelium[16][21][23][24].

  • Principle: This in vivo test measures the voltage across the nasal epithelium, which reflects the net ion transport.

  • Procedure:

    • Electrode Placement: A reference electrode is placed subcutaneously on the forearm. An exploring electrode, connected to a catheter, is placed on the surface of the inferior turbinate in the nasal cavity[16][21].

    • Perfusion Sequence: The nasal cavity is sequentially perfused with different solutions to isolate and measure the activity of specific ion channels[16][24]. A typical sequence includes:

      • Ringer's solution: To establish a baseline potential difference.

      • Ringer's solution + Amiloride: To block ENaC and measure the amiloride-sensitive potential difference, which is indicative of sodium absorption.

      • Low-chloride solution + Amiloride: To create a chloride gradient and measure chloride secretion.

      • Low-chloride solution + Amiloride + Isoproterenol (a β-agonist): To stimulate CFTR-mediated chloride secretion.

    • Data Recording and Analysis: The potential difference is continuously recorded, and the changes in voltage in response to each solution are measured and analyzed[16][25].

Mucociliary Clearance (MCC) Assessment in the Sheep Model

The sheep is a well-established large animal model for studying mucociliary clearance due to similarities in airway anatomy and physiology to humans[11][22].

  • Principle: This in vivo assay measures the rate at which inhaled particles are cleared from the lungs by the mucociliary escalator.

  • Procedure:

    • Tracer Administration: A radiolabeled tracer, such as 99mTc-sulfur colloid, is delivered to the lungs as an aerosol[26].

    • Imaging: The distribution and clearance of the radiotracer are monitored over time using a gamma camera.

    • Data Analysis: The rate of tracheal mucus velocity (TMV) is calculated by tracking the movement of the radiolabeled particles up the trachea. The percentage of the tracer cleared from the lungs over a specific period is also determined[19].

Visualizing the Landscape of ENaC Inhibition in CF

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and processes involved in ENaC-targeted therapies for CF.

ENaC_Signaling_Pathway_in_CF cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen cluster_therapy Therapeutic Intervention CFTR_node CFTR (Dysfunctional in CF) ASL_node Airway Surface Liquid (ASL) CFTR_node->ASL_node Cl- Secretion (Blocked) ENaC_node ENaC (Hyperactive in CF) ENaC_node->ASL_node Na+ & Water Hyperabsorption Dehydrated_Mucus Dehydrated Mucus Impaired MCC ASL_node->Dehydrated_Mucus Leads to ENaC_Inhibitor ENaC Inhibitor ENaC_Inhibitor->ENaC_node Blocks

ENaC signaling pathway in cystic fibrosis and the point of therapeutic intervention.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_ppFEV1 Baseline ppFEV1 Informed_Consent->Baseline_ppFEV1 Baseline_Sweat_Chloride Baseline Sweat Chloride Informed_Consent->Baseline_Sweat_Chloride Baseline_NPD Baseline NPD Informed_Consent->Baseline_NPD Randomization Randomization Baseline_ppFEV1->Randomization Baseline_Sweat_Chloride->Randomization Baseline_NPD->Randomization Active_Drug Inhaled ENaC Inhibitor Randomization->Active_Drug Placebo Placebo Randomization->Placebo Followup_Assessments Follow-up Assessments (ppFEV1, Sweat Chloride, NPD) Active_Drug->Followup_Assessments Safety_Monitoring Adverse Event Monitoring Active_Drug->Safety_Monitoring Placebo->Followup_Assessments Placebo->Safety_Monitoring Data_Analysis Data Analysis Followup_Assessments->Data_Analysis Safety_Monitoring->Data_Analysis

Generalized workflow of a clinical trial for an inhaled ENaC inhibitor in CF.

MoA_Comparison cluster_direct Direct Blockers cluster_internalization Internalization Promoters ENaC_Channel ENaC Channel on Cell Surface Internalized_ENaC Internalized ENaC (Inactive) ENaC_Channel->Internalized_ENaC Internalization Direct_Inhibitor e.g., this compound, ETD001 Direct_Inhibitor->ENaC_Channel Binds and blocks ion flow Peptide_Analog e.g., SPX-101 Peptide_Analog->ENaC_Channel Binds and induces internalization

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BI 1265162 is not publicly available, as its clinical development was terminated. The following disposal procedures are based on best practices for handling similar chemical structures, such as benzimidazole (B57391) derivatives and other ENaC inhibitors like Amiloride. These guidelines are intended to provide essential safety and logistical information for laboratory professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

Hazard Assessment and Handling Precautions

Given that this compound is a benzimidazolium compound and an epithelial sodium channel (ENaC) inhibitor, it should be handled as a potentially hazardous substance. The hazard profile can be inferred from structurally similar compounds. For instance, Amiloride, another ENaC inhibitor, is classified as toxic if swallowed and causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Quantitative Hazard Data (Based on Amiloride as an Analogous Compound)

The following table summarizes the hazard classifications for Amiloride, which can be used as a conservative proxy for assessing the potential hazards of this compound.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Aquatic Hazard, AcuteCategory 3Harmful to aquatic life.[1]
Aquatic Hazard, ChronicCategory 3Harmful to aquatic life with long lasting effects.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Secure: Ensure all non-essential personnel evacuate the immediate area.

  • Don PPE: Wear the required PPE as listed in section 1.

  • Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills: Evacuate the laboratory and immediately contact your institution's EHS department.

Waste Segregation and Disposal Workflow

Proper segregation and labeling of chemical waste are critical for safe disposal. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Classification: Treat all solid and liquid waste containing this compound as hazardous chemical waste.[2]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solids, including unused compound, contaminated PPE (gloves, wipes), and labware (pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.[2][3]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2][4] The label should also include the approximate concentration and other components of the waste mixture.

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory until collection.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

Disposal_Workflow start Start: Generation of This compound Waste assess Assess Hazards (Treat as Hazardous) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BI 1265162 is not publicly available, likely due to the termination of its clinical development.[1] The following guidance is based on general best practices for handling investigational, non-cytotoxic pharmaceutical compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any investigational drug.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[2][3] The procedures outlined below are designed to ensure the safety of laboratory personnel and the proper disposal of materials.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the final and most critical barrier against potential exposure to investigational compounds.[4][5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Disposable GlovesPowder-free nitrile gloves are recommended. Two pairs should be worn ("double-gloving"). Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5]
Body Protection Laboratory Coat/GownA long-sleeved, disposable gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the outer pair of gloves.[5]
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes. Standard safety glasses with side shields do not offer adequate protection.[4][6]
Face Protection Face ShieldA full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation.[4]
Respiratory Protection N95 RespiratorAn N95 or higher-rated respirator should be used when handling the powdered form of the compound or when aerosolization is possible, such as during solution preparation or spill cleanup.[5][6]

Operational Plan: Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne particles.

  • Gather Materials: Before beginning, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated handling area.

  • Don PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, face shield, inner gloves, outer gloves).

Handling the Compound:

  • Weighing: If working with a powdered form, handle it with care to avoid generating dust. Use a containment system like a powder-handling enclosure if available.

  • Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • Labeling: All containers holding this compound, whether in pure form or in solution, must be clearly labeled with the compound name, concentration, date, and hazard information.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves. Dispose of all disposable PPE in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Disposal Plan

Proper disposal of investigational drug waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Non-Hazardous Pharmaceutical Waste: Since this compound is not classified as a cytotoxic or hazardous drug, unused or partially used vials and materials can likely be disposed of as non-hazardous pharmaceutical waste.[1] This waste should be placed in a designated, clearly labeled container for incineration.[1][7]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, should be considered "trace" waste and disposed of in the non-hazardous pharmaceutical waste stream.[5]

  • Empty Containers: Empty vials and original packaging can typically be discarded in the regular trash, provided any patient-sensitive or proprietary information is removed or blacked out.[1][8]

Disposal Procedure:

  • Collection: Place all non-hazardous pharmaceutical waste into a designated red biohazard/chemotoxic container or a blue-lidded container as per your institution's guidelines.[1][7]

  • Labeling: Ensure the waste container is clearly labeled as "Pharmaceutical Non-Hazardous Waste for Incineration."[7]

  • Consult EHS: Always confirm the disposal pathway with your institution's Environmental Health and Safety department. They can provide specific guidance and ensure compliance with local and federal regulations.[1]

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Final Steps start Start: Handling this compound designated_area Work in Designated Area (e.g., Fume Hood) start->designated_area gather_materials Gather All Materials (PPE, Compound, Waste Bins) designated_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound (Weighing, Solution Prep) don_ppe->handle_compound Proceed to Handling label_containers Clearly Label All Containers handle_compound->label_containers spill Spill Occurs? handle_compound->spill decontaminate Decontaminate Surfaces and Equipment label_containers->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe Proceed to Disposal dispose_waste Segregate & Dispose of Waste (Non-Hazardous Pharmaceutical Waste) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end spill->decontaminate No spill_kit Use Spill Kit & Follow Emergency Protocol spill->spill_kit Yes spill_kit->dispose_waste Dispose of Spill Waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。